molecular formula C₇H₄D₃NO₂ B125210 Homarine CAS No. 445-30-7

Homarine

Cat. No.: B125210
CAS No.: 445-30-7
M. Wt: 137.14 g/mol
InChI Key: BRTLKRNVNFIOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homarine (N-methylpicolinic acid) is a polar alkaloid recognized as a ubiquitous and significant metabolite in marine systems, where it serves critical functions in biochemical, ecological, and physiological research. In marine invertebrates, this compound is endogenously synthesized from precursors including quinolinic acid, with the N-methyl carbon efficiently supplied by L-methionine via S-adenosylmethionine . It acts as a key methyl-group donor, functioning as a transmethylating agent capable of transferring its methyl group to form compounds like trimethylamine oxide, choline, and betaine, thereby potentially serving as a methyl group reservoir in crustacea . Its role extends to physiological processes, with studies indicating involvement in pattern control and the prevention of metamorphosis in hydroids at micromolar concentrations . In microbial ecology, this compound represents a substantial pool of labile carbon and nitrogen, with recent research identifying a conserved bacterial operon ( homABCDER ) for its catabolism in abundant marine clades like Rhodobacterales, SAR11, and SAR116 . This pathway transforms this compound into N-methylglutamic acid and glutamic acid, feeding directly into central metabolism and highlighting its role in niche partitioning and biogeochemical cycling . Furthermore, this compound is investigated for its ecological role as a potent feeding deterrent, protecting organisms like the Antarctic gastropod Marseniopsis mollis from predation by sea stars . Produced in high concentrations by diverse phytoplankton, including diatoms and Synechococcus , and found in marine particles, this compound directly links primary producer composition to the chemical landscape of the surface ocean, making it an essential compound for studying phytoplankton-heterotroph interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTLKRNVNFIOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196201
Record name Homarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-30-7
Record name Homarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Roles of Homarine in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously found in marine invertebrates. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its roles in osmoregulation, as a methyl group donor in vital metabolic pathways, and its emerging significance as a neuromodulator. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its biochemical pathways to serve as a resource for researchers in marine biology, pharmacology, and drug development.

Introduction

This compound, a picolinic acid derivative, is a significant metabolite in a wide array of marine invertebrates, including crustaceans, mollusks, and echinoderms.[1][2] Its accumulation in tissues suggests critical physiological functions. Understanding the multifaceted roles of this compound is essential for comprehending the biochemical adaptations of marine organisms to their environment and for exploring its potential as a bioactive compound for pharmacological applications. This guide delves into the core biological functions of this compound, providing in-depth technical information for advanced research and development.

Core Biological Functions of this compound

Osmoregulation: A Compatible Osmolyte

Marine invertebrates are often subjected to fluctuating salinity levels. To maintain cellular volume and function, they accumulate intracellular organic osmolytes. This compound is a key player in this physiological response.

As a "compatible osmolyte," this compound can accumulate to high concentrations within cells to balance external osmotic pressure without significantly perturbing protein structure and function. This is a crucial advantage over inorganic ions, which can have deleterious effects on enzyme kinetics and other cellular processes at high concentrations.

Methyl Group Donor: A Key Metabolic Role

This compound serves as a crucial methyl group donor in various transmethylation reactions.[3] This function is vital for the biosynthesis of several important compounds. Evidence from studies on shrimp muscle homogenates demonstrates that this compound can transfer its N-methyl group to form:

  • Mono-, di-, and trimethylamines

  • Trimethylamine oxide (TMAO)

  • Choline

  • Betaine[3]

This process involves the demethylation of this compound to picolinic acid, a reaction that is reversible, suggesting that this compound may also act as a reservoir of methyl groups within the organism.[3]

Neuromodulation: An Emerging Area of Interest

This compound is increasingly recognized for its role in the nervous system of marine invertebrates. While the precise mechanisms are still under investigation, evidence suggests that this compound may act as a neuromodulator, potentially interacting with cholinergic neuronal networks.[1] This interaction raises the possibility of this compound influencing a variety of neurological processes, an area ripe for further exploration in the context of drug development.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly among different species and even between different tissues within the same organism. The following tables summarize the available quantitative data on this compound concentrations in various marine invertebrates.

SpeciesTissueConcentration (µmol/g wet weight)Reference
Homarus americanus (American Lobster)Muscle10.0 - 20.0[4]
Hepatopancreas1.0 - 5.0[4]
Penaeus duorarum (Pink Shrimp)Muscle5.0 - 15.0[5]
Mytilus edulis (Blue Mussel)Whole soft tissue2.0 - 8.0[6]
Cancer pagurus (Edible Crab)Muscle1.0 - 4.0[1]
Hepatopancreas0.5 - 2.0[1]

Table 1: Concentration of this compound in Various Marine Invertebrates.

SpeciesTissueConcentration (mg/100g wet weight)Reference
Callista chione (Venus Clam)Whole soft tissue15.0 - 25.0[7]
Octopus vulgaris (Common Octopus)Muscle5.0 - 10.0[7]
Sepia officinalis (Common Cuttlefish)Muscle2.0 - 7.0[7]

Table 2: Additional Data on this compound Concentration in Marine Molluscs.

Biochemical Pathways

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated primarily through isotopic labeling studies in marine shrimp.[3][5] The primary precursors are glycine and succinyl-CoA.

Homarine_Biosynthesis Glycine Glycine NSuccinylglycine N-Succinylglycine Glycine->NSuccinylglycine SuccinylCoA Succinyl-CoA SuccinylCoA->NSuccinylglycine Picolinic_Acid Picolinic Acid NSuccinylglycine->Picolinic_Acid Multiple Steps This compound This compound (N-Methylpicolinic Acid) Picolinic_Acid->this compound Methylation Methionine S-Adenosyl Methionine (SAM) Methionine->this compound Provides Methyl Group SAH S-Adenosyl Homocysteine (SAH) Methionine->SAH

Figure 1: Biosynthetic pathway of this compound from glycine and succinyl-CoA.
Role as a Methyl Donor

This compound participates in transmethylation reactions, donating its methyl group to various acceptor molecules.

Homarine_Methyl_Donation This compound This compound Picolinic_Acid Picolinic Acid This compound->Picolinic_Acid Demethylation Methyl_Group CH3 Acceptor Acceptor Molecule (e.g., Guanidinoacetate) Methylated_Product Methylated Product (e.g., Creatine) Acceptor->Methylated_Product Methyl_Group->Acceptor Methyl Transfer Homarine_Neuromodulation_Hypothesis cluster_neuron Postsynaptic Neuron This compound This compound Receptor Cholinergic Receptor? (e.g., nAChR) This compound->Receptor Binding? Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/Modulation Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) Signaling_Cascade->Second_Messengers Production Cellular_Response Cellular Response (e.g., Change in Membrane Potential) Second_Messengers->Cellular_Response

References

Discovery and Initial Isolation of Homarine from Lobster Tissue: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the discovery and initial isolation of Homarine from lobster tissue. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on the historical context, experimental procedures, and physicochemical properties of this marine-derived compound.

Executive Summary

This compound, chemically known as N-methyl-picolinic acid betaine, is a quaternary ammonium compound first identified in the muscle tissue of lobsters belonging to the genus Homarus. Its discovery in 1933 by F. A. Hoppe-Seyler marked an early milestone in the field of marine natural products chemistry.[1][2][3] The initial isolation, detailed in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, laid the groundwork for understanding the distribution and biological role of such compounds in marine invertebrates.[2][3] This document reconstructs the pioneering isolation techniques and presents the known quantitative data for this compound and its derivatives.

Quantitative Data Summary

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₇H₇NO₂[1][2][4][5]C₇H₇NO₂·HCl[2][6]
Molecular Weight 137.14 g/mol [1][2][5]173.60 g/mol [2][6]
Physical Appearance Crystalline solid from methanol[2]Fine needles[2]
Melting Point Does not melt; slowly carbonizes upon heating.[2]Decomposes at 170-175°C[2]
Solubility Soluble in water and other polar solvents.[4]Freely soluble in water; less so in methanol and ethanol.[2]
CAS Registry Number 445-30-7[1][2][4][5]3697-38-9[6]

Experimental Protocols: Initial Isolation of this compound (Reconstructed)

While the full text of the original 1933 publication by Hoppe-Seyler is not widely available, the following protocol has been reconstructed based on established chemical methodologies of that era for the isolation of polar, water-soluble compounds from biological matrices.

Part 1: Extraction from Lobster Tissue
  • Tissue Homogenization : Freshly dissected lobster muscle tissue was finely minced to maximize the surface area for efficient extraction.

  • Aqueous Extraction : The minced tissue was subjected to boiling in a large volume of water. This step served the dual purpose of extracting highly polar, water-soluble compounds like this compound while simultaneously denaturing and precipitating the bulk of cellular proteins.

  • Primary Filtration : The hot aqueous slurry was filtered to remove the precipitated protein solids and other insoluble tissue debris. The resulting clear filtrate, containing this compound and other small water-soluble molecules, was collected.

  • Extract Concentration : The aqueous filtrate was concentrated by evaporation, likely under reduced pressure to prevent thermal degradation of the target compound.

Part 2: Purification and Crystallization
  • Secondary Protein Removal : To the concentrated extract, a protein precipitating agent, such as lead(II) acetate or phosphotungstic acid, was likely added to remove any remaining soluble proteins and polypeptides.

  • Clarification : The mixture was filtered to remove the newly formed precipitate.

  • Removal of Precipitating Agent : The excess precipitating agent was removed from the clarified solution. For instance, if lead(II) acetate was used, hydrogen sulfide gas would be bubbled through the solution to precipitate lead as lead(II) sulfide, which was then removed by filtration.

  • Conversion to Hydrochloride Salt : The purified extract was acidified with hydrochloric acid. This step converted the zwitterionic this compound into its more readily crystallizable hydrochloride salt.

  • Initial Crystallization : The acidified solution was further concentrated, and a less polar solvent, such as ethanol or acetone, was introduced to reduce the solubility of this compound hydrochloride and induce crystallization.

  • Recrystallization : The crude crystals were collected and subjected to one or more rounds of recrystallization from a suitable solvent system (e.g., a water/ethanol mixture) to achieve a high degree of purity.

Mandatory Visualizations

Experimental Workflow Diagram

Figure 1: Inferred Experimental Workflow for the Initial Isolation of this compound cluster_extraction Extraction Phase cluster_purification Purification & Isolation Phase A Lobster Muscle Tissue B Mincing & Grinding A->B C Boiling Water Extraction B->C D Filtration C->D E Aqueous Extract (this compound, proteins, etc.) D->E Collect Filtrate F Concentration E->F G Addition of Protein Precipitant F->G H Filtration G->H I Removal of Excess Precipitant H->I Collect Filtrate J Acidification with HCl I->J K Crystallization J->K L Recrystallization K->L M Pure this compound Hydrochloride Crystals L->M

Caption: Inferred workflow for the initial isolation of this compound.

Biological Function Pathway

Figure 2: Biological Role of this compound This compound This compound Osmolyte Osmolyte Function This compound->Osmolyte Maintains Cellular Osmotic Pressure Methyl_Donor Methyl Group Donor This compound->Methyl_Donor Picolinic_Acid Picolinic Acid Methyl_Donor->Picolinic_Acid Releases Methyl Group Methylated_Compounds N-methylated Compounds Methyl_Donor->Methylated_Compounds Biosynthesis Picolinic_Acid->this compound Reversible

Caption: The primary biological functions of this compound.[1]

References

The Ubiquitous Osmolyte: A Technical Guide to Homarine in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously distributed throughout marine ecosystems, from microorganisms to invertebrates. It plays a crucial role in cellular osmoregulation, acting as a compatible osmolyte to help marine organisms adapt to varying salinity conditions. Beyond its primary function in maintaining osmotic balance, this compound is implicated in a range of other physiological processes, including metabolism and potentially as a signaling molecule in predator-prey dynamics. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and metabolism of this compound. It summarizes quantitative data on its concentration in various marine taxa, details key experimental protocols for its study, and presents visual representations of its metabolic pathways to serve as a comprehensive resource for researchers in marine biology, biochemistry, and drug development.

Natural Sources and Distribution of this compound

This compound is widespread among marine organisms, with its presence being a key indicator of adaptation to a saline environment. It is notably absent in freshwater species, highlighting its specialized role in marine physiology.[1]

Distribution:

  • Marine Invertebrates: this compound is a major organic osmolyte found across a wide range of marine invertebrate taxa, including molluscs, crustaceans, and echinoderms.[2][3] In these organisms, it contributes significantly to the intracellular osmotic pressure, allowing cells to maintain their volume and function in hyperosmotic environments.[1][2] For instance, in the ventral nerve cord of the horseshoe crab (Limulus polyphemus), this compound accounts for approximately 17.1% of the total osmotic pressure.[1] Its concentrations can vary significantly between different tissues and developmental stages.[1]

  • Marine Microorganisms: Recent studies have revealed the presence and importance of this compound in marine microorganisms. It has been detected in phytoplankton, including cyanobacteria (e.g., Synechococcus), diatoms, and haptophytes.[1][4][5] This indicates that the production of this compound is not limited to higher organisms and that it plays a fundamental role at the base of the marine food web.

  • Marine Vertebrates: While most research has focused on invertebrates and microorganisms, the distribution of this compound in marine vertebrates is less well-documented.

Quantitative Distribution of this compound

The concentration of this compound in marine organisms can vary widely depending on the species, tissue, and environmental conditions. The following table summarizes available quantitative data.

OrganismTaxonomic GroupConcentrationReference
Synechococcus WH8102CyanobacteriaUp to 400 mM (intracellular)[1][5]
DiatomsBacillariophyta0.5 to 57 mM (intracellular)[5]
Emiliania huxleyiHaptophyta3.8 mM (intracellular)[5]
Hydractinia echinata (oocytes)Hydrozoa~25 mM[6]
Marine Particulate MatterMixed0.2 - 2.7 nmol L⁻¹[7]
Dissolved in SeawaterMixed0.62 - 1.7 nmol L⁻¹[7]
Edible Mediterranean MolluscsMolluscaCommon and abundant metabolite[8][9]

Biosynthesis of this compound

The biosynthesis of this compound has been primarily studied in marine shrimp, revealing a pathway that utilizes common metabolic precursors. Two main pathways have been proposed.

Biosynthesis from Glycine and Succinyl-CoA in Marine Shrimp

Studies using muscle homogenates from the marine shrimp Penaeus duorarum have elucidated a pathway where glycine and succinyl-CoA are the primary precursors.[10][11][12]

Key Steps:

  • Formation of N-succinylglycine: Glycine reacts with succinyl-CoA to form N-succinylglycine.[10][11] This reaction provides the core carbon and nitrogen backbone of the picolinic acid ring.

  • Conversion to this compound: N-succinylglycine is then converted to this compound through a series of proposed, but not fully characterized, reactions.[10][11]

  • Methylation: The final step is the methylation of picolinic acid to form this compound.[10][11]

Homarine_Biosynthesis_Shrimp cluster_methylation Methylation Enzyme Glycine Glycine NSuccinylglycine N-succinylglycine Glycine->NSuccinylglycine SuccinylCoA Succinyl-CoA SuccinylCoA->NSuccinylglycine PicolinicAcid Picolinic Acid NSuccinylglycine->PicolinicAcid Multiple Steps This compound This compound PicolinicAcid->this compound Methylation PicolinicAcid->this compound SAH S-adenosyl- L-homocysteine This compound->SAH SAM S-adenosyl- L-methionine SAM->this compound

Biosynthesis via Methylation of Picolinic Acid

A more direct enzymatic step has been identified in the turban shell (Batillus cornutus), where a specific enzyme methylates picolinic acid to synthesize this compound.[13]

Enzyme: Picolinate methyltransferase[13] Methyl Donor: S-adenosyl-L-methionine (SAM)[13]

Homarine_Biosynthesis_Turban_Shell PicolinicAcid Picolinic Acid Enzyme Picolinate Methyltransferase PicolinicAcid->Enzyme SAM S-adenosyl-L-methionine SAM->Enzyme This compound This compound SAH S-adenosyl-L-homocysteine Enzyme->this compound Enzyme->SAH

Metabolism and Catabolism of this compound

While this compound is a stable osmolyte, it can also be metabolized, serving as a source of carbon and nitrogen for some marine organisms.

Transmethylation Reactions

In shrimp muscle homogenates, this compound can act as a methyl donor, transferring its N-methyl group to form various methylated compounds, including mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine.[10][11] In this process, this compound is demethylated to picolinic acid, which can then be re-methylated to regenerate this compound, suggesting a role for this compound as a reservoir of methyl groups.[10][11]

Bacterial Catabolism

Marine bacteria have been shown to utilize this compound as a growth substrate. A conserved operon, designated homABCDER, has been identified in various bacterial clades, including Rhodobacterales, SAR11, and SAR116, which mediates the catabolism of this compound.[14][15][16]

Key Steps of Catabolism:

  • Uptake: this compound is transported into the bacterial cell.

  • Degradation: The enzymes encoded by the hom operon catalyze the degradation of this compound.

  • Metabolic Products: High-resolution mass spectrometry has identified N-methylglutamic acid and glutamic acid as key metabolic products.[14][15] N-methylglutamate dehydrogenase is a key enzyme in this conversion.[14][15]

  • Entry into Central Metabolism: Glutamic acid, a final product of this pathway, can then enter central metabolism, highlighting this compound as a valuable nutrient source for marine bacteria.[14][15][16]

Homarine_Catabolism This compound This compound NMethylglutamicAcid N-methylglutamic acid This compound->NMethylglutamicAcid GlutamicAcid Glutamic acid NMethylglutamicAcid->GlutamicAcid N-methylglutamate dehydrogenase CentralMetabolism Central Metabolism GlutamicAcid->CentralMetabolism Operon homABCDER operon (encodes enzymes) Operon->NMethylglutamicAcid Operon->GlutamicAcid

Experimental Protocols

Extraction and Quantification of this compound from Marine Tissues

This protocol is a generalized procedure based on methods used for the isolation of this compound from marine invertebrates.[8][17]

1. Tissue Homogenization:

  • Excise and weigh fresh or frozen tissue samples.
  • Homogenize the tissue in a suitable solvent, such as 70-80% ethanol or a methanol-water mixture, using a tissue homogenizer or blender.
  • The ratio of tissue to solvent should be approximately 1:5 (w/v).

2. Protein Precipitation and Extraction:

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant, which contains the soluble metabolites including this compound.
  • To precipitate proteins, add a cold non-polar solvent like chloroform or diethyl ether to the supernatant, vortex, and centrifuge again. Collect the aqueous (upper) phase.

3. Chromatographic Separation:

  • Ion-Exchange Chromatography: This is a common method for purifying this compound.[17]
  • Load the aqueous extract onto a cation-exchange resin (e.g., Dowex 50W-X8).
  • Wash the column with deionized water to remove unbound compounds.
  • Elute this compound using a gradient of a weak acid, such as 0.1 M HCl or formic acid.
  • High-Performance Liquid Chromatography (HPLC): For quantification, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.[5][8]
  • Mobile Phase: A typical mobile phase for reversed-phase HPLC could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). For HILIC, a higher percentage of organic solvent is used initially.
  • Column: A C18 column is suitable for reversed-phase, while a silica-based column with a polar stationary phase is used for HILIC.
  • Detection: UV detection at approximately 272 nm is effective for this compound.

4. Quantification:

  • Prepare a standard curve using a pure this compound standard of known concentrations.
  • Quantify the this compound in the sample by comparing its peak area from the HPLC chromatogram to the standard curve.

In Vitro Biosynthesis of this compound in Shrimp Muscle Homogenates

This protocol is based on the methodology described for studying this compound biosynthesis in Penaeus duorarum.[12][18]

1. Preparation of Muscle Homogenate:

  • Dissect tail muscle from live shrimp and place it in an ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
  • Homogenize the muscle tissue in the buffer (1:3 w/v) using a Potter-Elvehjem homogenizer.
  • Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes to remove nuclei and cell debris. The resulting supernatant is the crude enzyme preparation.

2. Incubation with Radiolabeled Precursors:

  • Prepare incubation mixtures containing the muscle homogenate, a source of energy (e.g., ATP, GTP), cofactors (e.g., Coenzyme A, MgCl₂), and the radiolabeled precursor (e.g., [¹⁴C]glycine, [¹⁴C]acetate).
  • Incubate the mixtures in a shaking water bath at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 1-3 hours).
  • Terminate the reaction by adding a denaturing agent like perchloric acid or by boiling.

3. Isolation and Detection of Radiolabeled this compound:

  • Centrifuge the terminated reaction mixture to remove precipitated proteins.
  • Isolate this compound from the supernatant using the chromatographic methods described in Protocol 5.1.
  • Measure the radioactivity in the purified this compound fraction using a liquid scintillation counter.
  • The incorporation of radioactivity from the precursor into this compound confirms its role in the biosynthetic pathway.

Identification of this compound Catabolism Genes in Marine Bacteria

This protocol outlines a general workflow based on the approaches used to identify the homABCDER operon.[14][15][16]

1. Comparative Transcriptomics:

  • Culture marine bacteria in a defined medium with and without this compound as the primary carbon or nitrogen source.
  • Extract total RNA from the bacterial cells at different time points.
  • Perform RNA sequencing (RNA-Seq) to compare the transcriptomes of bacteria grown under the two conditions.
  • Identify genes that are significantly upregulated in the presence of this compound. These are candidate genes for this compound catabolism.

2. Mutagenesis and Targeted Knockouts:

  • Create a library of random mutants using a transposon-based mutagenesis approach.
  • Screen the mutant library for strains that are unable to grow on this compound as the sole carbon/nitrogen source.
  • Identify the gene disrupted by the transposon in the non-growing mutants.
  • For candidate genes identified through transcriptomics, create targeted knockout mutants using techniques like homologous recombination.
  • Confirm that the knockout mutants are unable to catabolize this compound.

3. Functional Genomics and Metabolomics:

  • Clone and express the candidate genes in a heterologous host (e.g., E. coli).
  • Purify the expressed proteins and perform in vitro enzyme assays to determine their function.
  • Use high-resolution mass spectrometry (e.g., LC-MS/MS) to analyze the metabolites produced by the wild-type and mutant strains when grown with this compound. This helps to identify the metabolic intermediates and end-products of the catabolic pathway.

Physiological Roles and Future Perspectives

The primary and most well-established role of this compound is as a compatible osmolyte, crucial for the survival of many marine organisms in environments with fluctuating salinity.[1][2] As a compatible osmolyte, it can accumulate to high intracellular concentrations without perturbing cellular functions, a key advantage over inorganic ions.[1]

Beyond osmoregulation, evidence suggests other physiological roles for this compound:

  • Methyl Group Reservoir: The ability of this compound to participate in transmethylation reactions suggests it may serve as a storage molecule for methyl groups, which are essential for numerous biochemical pathways.[10][11]

  • Signaling Molecule: In the marine hydroid Hydractinia echinata, this compound has been shown to influence metamorphosis and pattern formation, suggesting a role as a morphogenetically active compound.[6] It has also been proposed to be involved in predator-prey dynamics.[1]

  • Nutrient Source: The catabolism of this compound by marine bacteria highlights its role in marine biogeochemical cycles, serving as a source of carbon and nitrogen for microbial communities.[14][15][16]

Future research directions should focus on further elucidating the enzymatic steps in the biosynthesis of this compound in a wider range of organisms, exploring its potential as a signaling molecule in inter- and intra-species communication, and investigating its role in the context of climate change and its impact on ocean salinity. For drug development professionals, the unique biochemical pathways involving this compound could present novel targets for antimicrobial agents or other therapeutic interventions. The stability and compatibility of this compound also make it an interesting molecule for biotechnological applications.

References

An In-depth Technical Guide to the Chemical Structure and Properties of N-methyl Picolinic Acid (Homarine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl picolinic acid, also known as Homarine, is a quaternary ammonium compound with a betaine structure. It is a naturally occurring zwitterion found in a variety of marine organisms, from phytoplankton to crustaceans.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic analysis of N-methyl picolinic acid, tailored for professionals in research and drug development. This compound serves as a significant osmolyte, maintaining cellular osmotic pressure, and can also act as a methyl group donor in various biochemical pathways.[1] Its biosynthesis is closely linked to picolinic acid, a catabolite of tryptophan.[2]

Chemical Structure and Identification

N-methyl picolinic acid is characterized by a pyridine ring with a carboxylate group at the 2-position and a methyl group attached to the nitrogen atom, resulting in a permanent positive charge on the nitrogen and a negative charge on the carboxylate group.

DOT Script for Chemical Structure:

Purification_Workflow A Homogenization of marine tissue in a suitable solvent (e.g., ethanol/water) B Centrifugation to remove solid debris A->B C Supernatant collection B->C D Solvent evaporation under reduced pressure C->D E Resuspension of the crude extract in water D->E F Ion-exchange chromatography (e.g., Dowex 50W) E->F G Elution with a suitable buffer (e.g., ammonia solution) F->G H Fraction collection and analysis (e.g., TLC, HPLC) G->H I Pooling of this compound-containing fractions H->I J Crystallization (e.g., from methanol) I->J K Pure this compound J->K Biosynthesis_Transmethylation cluster_biosynthesis Biosynthesis cluster_transmethylation Transmethylation Picolinic Acid Picolinic Acid This compound N-methyl picolinic acid Picolinic Acid->this compound Methyltransferase SAM S-Adenosyl methionine SAM->this compound SAH S-Adenosyl homocysteine This compound->SAH Homarine_donor N-methyl picolinic acid Picolinic_Acid_product Picolinic Acid Homarine_donor->Picolinic_Acid_product Donates CH3 Methylated_Product Methylated Product (e.g., Creatine) Homarine_donor->Methylated_Product Acceptor Methyl Acceptor (e.g., Guanidinoacetate) Acceptor->Methylated_Product

References

The Pivotal Role of Homarine in Marine Carbon and Nitrogen Biogeochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a ubiquitous and abundant quaternary ammonium compound that plays a significant, yet historically underappreciated, role in marine biogeochemical cycles.[1][2] Produced by a diverse array of marine organisms, from phytoplankton to invertebrates, this compound functions as a critical osmolyte, a methyl group donor, and a substantial reservoir of dissolved organic carbon and nitrogen in the marine environment.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological functions of this compound, with a focus on its quantitative significance in marine carbon and nitrogen cycling. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and application in fields such as marine biology, biochemistry, and pharmacology.

Introduction

The cycling of carbon and nitrogen in marine ecosystems is fundamental to global biogeochemistry, influencing everything from primary productivity to climate regulation.[4][5][6] While the roles of major nutrient pools are well-established, the contributions of specific dissolved organic matter (DOM) components are an area of active research. This compound, a betaine, has emerged as a key player in these cycles.[1] It is found in high concentrations in various marine organisms and contributes significantly to the dissolved organic nitrogen pool in the ocean.[1][7] Understanding the metabolic pathways and ecological functions of this compound is crucial for a complete picture of marine nutrient dynamics and may offer insights for novel drug development, given its biological activity.[8]

Quantitative Significance of this compound in Marine Organisms

This compound is distributed across a wide range of marine phyla, often accumulating to high intracellular concentrations. This accumulation underscores its importance as a significant pool of organic carbon and nitrogen. The following tables summarize the reported concentrations of this compound in various marine organisms.

Table 1: this compound Concentrations in Marine Phytoplankton

Species/GroupTaxonomic GroupIntracellular Concentration (mM)Reference
Synechococcus spp.CyanobacteriaUp to 400[1][7]
DiatomsBacillariophyceae0.5 - 57[1][7]
Emiliania huxleyiHaptophyta3.8[7]
Amphidinium carteraeDinoflagellataPresent[1]

Table 2: this compound Concentrations in Marine Invertebrates

Species/GroupTaxonomic GroupConcentrationTissueReference
Hydractinia echinataHydrozoa~25 mMOocytes[9]
MolluscsMolluscaCommon and abundant-[10][11]
Shrimp (Penaeus duorarum)Crustacea1-2 mg per individualWhole body[12]
Limulus polyphemusChelicerataAccounts for ~17.1% of total osmotic pressureVentral nerve cord[3]

Table 3: Environmental Concentrations of this compound

Sample TypeConcentrationLocation/ContextReference
Particulate Matter0.6 - 67 nMSurface ocean[7]
Particulate Matter0.2 - 2.7 nmol L⁻¹Marine metabolomes[13]
Dissolved Matter0.62 - 1.7 nmol L⁻¹Marine metabolomes[13]

Biosynthesis of this compound in Marine Invertebrates

The biosynthesis of this compound has been primarily studied in marine shrimp, where it is synthesized from glycine and succinyl-CoA.[14][15] The pathway involves the formation of N-succinylglycine as a key intermediate.[15] While an alternative pathway involving the methylation of picolinic acid has also been proposed, evidence suggests that in shrimp, picolinic acid is a degradation product rather than a precursor.[15][16] However, a this compound-synthesizing enzyme that methylates picolinic acid using S-adenosyl-L-methionine has been identified in the turban shell (Batillus cornutus), indicating that biosynthetic pathways may vary between species.[17]

Homarine_Biosynthesis Glycine Glycine NSG N-Succinylglycine Glycine->NSG SuccinylCoA Succinyl-CoA SuccinylCoA->NSG This compound This compound (N-methylpicolinic acid) NSG->this compound Multiple Steps

Figure 1. Simplified biosynthetic pathway of this compound in marine shrimp.

Degradation of this compound by Marine Bacteria

The degradation of this compound is a critical process for recycling its carbon and nitrogen back into the marine food web. Recent research has identified a conserved operon, designated homABCDER, responsible for this compound catabolism in a wide range of marine bacteria, including abundant clades like Rhodobacterales, SAR11, and SAR116.[18][19] This pathway channels this compound into central metabolism via glutamic acid.[18][19][20]

The key steps in the degradation pathway involve the conversion of this compound to N-methylglutamic acid and subsequently to glutamic acid, a reaction catalyzed by N-methylglutamate dehydrogenase.[18][19] The expression of the hom genes has been shown to be responsive to this compound availability in the environment.[18][19]

Homarine_Degradation This compound This compound NMG N-methylglutamic acid This compound->NMG homABCDER operon Glutamate Glutamic acid NMG->Glutamate N-methylglutamate dehydrogenase Central_Metabolism Central Metabolism (TCA Cycle) Glutamate->Central_Metabolism

Figure 2. Bacterial degradation pathway of this compound.

Physiological Functions of this compound

This compound serves several crucial physiological functions in marine organisms, primarily as an osmolyte and a methyl donor.

Osmoregulation

As a compatible osmolyte, this compound helps marine organisms maintain osmotic balance with their saline environment by modulating the ionic strength of the cytosol.[2][3] This is particularly important for organisms living in environments with fluctuating salinity.[3][10] The accumulation of non-perturbing solutes like this compound allows cells to regulate their volume and maintain proper function without interfering with protein structure and enzyme activity.[21] this compound is considered a major organic osmolyte in many marine invertebrates, including molluscs and crustaceans.[10][21]

Methyl Group Donation

This compound can act as a methyl group donor in transmethylation reactions, which are vital for numerous cellular processes.[1][15] In marine shrimp, this compound can transfer its N-methyl group to form various N-methylated compounds, including mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine.[15] This process is reversible, with the demethylation of this compound yielding picolinic acid.[2][15] This suggests that this compound may function as a reservoir of methyl groups in some marine organisms.[15]

Methyl_Donation cluster_transmethylation Transmethylation Cycle This compound This compound Picolinic_Acid Picolinic Acid This compound->Picolinic_Acid - CH₃ Methyl_Acceptor Methyl Group Acceptor (e.g., Glycine) This compound->Methyl_Acceptor donates methyl group Picolinic_Acid->this compound + CH₃ Methylated_Product Methylated Product (e.g., Betaine, Choline) Methyl_Acceptor->Methylated_Product

Figure 3. Role of this compound as a methyl donor.

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound in biological and environmental samples is hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS).[7][22]

Sample Preparation:

  • Lyophilize tissue or filter water samples.

  • Extract metabolites with a solvent mixture (e.g., 2:2:1 methanol:acetonitrile:water).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant and dry under nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for HPLC injection.

Chromatographic Conditions (Example):

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC).

  • Mobile Phase A: Acetonitrile with a small percentage of formic acid.

  • Mobile Phase B: Water with a small percentage of formic acid and ammonium formate.

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent-daughter ion transition of this compound.

Quantification: Quantification is typically achieved using an isotope-labeled internal standard and a calibration curve prepared in a matrix similar to the samples.

HPLC_Workflow Sample Biological or Water Sample Extraction Metabolite Extraction Sample->Extraction Cleanup Centrifugation & Supernatant Collection Extraction->Cleanup Concentration Drying and Reconstitution Cleanup->Concentration Injection HPLC-MS/MS Injection Concentration->Injection Separation HILIC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 4. General workflow for this compound quantification by HPLC-MS/MS.

Isotopic Labeling for Biosynthesis Studies

To elucidate the biosynthetic pathway of this compound, stable or radioactive isotope-labeled precursors are introduced to the organism or tissue homogenate, and the incorporation of the label into this compound is traced.[12][14][16]

Protocol Outline:

  • Precursor Selection: Choose labeled potential precursors (e.g., [¹⁴C]glycine, [²-¹⁴C]acetate).[14][16]

  • Incubation: Incubate the organism or tissue homogenate with the labeled precursor for a defined period.

  • This compound Isolation: Extract metabolites and isolate this compound using chromatographic techniques (e.g., ion-exchange chromatography).[12]

  • Detection of Label: Measure the amount of isotope incorporated into the isolated this compound fraction using techniques like liquid scintillation counting (for radioisotopes) or mass spectrometry (for stable isotopes).

  • Analysis: Compare the incorporation of different labeled precursors to deduce the biosynthetic pathway.

Impact of Environmental Stressors

The intracellular concentration of osmolytes like this compound can be influenced by various environmental stressors, particularly changes in salinity.[23] In response to hyperosmotic stress (increased salinity), marine organisms often increase the synthesis and accumulation of compatible solutes to maintain cell volume and function. Conversely, under hypoosmotic stress (decreased salinity), these osmolytes may be released or catabolized.[10] Other stressors such as temperature changes and nutrient availability can also impact the metabolic state of marine organisms and, consequently, their this compound concentrations.[24][25][26] Further research is needed to fully understand the complex interactions between multiple stressors and this compound metabolism.

Conclusion and Future Directions

This compound is a multifunctional metabolite that is integral to the biogeochemical cycling of carbon and nitrogen in the marine environment. Its roles as an osmolyte and methyl donor highlight its importance for the physiological adaptation of a wide range of marine life. The elucidation of its bacterial degradation pathway underscores its role as a labile component of the DOM pool, fueling microbial food webs.

For researchers and drug development professionals, this compound and its metabolic pathways present several avenues for future investigation. A deeper understanding of the enzymatic control of this compound synthesis and degradation could reveal novel targets for antimicrobials or bioremediation strategies. Furthermore, given its high concentrations in many marine invertebrates, some of which are consumed by humans, its potential bioactivity and pharmacological properties warrant further exploration. The continued application of advanced analytical techniques will be crucial in quantifying the fluxes of this compound through marine systems and fully integrating this important molecule into our understanding of ocean biogeochemistry.

References

The Evolutionary Cornerstone of Marine Life: An In-Depth Guide to Homarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a ubiquitous quaternary ammonium compound that plays a pivotal, multifaceted role in the evolutionary success of a vast array of marine life. From its fundamental function in maintaining cellular osmotic balance in fluctuating salinity environments to its intricate involvement in metabolic processes and chemical ecology, this compound has proven to be a critical physiological and ecological mediator. This technical guide provides a comprehensive overview of the evolutionary importance of this compound, detailing its biosynthesis, physiological functions, and distribution across marine phyla. It presents quantitative data, outlines key experimental protocols, and visualizes the complex biochemical pathways involving this significant molecule. This document is intended to serve as a vital resource for researchers in marine biology, pharmacology, and drug development, offering insights into the untapped potential of this compound and its derivatives.

Introduction: The Significance of this compound in Marine Ecosystems

This compound, a simple methylated pyridine derivative, is a testament to the elegant solutions that evolution has crafted to address the challenges of marine environments. Initially discovered in lobster tissue, its name is derived from the genus Homarus.[1] It is now recognized as a widespread and abundant metabolite in marine organisms, from phytoplankton to invertebrates, though notably absent in vertebrates.[1][2] Its evolutionary importance stems from its diverse and critical functions:

  • Osmoregulation: As a compatible osmolyte, this compound allows marine organisms to maintain cell volume and function in the face of fluctuating external salinity, a crucial adaptation for life in coastal and estuarine ecosystems.[1][3]

  • Methyl Donation: this compound participates in essential transmethylation reactions, serving as a reservoir and donor of methyl groups for the biosynthesis of other vital N-methylated compounds.[1][4]

  • Chemical Signaling: Emerging research highlights this compound's role as a chemical cue in predator-prey interactions, influencing the behavior and morphology of marine animals.

  • Metabolic Integration: The biosynthesis and catabolism of this compound are integrated with central metabolic pathways, underscoring its importance in the flow of carbon and nitrogen in marine food webs.

This guide will delve into the technical details of these functions, providing the necessary data and methodologies for a deeper understanding of this compound's evolutionary impact.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
IUPAC Name 1-methylpyridin-1-ium-2-carboxylate
CAS Number 445-30-7
Appearance White crystalline solid
Solubility Soluble in water

Distribution and Quantitative Analysis of this compound in Marine Life

This compound is widely distributed across numerous marine phyla, with its concentration varying significantly between species and even between different tissues within the same organism. The following tables summarize the reported concentrations of this compound in a variety of marine organisms.

Table 1: this compound Concentration in Marine Microorganisms

OrganismPhylum/GroupConcentration (Intracellular)
Synechococcus sp.CyanobacteriaUp to 400 mM
DiatomsBacillariophyta0.5 - 57 mM
Emiliania huxleyiHaptophyta~3.8 mM

Table 2: this compound Concentration in Marine Invertebrates

OrganismPhylum/GroupTissueConcentration
Turban shell (Batillus cornutus)MolluscaNot specifiedEnzyme activity detected
Shrimp (Penaeus duorarum)ArthropodaMuscleBiosynthetically active
Lobster (Homarus sp.)ArthropodaTissueInitially discovered
Edible Mediterranean MolluscsMolluscaVariousCommon and abundant
Blue crab (Callinectes sapidus)ArthropodaUrinePresent as a chemical cue
Mud crab (Panopeus herbstii)ArthropodaNot specifiedResponds to this compound cue
Juvenile oyster (Crassostrea virginica)MolluscaNot specifiedResponds to this compound cue

Biosynthesis and Catabolism of this compound

The metabolic pathways of this compound are integral to its physiological roles. While the complete picture across all marine life is still emerging, key pathways have been elucidated in certain organisms.

Biosynthesis of this compound

Research in marine shrimp and mollusks has revealed a primary pathway for this compound biosynthesis. In shrimp, the pathway begins with the condensation of glycine and succinyl-CoA.[4] More recently, a key enzyme in the final methylation step has been identified in the turban shell, Batillus cornutus.[5]

This compound Biosynthesis This compound Biosynthesis Pathway cluster_shrimp In Shrimp cluster_mollusk In Turban Shell Glycine Glycine Intermediate_Pathway Intermediate_Pathway Glycine->Intermediate_Pathway Multiple Steps Succinyl-CoA Succinyl-CoA Succinyl-CoA->Intermediate_Pathway Picolinic Acid Picolinic Acid This compound This compound Picolinic Acid->this compound Picolinate Methyltransferase S-Adenosyl-L-methionine (SAM) S-Adenosyl-L-methionine (SAM) S-Adenosyl-L-methionine (SAM)->this compound S-Adenosyl-L-homocysteine (SAH) S-Adenosyl-L-homocysteine (SAH) S-Adenosyl-L-methionine (SAM)->S-Adenosyl-L-homocysteine (SAH) Donates methyl group This compound->S-Adenosyl-L-homocysteine (SAH) Intermediate_Pathway->Picolinic Acid This compound Catabolism This compound Catabolism in Marine Bacteria This compound This compound N-methylglutamic acid N-methylglutamic acid This compound->N-methylglutamic acid homABCDER operon enzymes Glutamic acid Glutamic acid N-methylglutamic acid->Glutamic acid N-methylglutamate dehydrogenase Central Metabolism Central Metabolism Glutamic acid->Central Metabolism Osmoregulation Signaling Osmoregulation Signaling Pathway Hyperosmotic Stress Hyperosmotic Stress Osmosensors Osmosensors Hyperosmotic Stress->Osmosensors Ca2+ influx Ca2+ influx Osmosensors->Ca2+ influx MAPK Cascade (p38) MAPK Cascade (p38) Osmosensors->MAPK Cascade (p38) Transcription Factors Transcription Factors Ca2+ influx->Transcription Factors MAPK Cascade (p38)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound Biosynthesis/Uptake This compound Biosynthesis/Uptake Gene Expression->this compound Biosynthesis/Uptake Increased Intracellular this compound Increased Intracellular this compound This compound Biosynthesis/Uptake->Increased Intracellular this compound Cell Volume Regulation Cell Volume Regulation Increased Intracellular this compound->Cell Volume Regulation Homarine_Methyl_Donation This compound's Role in Methyl Donation cluster_SAM_Cycle S-Adenosylmethionine (SAM) Cycle cluster_Homarine_Link This compound Connection Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferase (Acceptor -> Methylated Acceptor) Picolinic_Acid Picolinic_Acid This compound This compound SAM->this compound Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Picolinic_Acid->this compound This compound->Picolinic_Acid Methyltransferase (e.g., to form Choline, Betaine) Experimental_Workflow Experimental Workflow for this compound Analysis Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Purification_SPE Purification (SPE) Extraction->Purification_SPE HPLC_Separation HPLC Separation (HILIC) Purification_SPE->HPLC_Separation MS_MS_Detection MS/MS Detection (MRM) HPLC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

References

The Role of Homarine in the Nervous System of Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously found in the tissues of numerous marine invertebrates. While extensively recognized for its role as a compatible osmolyte in cellular volume regulation, its functions within the nervous system are multifaceted and increasingly a subject of targeted research. This technical guide provides a comprehensive overview of the current understanding of this compound's presence, biosynthesis, and physiological roles in the nervous system of marine invertebrates. It details its function as a significant osmolyte in neuronal tissues, a potential neuromodulator, and a key player in methyl group metabolism. This document synthesizes quantitative data, outlines detailed experimental protocols for its study, and presents key biochemical and signaling pathways through structured visualizations to facilitate advanced research and drug discovery efforts.

Presence and Distribution in Nervous Tissue

This compound is widely distributed across several marine invertebrate phyla, including Mollusca, Arthropoda, and Echinodermata.[1][2] It is often one of the most abundant low-molecular-weight organic solutes. While its concentration varies significantly between species and tissues, it is consistently found in nervous tissues such as ganglia and nerve cords, where it plays a critical role in maintaining cellular integrity in a hyperosmotic marine environment.

Quantitative Data on this compound Concentration

Precise comparative data on this compound concentrations across a wide range of invertebrate nervous tissues is limited in readily available literature. However, existing studies provide key insights into its abundance. In the ventral nerve cord of the horseshoe crab, Limulus polyphemus, this compound is a major organic osmolyte, contributing significantly to the total osmotic pressure. While comprehensive data for a comparative table is sparse, the following table summarizes known qualitative presence and available quantitative data.

PhylumClassSpeciesNervous TissueThis compound ConcentrationReference
Arthropoda MerostomataLimulus polyphemusVentral Nerve CordAccounts for ~17.1% of total osmotic pressure[3]
Arthropoda MalacostracaPenaeus duorarumMuscle/General TissuePresent, Biosynthesis Confirmed[4]
Mollusca GastropodaMultiple Edible SpeciesGeneral TissueCommon and Abundant[5]
Mollusca BivalviaMultiple Edible SpeciesGeneral TissueCommon and Abundant[5]
Mollusca CephalopodaMultiple Edible SpeciesGeneral TissueCommon and Abundant[5]
Echinodermata -Three Unspecified SpeciesGeneral TissueReported Presence[2]

Physiological Roles in the Nervous System

This compound's function in the nervous system extends beyond simple osmoregulation. It is implicated as a neuromodulator and participates in crucial metabolic activities.

Osmoregulation

In the hyperosmotic marine environment, neuronal cells must accumulate osmotically active solutes to prevent water loss and maintain cell volume. This compound is a "compatible osmolyte," meaning it can reach high intracellular concentrations without significantly perturbing protein structure and function, a critical attribute for the sensitive neuronal environment.

Neuromodulation

There is evidence to suggest that this compound acts as a neuromodulator, potentially influencing cholinergic neuronal networks.[1] While the precise mechanisms and receptors are still under investigation, its structural similarity to other neuroactive compounds suggests it may interact with synaptic processes to alter neuronal excitability and communication. Its widespread presence in ganglia, the integrative centers of the invertebrate nervous system, supports this hypothesis.[6]

Methyl Group Metabolism

In crustaceans, this compound is involved in transmethylation reactions.[4] It can donate its N-methyl group for the synthesis of other important compounds like mono-, di-, and trimethylamines, choline, and betaine.[4] In this process, this compound is converted to picolinic acid. Conversely, picolinic acid can be methylated to regenerate this compound, suggesting that it serves as a dynamic reservoir of methyl groups within the nervous system and other tissues.[4]

Biosynthesis and Metabolic Pathways

The primary pathway for this compound biosynthesis has been elucidated in marine shrimp. The process utilizes fundamental metabolic precursors, linking it to central carbon and nitrogen metabolism.

De Novo Biosynthesis of this compound

Studies using radiolabeled precursors in homogenates of shrimp muscle have demonstrated that this compound is synthesized from glycine and succinyl-CoA.[4] Glycine provides two carbon atoms and the nitrogen atom for the pyridine ring, while succinyl-CoA provides the remaining carbon atoms.[4] The key intermediate in this pathway is N-succinylglycine.[4] The final step involves the methylation of picolinic acid, with S-adenosylmethionine (SAM) acting as the methyl donor.

Homarine_Biosynthesis Glycine Glycine NSG N-Succinylglycine Glycine->NSG SuccinylCoA Succinyl-CoA SuccinylCoA->NSG Intermediates Series of Modifications NSG->Intermediates PicolinicAcid Picolinic Acid Intermediates->PicolinicAcid This compound This compound PicolinicAcid->this compound Methylation SAM S-Adenosylmethionine SAM->PicolinicAcid SAH S-Adenosylhomocysteine SAM->SAH Homarine_Metabolism This compound This compound (N-Methylpicolinic Acid) PicolinicAcid Picolinic Acid This compound->PicolinicAcid Demethylation (Transmethylation) Methyl_Acceptors Methyl Acceptors (e.g., amines, precursors for choline, betaine) This compound->Methyl_Acceptors PicolinicAcid->this compound Methylation Methylated_Products Methylated Products (e.g., TMAO, Choline, Betaine) Methyl_Acceptors->Methylated_Products SAM_Cycle SAM Cycle SAM_Cycle->PicolinicAcid Provides Methyl Group Extraction_Workflow start Dissected Nervous Tissue homogenize Homogenize in Perchloric Acid start->homogenize centrifuge1 Centrifuge (16,000 x g) to Pellet Protein homogenize->centrifuge1 supernatant1 Collect Acidic Supernatant centrifuge1->supernatant1 neutralize Neutralize with K₂CO₃ & Precipitate Salt supernatant1->neutralize centrifuge2 Centrifuge (10,000 x g) to Pellet Salt neutralize->centrifuge2 supernatant2 Collect Neutral Supernatant centrifuge2->supernatant2 filter Filter (0.22 µm) supernatant2->filter end Sample for HPLC Analysis filter->end Electrophysiology_Workflow start Isolate Ganglion/ Nervous Tissue slice Prepare Brain Slices (Vibratome) start->slice recover Incubate Slices in Oxygenated ASW slice->recover mount Transfer Slice to Recording Chamber recover->mount patch Perform Whole-Cell Patch-Clamp on Target Neuron mount->patch baseline Record Baseline Neuronal Activity patch->baseline apply_this compound Bath Apply this compound (Test Concentrations) baseline->apply_this compound record_effect Record Changes in Electrical Properties apply_this compound->record_effect washout Washout with ASW record_effect->washout end Analyze Data washout->end Signaling_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space This compound This compound Receptor Putative Receptor (e.g., GPCR, LGIC) This compound->Receptor Effector Effector Protein (e.g., Adenylyl Cyclase, Ion Channel) Receptor->Effector Binding & Activation SecondMessenger Second Messenger (e.g., cAMP) or Ion Flux (e.g., Cl⁻, Na⁺) Effector->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase Target Downstream Targets (e.g., Ion Channels, Transcription Factors) Kinase->Target Response Modulation of Neuronal Excitability Target->Response

References

The Biosynthesis of Homarine in Marine Shrimp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary amine compound prevalent in many marine invertebrates, including shrimp, where it is thought to function as an osmolyte and a potential reservoir for methyl groups.[1] This technical guide provides a comprehensive overview of the biosynthesis of this compound in marine shrimp, with a particular focus on the species Penaeus duorarum. The elucidated pathway involves the condensation of glycine and succinyl-CoA to form the key intermediate N-succinylglycine, which is subsequently cyclized, decarboxylated, and methylated to yield this compound. This document details the experimental evidence for this pathway, presents available quantitative data, outlines the methodologies used in the key cited experiments, and provides visual representations of the biochemical route and experimental workflows.

Introduction

This compound is a significant metabolite in marine crustaceans, contributing to physiological processes such as osmoregulation.[1][2] Understanding its biosynthetic pathway is crucial for comprehending the metabolic adaptations of these organisms to their environment and may offer insights for aquaculture and the development of novel bioactive compounds. Early research efforts have successfully delineated the primary precursors and key intermediates in shrimp muscle tissue, distinguishing the pathway from other potential routes such as those originating from tryptophan.[3][4] This guide synthesizes the findings of seminal studies to provide a detailed technical resource on the core biosynthetic pathway of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in marine shrimp muscle proceeds through a series of enzymatic reactions, starting from basic metabolic building blocks. The core pathway, as elucidated by in vitro studies using homogenates of shrimp muscle, is outlined below.

Precursors and Key Intermediate Formation

The initial step in this compound biosynthesis involves the reaction of the amino acid glycine with succinyl coenzyme A (succinyl-CoA) . Glycine provides two carbon atoms and the nitrogen atom that form the core of the picolinic acid ring structure. Succinyl-CoA, an intermediate of the citric acid cycle, provides the remaining four carbon atoms. These two molecules condense to form N-succinylglycine , which has been identified as a key intermediate on the main biosynthetic pathway.

Conversion to Picolinic Acid

While the precise enzymatic steps and subsequent intermediates are not fully detailed in the available literature, N-succinylglycine is effectively converted by shrimp muscle homogenates into a precursor that is then methylated. This conversion likely involves cyclization and decarboxylation to form picolinic acid.

Final Methylation Step

The terminal step in the pathway is the methylation of picolinic acid to form this compound.[5] This reaction is catalyzed by a methyltransferase enzyme that utilizes a methyl donor.[5] Evidence strongly suggests that S-adenosyl-L-methionine (SAM) is the methyl donor in this reaction, which is a common mechanism for biological methylation.[5][6] The reverse reaction, the demethylation of this compound to picolinic acid, has also been observed, suggesting that this compound may act as a methyl group donor in other metabolic processes within the shrimp.

Alternative Pathways Considered

Initial hypotheses for this compound biosynthesis considered tryptophan as a potential precursor, as picolinic acid can be a catabolite of tryptophan in some organisms.[7] However, experimental studies with radiolabeled tryptophan in Penaeus duorarum showed no incorporation of the label into this compound, effectively ruling out this pathway in shrimp.[3]

Another investigated pathway involved the incorporation of acetate. While [2-¹⁴C]acetate was readily incorporated into quinolinic acid in vitro, it was only slightly incorporated into this compound. Further experiments indicated that picolinic and quinolinic acids are not intermediates in the conversion of glycine to this compound, suggesting that the acetate-to-quinolinate pathway is separate from the primary this compound biosynthesis route.[3]

Quantitative Data

Quantitative data on the enzyme kinetics for the this compound biosynthesis pathway in marine shrimp is limited in the available literature. However, a study on a this compound-synthesizing enzyme (picolinate methyltransferase) from the turban shell (Batillus cornutus) provides valuable comparative data.

Enzyme/ParameterSubstrateKm (µM)Optimum pHOptimum Temp (°C)Source OrganismCitation
Picolinate MethyltransferasePicolinic Acid3176.325Batillus cornutus[5]
Picolinate MethyltransferaseS-Adenosyl-L-methionine14.56.325Batillus cornutus[5]

Experimental Protocols

The following protocols are based on the methodologies described in the studies that elucidated the this compound biosynthesis pathway in Penaeus duorarum.

In Vitro System for this compound Biosynthesis

This protocol describes the preparation of a shrimp muscle homogenate capable of synthesizing this compound from radiolabeled precursors.[3]

1. Animal Maintenance and Tissue Preparation:

  • Marine shrimp (Penaeus duorarum) are collected and maintained in appropriate saltwater conditions.

  • The tail muscle is dissected and minced.

2. Homogenate Preparation:

  • The minced muscle tissue is homogenized in a suitable buffer to create a cell-free system.

3. Incubation with Radiolabeled Precursors:

  • The homogenate is incubated with ¹⁴C-labeled potential precursors, such as [¹⁴C]glycine or [2-¹⁴C]acetate.

  • Incubations are carried out for a specified time at a controlled temperature to allow for metabolic conversion.

4. Reaction Termination and Deproteinization:

  • The enzymatic reaction is stopped, typically by the addition of an acid (e.g., H₂SO₄) to deproteinize the sample.[3]

  • The precipitated proteins are removed by centrifugation.

5. Isolation and Quantification of Metabolites:

  • The supernatant containing the metabolites is subjected to chromatographic separation to isolate this compound, picolinic acid, and other compounds of interest.

  • The radioactivity of the isolated fractions is measured using a liquid scintillation counter to determine the incorporation of the radiolabel.

Separation of Picolinic Acid, this compound, and Related Compounds

This protocol outlines a procedure for the chromatographic separation of pyridine carboxylic acids and their derivatives from the shrimp muscle homogenate.[3]

1. Anion Exchange Chromatography:

  • The deproteinized supernatant is applied to an AG 1-X8 anion exchange resin column.

  • The column is washed successively with water, 0.03 M formic acid, and 0.1 M formic acid.

  • Picolinic acid is then eluted with 1.0 M formic acid.

2. Cation Exchange Chromatography:

  • For the isolation of this compound, which is a quaternary base, a cation exchange resin such as Bio-Rad AG 50W-X8 (H⁺ form) can be used.

  • After sample application and washing, this compound can be eluted with an appropriate concentration of HCl.

3. Quantification:

  • The concentration of the isolated compounds can be determined by UV spectrophotometry at their respective absorption maxima (e.g., 264 nm for picolinic acid).[3]

  • Aliquots of the fractions are taken for radioassay in a liquid scintillation counter to quantify the amount of incorporated ¹⁴C label.

Visualizations

Signaling Pathways and Logical Relationships

Homarine_Biosynthesis_Pathway cluster_0 Glycine Glycine p1 Glycine->p1 SuccinylCoA Succinyl-CoA SuccinylCoA->p1 NSuccinylglycine N-Succinylglycine PicolinicAcid Picolinic Acid NSuccinylglycine->PicolinicAcid Cyclization & Decarboxylation This compound This compound (N-Methylpicolinic Acid) PicolinicAcid->this compound Methyltransferase SAM S-Adenosyl- methionine (SAM) SAM->PicolinicAcid SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl Donation p1->NSuccinylglycine Condensation

Caption: Proposed biosynthesis pathway of this compound in marine shrimp.

Experimental Workflows

Experimental_Workflow start Start: Shrimp Muscle Tissue homogenization 1. Homogenization in Buffer start->homogenization incubation 2. Incubation with [14C]-Labeled Precursor (e.g., Glycine) homogenization->incubation termination 3. Reaction Termination & Deproteinization (Acid) incubation->termination centrifugation 4. Centrifugation termination->centrifugation supernatant Supernatant (Contains Metabolites) centrifugation->supernatant pellet Protein Pellet (Discarded) centrifugation->pellet chromatography 5. Chromatographic Separation (e.g., Anion/Cation Exchange) supernatant->chromatography fractions Isolated Fractions (this compound, Picolinic Acid, etc.) chromatography->fractions quantification 6. Quantification fractions->quantification uv_spec UV Spectrophotometry (Concentration) quantification->uv_spec scintillation Liquid Scintillation Counting (14C Incorporation) quantification->scintillation end End: Data Analysis uv_spec->end scintillation->end

Caption: Workflow for in vitro this compound biosynthesis experiments.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Homarine from Marine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine found in a variety of marine organisms, including invertebrates and phytoplankton.[1][2][3] It has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory properties.[2][4] This document provides detailed application notes and protocols for the extraction and purification of this compound from marine samples, intended for researchers, scientists, and professionals in drug development. The methodologies described are compiled from various scientific studies and are presented to guide the user through a systematic approach to isolating this compound.

Data Presentation

The concentration of this compound can vary significantly depending on the marine organism and the specific tissue being analyzed. The following table summarizes quantitative data on this compound concentrations found in different marine samples.

Marine Sample SourceTissue/FractionThis compound ConcentrationReference
M. mollis (Antarctic mollusc)Mantle, Foot, Viscera6 to 24 mg/g dry tissue[4]
Synechococcus sp. (Marine cyanobacterium)IntracellularUp to 400 mM[1]
Synechococcus WH7803Intracellular4 to 5 mM[1]
Diatoms (four of six surveyed)Intracellular0.5 to 57 mM[1]
Emiliania huxleyi (Haptophyte)Intracellular3.8 mM[1]
Marine Particles (Surface Ocean)Particulate Carbon0.6 to 67 nM (up to 3% of total PC pool)[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sea Anemone Tentacles (Anemonia sulcata)

This protocol is adapted from a study identifying this compound with anti-inflammatory activity.[2][4]

1. Sample Collection and Preparation:

  • Harvest tentacles from Anemonia sulcata.

  • Lyophilize (freeze-dry) the tentacles to remove water.

  • Grind the dried tentacles into a fine powder.

2. Extraction:

  • Suspend the powdered tentacles in a solvent mixture of 80/20 (V/V) dichloromethane/ethanol.

  • Stir the suspension for a sufficient period (e.g., several hours) at room temperature to ensure thorough extraction.

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

3. Purification:

  • Gel Filtration Chromatography:

    • Dissolve the crude extract in a suitable mobile phase.

    • Load the dissolved extract onto a gel filtration column (e.g., Sephadex LH-20).

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions for the presence of this compound (e.g., by thin-layer chromatography or UV absorbance).

    • Pool the fractions containing this compound.

  • Silica Gel Chromatography:

    • Concentrate the pooled fractions from the gel filtration step.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column with a gradient of solvents (e.g., a mixture of dichloromethane and methanol, gradually increasing the methanol concentration).

    • Collect and analyze fractions to isolate pure this compound.

4. Structure Verification:

  • Confirm the chemical structure of the purified compound as 2-carboxy-1-methylpyridinium (this compound) using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][4]

Protocol 2: Fractionation and Purification of this compound from Shrimp Muscle (Penaeus duorarum)

This protocol is based on a procedure developed for the isolation of this compound from a single shrimp.[5][6]

1. Sample Preparation:

  • Dissect the tail muscle from the shrimp.

  • Homogenize the muscle tissue in an appropriate buffer (e.g., ice-cold citrate/phosphate buffer, pH 7.4).[5]

2. Deproteinization:

  • Treat the homogenate to precipitate proteins. A common method is the addition of an acid, such as perchloric acid, followed by centrifugation to remove the protein pellet.

3. Ion Exchange Chromatography:

  • Load the deproteinized supernatant onto an anion exchange resin column (e.g., AG 1-X8).[5]

  • Wash the column with 0.5% NH4OH to remove compounds that do not bind to the resin.[5]

  • Successively wash the column with water and increasing concentrations of formic acid (e.g., 0.03 M, 0.1 M, and 1.0 M) to elute different fractions.[5]

  • This compound will be retained on the column during the initial washes and can be eluted with a suitable buffer. The exact elution conditions may need to be optimized.

4. Further Purification (if necessary):

  • If further purification is required, the this compound-containing fractions can be subjected to another round of chromatography, such as reversed-phase high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow MarineSample Marine Sample (e.g., Sea Anemone, Shrimp) Homogenization Homogenization / Grinding MarineSample->Homogenization Extraction Solvent Extraction (e.g., Dichloromethane/Ethanol) Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification GelFiltration Gel Filtration Chromatography Purification->GelFiltration Method A IonExchange Ion Exchange Chromatography Purification->IonExchange Method B SilicaGel Silica Gel Chromatography GelFiltration->SilicaGel Purethis compound Pure this compound SilicaGel->Purethis compound HPLC HPLC IonExchange->HPLC HPLC->Purethis compound Analysis Structural Analysis (NMR, Mass Spectrometry) Purethis compound->Analysis FinalProduct Verified this compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound in Marine Shrimp

The biosynthesis of this compound in marine shrimp has been studied, and a potential pathway has been proposed.[5][6][7][8]

Homarine_Biosynthesis Glycine Glycine NSuccinylglycine N-Succinylglycine Glycine->NSuccinylglycine SuccinylCoA Succinyl-CoA SuccinylCoA->NSuccinylglycine Quinolinate Quinolinic Acid NSuccinylglycine->Quinolinate Proposed intermediates Decarboxylation Decarboxylation Quinolinate->Decarboxylation Picolinate Picolinic Acid Methylation Methylation Picolinate->Methylation This compound This compound (N-methylpicolinic acid) Methionine L-Methionine (via S-adenosylmethionine) Methionine->Methylation Decarboxylation->Picolinate Methylation->this compound

References

Application Notes and Protocols for the Analytical Determination of Homarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine compound found in a variety of marine organisms, including mollusks, crustaceans, and phytoplankton.[1] As a compatible solute, it plays a role in cellular osmoregulation. Its presence and concentration in marine-derived products and environmental samples are of increasing interest to researchers in fields ranging from marine biology and ecology to food science and pharmacology. This document provides detailed application notes and protocols for the accurate detection and quantification of this compound using modern analytical techniques.

Analytical Techniques Overview

The detection and quantification of this compound, a polar zwitterionic molecule, present unique analytical challenges. Due to its high polarity, traditional reversed-phase liquid chromatography is often unsuitable. The most effective and widely cited methods for this compound analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

  • HILIC-MS/MS: This is a powerful and highly sensitive technique for separating and quantifying polar compounds like this compound. HILIC stationary phases allow for the retention of polar analytes that are not well-retained on conventional C18 columns.[2] Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification in complex biological matrices.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a robust, non-destructive technique that provides both qualitative and quantitative information.[3][4] Quantitative NMR (qNMR) can determine the concentration of this compound without the need for an identical standard for calibration, relying instead on a certified internal standard.[5] It is particularly useful for structural confirmation and for analyzing samples with high concentrations of the analyte.[6]

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for charged and polar molecules.[7] It offers advantages such as low sample and reagent consumption and rapid analysis times.[8] When coupled with MS, CE-MS becomes a powerful tool for the analysis of complex mixtures containing polar toxins and metabolites.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical techniques based on available literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Sample MatrixReference
HILIC-LC-MS/MS 0.5 - 5 µg/L1.5 - 15 µg/L74 - 107Wine[10]
UPLC-MS/MS Not Specified2 ng/mL80.4 - 87.3Rat Plasma[1]
Online-SPE-UHPLC-MS/MS 0.5 pg/mL0.05 ng/mL96.0 - 102.3Human Urine[11]
¹H NMR 2.7 mM (estimated)161.8 mM (estimated for SNR of 250)Not ApplicableToothpaste Extract[12]
¹H NMR (microprobe) 28.5 µMNot SpecifiedNot ApplicableCholesterol Solution[13]
Capillary Electrophoresis-MS/MS 0.0018 - 0.120 mg/kgNot SpecifiedNot SpecifiedMussel Tissue[9]

Note: Recovery rates for HILIC-LC-MS/MS are presented as signal suppression/enhancement values. NMR recovery is not typically measured in the same way as chromatographic methods. The provided NMR LOD/LOQ values are illustrative examples from a study on fluoride and may vary for this compound.

Experimental Protocols

Protocol 1: HILIC-MS/MS for this compound Quantification in Marine Tissue

This protocol is a general guideline for the analysis of this compound in marine invertebrate tissue. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation: Homogenization and Extraction

  • Tissue Homogenization: Weigh approximately 100 mg of frozen marine tissue.[9][14] Homogenize the tissue in 1 mL of cold methanol:water (80:20, v/v) using a bead beater or rotor-stator homogenizer.[15]

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of acetonitrile:water (90:10, v/v) for HILIC analysis.[16]

2. HILIC-MS/MS Analysis

  • LC System: A UPLC or HPLC system capable of high-pressure gradients.

  • Column: An Acquity BEH Amide column (e.g., 1.7 µm, 2.1 x 100 mm) is a suitable choice for separating polar metabolites.[15]

  • Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.[15]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient to 50% B

    • 8-9 min: Hold at 50% B

    • 9.1-12 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Parameters:

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (C₇H₇NO₂; Exact Mass: 137.0477). The primary transition is typically m/z 138.1 → 92.1. Optimization of collision energy is required.

3. Data Analysis and Quantification

  • Create a calibration curve using a certified this compound standard in the appropriate concentration range.

  • Quantify this compound in the samples by comparing the peak area of the analyte to the calibration curve.

  • Use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Protocol 2: Quantitative ¹H NMR (qNMR) for this compound Analysis

This protocol provides a framework for the absolute quantification of this compound in an extract using an internal standard.

1. Sample Preparation

  • Extraction: Prepare a concentrated extract of the biological sample as described in the HILIC-MS/MS protocol, ensuring the final solvent is compatible with NMR analysis (e.g., by drying and reconstituting in a deuterated solvent).

  • Sample Preparation for NMR: Accurately weigh a known amount of the dried extract (e.g., 5-10 mg).

  • Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, DSS, or TSP). The standard should have a known purity and its signals should not overlap with the this compound signals.[17]

  • Dissolution: Dissolve the extract and internal standard in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30').

  • Key Acquisition Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). A d1 of 30 seconds is often sufficient for accurate quantification.[17]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150 for high precision).[12]

    • Pulse Angle: Use a 90° pulse.[17]

    • Acquisition Time (aq): Typically 2-4 seconds.

3. Data Processing and Quantification

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration: Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (Wₛ / Wₓ) * Pₛ

    Where:

    • Cₓ = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity

    • x = analyte (this compound)

    • s = internal standard

Protocol 3: Capillary Zone Electrophoresis (CZE) for this compound Separation

This protocol outlines a basic method for the separation of this compound using CZE. Coupling to a mass spectrometer would be required for confirmation and sensitive quantification.

1. Sample Preparation

  • Prepare the sample extract as described in the HILIC-MS/MS protocol.

  • Dilute the reconstituted extract in the background electrolyte (BGE) to minimize matrix effects.

  • Filter the sample through a 0.22 µm syringe filter.

2. CZE Analysis

  • CE System: A commercial capillary electrophoresis instrument.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. Acidic conditions are often used for the separation of cationic species.

  • Injection: Hydrodynamic or electrokinetic injection. For electrokinetic injection, apply a voltage of 5-10 kV for 5-10 seconds.

  • Separation Voltage: 20-30 kV.

  • Capillary Temperature: 25°C.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., ~265 nm), or preferably, coupled to a mass spectrometer for selective detection.

Visualizations

Experimental_Workflow_HILIC_MS cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Tissue Marine Tissue Sample Homogenization Homogenization (80% Methanol) Tissue->Homogenization Centrifugation Centrifugation (14,000 x g, 15 min) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down (N2) Supernatant->Drying Reconstitution Reconstitute (90% Acetonitrile) Drying->Reconstitution Injection Inject into UPLC Reconstitution->Injection Separation HILIC Separation (Amide Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Data Data Acquisition & Quantification Detection->Data Experimental_Workflow_qNMR cluster_sample_prep Sample Preparation cluster_analysis qNMR Analysis Extract Dried Sample Extract Weighing Accurate Weighing Extract->Weighing Standard Internal Standard Standard->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition 1D ¹H NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation Homarine_Biosynthesis Aspartate Aspartate QuinolinicAcid Quinolinic Acid Aspartate->QuinolinicAcid Condensation Glyceraldehyde3P Glyceraldehyde 3-Phosphate Glyceraldehyde3P->QuinolinicAcid Condensation PicolinicAcid Picolinic Acid QuinolinicAcid->PicolinicAcid Decarboxylation This compound This compound PicolinicAcid->this compound Methylation SAM S-adenosylmethionine (SAM) SAM->PicolinicAcid SAH S-adenosylhomocysteine (SAH) SAM->SAH SAH->this compound

References

Application Note: Quantification of Homarine in Biological Tissues using High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound found in various marine organisms.[1] Its role as an osmolyte and potential biomarker has led to increased interest in its accurate quantification in biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and reliable method for the determination of this compound. This application note provides a detailed protocol for the extraction and quantification of this compound from biological tissues using HPLC-UV.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample extract. This compound is a polar compound, and to achieve adequate retention on a C18 column, an ion-pairing agent can be employed in the mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for separating polar compounds. Detection is achieved by monitoring the UV absorbance of the column effluent at a wavelength where this compound exhibits strong absorbance, which has been reported to be around 242 nm.[2] Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

Sample Preparation from Biological Tissues

A critical step in the analysis of this compound from biological tissues is the effective removal of proteins and other interfering substances. The following protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 1 mL of ice-cold 0.1 M perchloric acid.

    • Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout this process to minimize degradation.

  • Protein Precipitation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Neutralization and Filtration:

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate ions.

    • Centrifuge again at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following HPLC parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-22 min: 30-5% B; 22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 268 nm
Injection Volume 10 µL
Run Time 30 minutes

Note: The UV detection wavelength of 268 nm is based on the UV absorption spectrum of the pyridine ring in this compound's structure. While 242 nm has been reported, 268 nm may offer better selectivity depending on the sample matrix. It is recommended to determine the optimal wavelength by scanning a this compound standard.

Data Presentation

Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for this compound analysis. These values are illustrative and should be determined for each specific laboratory setup.

ParameterTypical Value
Retention Time 5 - 10 minutes (highly dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in biological tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis tissue Biological Tissue homogenize Homogenization (0.1M Perchloric Acid) tissue->homogenize centrifuge1 Centrifugation (10,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant neutralize Neutralization (K₂CO₃) supernatant->neutralize centrifuge2 Centrifugation (10,000 x g) neutralize->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter hplc HPLC-UV System filter->hplc Inject data Data Acquisition & Quantification hplc->data

Caption: Workflow for this compound Analysis.

Logical Relationship of HPLC Parameters

The following diagram shows the logical relationship and key considerations for optimizing the HPLC method for this compound analysis.

hplc_parameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection C18 C18 (Reversed-Phase) Solvents Acetonitrile / Water C18->Solvents HILIC HILIC HILIC->Solvents Additives Formic Acid or Ammonium Acetate Solvents->Additives Control pH & Ionic Strength UV_Detector UV Detector Wavelength Wavelength (268 nm) UV_Detector->Wavelength This compound This compound (Polar) This compound->C18 Requires Ion-Pairing This compound->HILIC Good Retention This compound->UV_Detector UV Absorbance

Caption: HPLC Method Considerations.

References

Application Notes and Protocols for the Structural Analysis of Homarine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine and a derivative of pyridine, commonly found in a variety of marine organisms. It plays a significant role as a compatible osmolyte, protecting cells from osmotic stress. Its presence and concentration in marine invertebrates can be an indicator of physiological stress and environmental conditions. The structural elucidation of this compound is crucial for its unambiguous identification in complex biological matrices and for understanding its biosynthetic and metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound in solution. This document provides detailed application notes and protocols for the structural analysis of this compound using 1D and 2D NMR techniques.

Data Presentation

The following table summarizes the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Atom No. ¹H Chemical Shift (δ) ppm (Multiplicity, J Hz) ¹³C Chemical Shift (δ) ppm
1 (N-CH₃)4.35 (s)48.5
2 (C)-155.0
3 (CH)8.05 (d, J = 7.8)128.0
4 (CH)7.95 (t, J = 7.8)142.0
5 (CH)8.50 (t, J = 7.8)129.5
6 (CH)8.90 (d, J = 5.6)148.0
7 (COO⁻)-169.0

Note: Spectral data can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra. This compound is a polar molecule, soluble in aqueous solutions.

Materials:

  • This compound sample (isolated or synthesized)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or a mixture like CDCl₃/DMSO-d₆ 4:1 for samples from lipid-rich extracts)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • pH meter and appropriate buffers (if pH dependence is being studied)

Protocol:

  • Dissolution: Weigh 1-5 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For quantitative NMR, a precise amount of an internal standard (e.g., TSP for D₂O) should be added.

  • Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents signal broadening due to suspended solids.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

1D NMR Spectroscopy Protocol (¹H and ¹³C)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 400 MHz or higher.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 12-16 ppm

  • Solvent Suppression: If a strong residual solvent peak is present (e.g., H₂O in D₂O), use a solvent suppression technique like presaturation.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 200-240 ppm

2D NMR Spectroscopy Protocols for Structural Elucidation

2D NMR experiments are invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure of this compound.

a) COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, this will show correlations between the aromatic protons on the pyridine ring.

Acquisition Parameters (Example):

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Number of Increments (F1): 256-512

  • Number of Scans (NS) per Increment: 2-8

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to carbons. This is a key experiment for assigning the carbon signals based on the assigned proton signals.

Acquisition Parameters (Example):

  • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Number of Increments (F1): 128-256

  • Number of Scans (NS) per Increment: 4-16

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

c) HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons (like C2 and the carboxyl carbon in this compound) and for connecting different spin systems.

Acquisition Parameters (Example):

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Number of Increments (F1): 256-512

  • Number of Scans (NS) per Increment: 8-32

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Mandatory Visualizations

Homarine_Structure Chemical Structure of this compound C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N+ C5->N N->C1 C_methyl CH₃ N->C_methyl O1_carboxyl O⁻ C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl NMR_Workflow NMR Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing and Analysis Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Fourier Transform & Phasing HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation & Verification Assignment->Structure_Elucidation Homarine_Biosynthesis Biosynthesis and Metabolism of this compound cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_metabolism Metabolic Role Glycine Glycine N_Succinylglycine N-Succinylglycine Glycine->N_Succinylglycine Succinyl_CoA Succinyl-CoA Succinyl_CoA->N_Succinylglycine SAM S-adenosyl-L-methionine (SAM) This compound This compound SAM->this compound Methylation Picolinic_Acid Picolinic Acid N_Succinylglycine->Picolinic_Acid Multiple Steps Picolinic_Acid->this compound This compound->Picolinic_Acid Demethylation Methyl_Donor Methyl Group Donor This compound->Methyl_Donor Osmolyte Compatible Osmolyte This compound->Osmolyte

Application Notes and Protocols for the Identification of Homarine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methyl-picolinic acid) is a quaternary amine and a zwitterionic osmolyte commonly found in a variety of marine organisms, including molluscs, crustaceans, and phytoplankton.[1][2] Its role as a compatible solute allows it to help maintain cellular osmotic pressure in fluctuating salinity environments. Beyond its function as an osmolyte, this compound is also involved in metabolic processes and may serve as a methyl group donor.[1] The accurate identification and quantification of this compound in biological matrices are crucial for understanding its physiological roles, its distribution in the marine food web, and its potential as a biomarker.

This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on providing robust and reproducible methods for researchers in marine biology, natural product chemistry, and drug development.

Principle of the Method

The analysis of this compound is ideally performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. HILIC is essential for retaining and separating the highly polar, zwitterionic this compound molecule, which shows poor retention on traditional reversed-phase (RP) columns.[2] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Protocol 1: Extraction of this compound from Shellfish Tissue

This protocol is adapted from established methods for the extraction of polar and lipophilic marine biotoxins from shellfish.

Materials:

  • Homogenized shellfish tissue (e.g., mussels, oysters)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, hydrophilic PTFE or equivalent)

  • Autosampler vials

Procedure:

  • Weigh 2.0 g (± 0.1 g) of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 18 mL of 100% methanol to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4,500 x g for 10 minutes at 4 °C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For HILIC analysis, evaporate the methanolic extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 1 mL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid.

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm hydrophilic syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • Liquid chromatograph capable of delivering ternary gradients.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column ZIC-HILIC SeQuant®, 150 x 2.1 mm, 5 µm, or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound:

To perform quantitative analysis, the following Multiple Reaction Monitoring (MRM) transitions should be used. It is recommended to optimize the collision energy on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound 138.192.10.120
This compound (Qualifier) 138.165.10.135

Note: The precursor ion at m/z 138.1 corresponds to the protonated molecule of this compound ([M+H]⁺). The product ion at m/z 92.1 results from the neutral loss of formic acid (HCOOH), and the ion at m/z 65.1 corresponds to the pyridinium fragment.

Data Presentation

The following table summarizes the intracellular concentrations of this compound found in various marine phytoplankton, providing a reference for expected quantitative values.[2]

OrganismPhylumIntracellular this compound Concentration (mM)
Synechococcus sp. WH8102Cyanobacteriaup to 400
Synechococcus sp. WH7803Cyanobacteriaup to 400
Thalassiosira pseudonanaBacillariophyta (Diatom)0.5 - 57
Thalassiosira weissflogiiBacillariophyta (Diatom)0.5 - 57
Phaeodactylum tricornutumBacillariophyta (Diatom)0.5 - 57
Ditylum brightwelliiBacillariophyta (Diatom)0.5 - 57
Emiliania huxleyiHaptophyta3.8

Visualizations

Experimental Workflow for this compound Identification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenized Tissue Homogenized Tissue Extraction with Methanol Extraction with Methanol Homogenized Tissue->Extraction with Methanol Centrifugation Centrifugation Extraction with Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC Separation HILIC Separation Reconstitution->HILIC Separation ZIC-HILIC Column ESI+ Ionization ESI+ Ionization HILIC Separation->ESI+ Ionization MRM Detection MRM Detection ESI+ Ionization->MRM Detection Precursor: 138.1 m/z Products: 92.1, 65.1 m/z Quantification & Identification Quantification & Identification MRM Detection->Quantification & Identification G Tryptophan Tryptophan Quinolinic Acid Quinolinic Acid Tryptophan->Quinolinic Acid Tryptophan Catabolism Picolinic Acid Picolinic Acid Quinolinic Acid->Picolinic Acid Decarboxylation This compound This compound Picolinic Acid->this compound S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->this compound Methylation

References

Application Notes and Protocols for Studying the Effect of Homarine on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methyl picolinic acid) is a quaternary ammonium compound naturally occurring in a variety of marine organisms.[1][2] Primarily known for its roles as an osmolyte and a methyl group donor, emerging research suggests that this compound may also possess antioxidant and anti-inflammatory properties.[1][2][3][4] These potential bioactivities make this compound a compound of interest for further investigation in the context of drug discovery and development.

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the effects of this compound on various cell culture models. The following experimental workflows are designed to assess its cytotoxicity, as well as its potential anti-inflammatory and antioxidant mechanisms.

Preliminary Analysis and Reagent Preparation

Prior to initiating cell-based assays, it is crucial to properly prepare the this compound stock solution.

  • This compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).

    • Prepare a high-concentration stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Note: If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in all experiments.

Cytotoxicity and Cell Viability Assays

A critical first step in evaluating a new compound is to determine its effect on cell viability and identify a non-toxic concentration range for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6][7]

  • Experimental Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and an untreated control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is a simple method to differentiate between viable and non-viable cells.

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[3][4]

  • Experimental Protocol:

    • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.

    • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in a complete medium.

    • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Counting: Incubate for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculation: Calculate the percentage of viable cells.

Data Presentation: Cytotoxicity of this compound
Cell LineAssayIncubation Time (h)IC50 (µM)
(Example: RAW 264.7)MTT24
48
72
(Example: HeLa)MTT24
48
72

Anti-inflammatory Activity Assays

If this compound exhibits low cytotoxicity, its potential anti-inflammatory effects can be investigated. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide is a key inflammatory mediator. The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.[8][9][10]

  • Experimental Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls for untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: Incubate in the dark for 10-15 minutes and measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Effect of this compound on NO Production
TreatmentThis compound (µM)LPS (1 µg/mL)Nitrite Concentration (µM)% Inhibition of NO Production
Control0-
This compoundConcentration 1-
Concentration 2-
LPS0+
This compound + LPSConcentration 1+
Concentration 2+

Antioxidant Activity Assays

This compound's potential to mitigate oxidative stress can be assessed by measuring its effect on intracellular reactive oxygen species (ROS).

Intracellular ROS Measurement using DCFH-DA
  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[11][12][13][14]

  • Experimental Protocol:

    • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound for a specified time.

    • Induction of Oxidative Stress (Optional): Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H2O2) or LPS.

    • DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10-25 µM) in a serum-free medium for 30-45 minutes at 37°C in the dark.

    • Washing: Wash the cells with PBS to remove the excess dye.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Presentation: Effect of this compound on Intracellular ROS Levels
TreatmentThis compound (µM)Oxidative Stress InducerRelative Fluorescence Units (RFU)% Reduction in ROS
Control0-
This compoundConcentration 1-
Concentration 2-
Inducer0+
This compound + InducerConcentration 1+
Concentration 2+

Investigation of Potential Signaling Pathways

To understand the molecular mechanisms underlying this compound's effects, key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways, can be investigated.

Western Blot Analysis of NF-κB and MAPK Pathways
  • Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies against total and phosphorylated forms of key signaling proteins, the activation state of these pathways can be determined.[2][15][16][17]

  • Experimental Protocol:

    • Cell Culture and Treatment: Culture cells and treat them with this compound and/or an appropriate stimulus (e.g., LPS or TNF-α) for various time points.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

      • Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p65, IκBα, ERK1/2, p38, JNK).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation: Effect of this compound on Signaling Protein Phosphorylation
Target ProteinTreatmentFold Change in Phosphorylation (Normalized to Total Protein)
p-p65/total p65Control
Stimulus
This compound + Stimulus
p-ERK/total ERKControl
Stimulus
This compound + Stimulus
p-p38/total p38Control
Stimulus
This compound + Stimulus

Apoptosis and Cell Cycle Analysis

To further characterize the effects of this compound on cell fate, apoptosis and cell cycle progression can be analyzed.

Caspase-3 Activity Assay
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.

  • Experimental Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound and lyse them to release cellular contents.

    • Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

    • Incubation: Incubate at 37°C to allow for substrate cleavage by active caspase-3.

    • Measurement: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC).

    • Analysis: Quantify the fold increase in caspase-3 activity compared to the control.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Experimental Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_viability 2. Cytotoxicity Screening cluster_activity 3. Bioactivity Assays cluster_mechanism 4. Mechanistic Studies prep This compound Stock Solution Preparation mtt MTT Assay prep->mtt trypan Trypan Blue Assay prep->trypan ic50 ic50 mtt->ic50 Determine IC50 anti_inflam Anti-inflammatory (Griess Assay for NO) ic50->anti_inflam Use non-toxic concentrations antioxidant Antioxidant (DCFH-DA for ROS) ic50->antioxidant Use non-toxic concentrations caspase Caspase-3 Assay (Apoptosis) ic50->caspase flow Cell Cycle Analysis (Flow Cytometry) ic50->flow western Western Blot (NF-κB, MAPK) anti_inflam->western antioxidant->western

Caption: Experimental workflow for investigating this compound's effects.

nfkb_pathway lps LPS / TNF-α receptor Receptor (TLR4 / TNFR) lps->receptor ikk IKK Complex receptor->ikk ikba_p p-IκBα ikk->ikba_p Phosphorylation ikba IκBα ikba_p->ikba Degradation nfkb_ikba NF-κB - IκBα (Inactive) nfkb_ikba->ikba Dissociation nfkb NF-κB (p65/p50) (Active) nfkb_ikba->nfkb translocation Translocation nfkb->translocation nucleus Nucleus gene_expression Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->gene_expression Transcription translocation->nucleus

mapk_pathway stimulus Stress / Growth Factors receptor Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf mkk MKK3/6/7 receptor->mkk mek MEK1/2 ras_raf->mek Phosphorylation erk ERK1/2 mek->erk Phosphorylation nucleus Nucleus erk->nucleus p38_jnk p38 / JNK mkk->p38_jnk Phosphorylation p38_jnk->nucleus transcription_factors Transcription Factors (e.g., AP-1, c-Jun) nucleus->transcription_factors Activation response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->response

References

Application of Homarine in Marine Biotechnology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously found in a wide array of marine organisms, from phytoplankton to invertebrates.[1][2] Initially discovered in lobster tissue, its primary biological roles have been identified as an osmolyte, crucial for maintaining cellular osmotic pressure in fluctuating salinity environments, and as a methyl group donor in various biochemical pathways.[1] Emerging research has unveiled its potential in diverse areas of marine biotechnology, including developmental biology and neuropharmacology, making it a molecule of significant interest for further investigation.

This document provides detailed application notes and protocols for the study of this compound, focusing on its extraction and quantification, its role in developmental biology, and its potential as an enzyme inhibitor. These guidelines are intended to equip researchers with the necessary methodologies to explore the multifaceted applications of this compound in marine biotechnology and drug discovery.

Extraction and Quantification of this compound from Marine Invertebrates

A precise and reliable method for the extraction and quantification of this compound is fundamental for studying its distribution and physiological roles in marine organisms. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for this purpose.

Table 1: HPLC-UV Quantification of this compound
ParameterValue
Column C18 reverse-phase (5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic elution with 0.1% trifluoroacetic acid in water/acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Retention Time Approximately 4.5 - 5.5 min (variable depending on exact conditions)
Standard Curve Linear range typically from 1 to 100 µg/mL
Experimental Protocol: Extraction and HPLC-UV Quantification

1. Sample Preparation: a. Homogenize 1 gram of fresh or frozen marine invertebrate tissue in 5 mL of 70% ethanol. b. Sonicate the homogenate for 15 minutes on ice. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Pool the supernatants and evaporate to dryness under vacuum.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 1 mL of distilled water. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of distilled water to remove salts and polar impurities. e. Elute this compound with 5 mL of 50% methanol. f. Evaporate the eluate to dryness and reconstitute in 1 mL of the HPLC mobile phase.

3. HPLC-UV Analysis: a. Filter the reconstituted sample through a 0.45 µm syringe filter. b. Inject 20 µL of the filtered sample into the HPLC system. c. Run the analysis using the parameters outlined in Table 1. d. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with pure this compound.

Workflow for this compound Extraction and Quantification

cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Tissue Marine Invertebrate Tissue Homogenize Homogenize in 70% Ethanol Tissue->Homogenize Sonicate Sonicate Homogenize->Sonicate Centrifuge1 Centrifuge Sonicate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate1 Evaporate to Dryness Supernatant->Evaporate1 Reconstitute1 Reconstitute in Water Evaporate1->Reconstitute1 SPE C18 SPE Cartridge Reconstitute1->SPE Elute Elute with 50% Methanol SPE->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 Filter Filter (0.45 µm) Reconstitute2->Filter HPLC HPLC-UV Analysis Filter->HPLC Quantify Quantify HPLC->Quantify

Workflow for this compound extraction and quantification.

Developmental Biology: Inhibition of Metamorphosis in Hydractinia echinata

This compound has been identified as a morphogenetically active compound in the marine hydroid Hydractinia echinata, where it plays a role in preventing the metamorphosis of larvae into adult polyps.[3][4] This makes it a valuable tool for studying the molecular mechanisms of development and pattern formation in marine invertebrates.

Table 2: Concentrations of this compound and their Effects on H. echinata Development
Life Stage/TissueThis compound ConcentrationExternal Application Effect (10-20 µM)
Oocytes~25 mM[4]Prevents head and stolon formation[4]
LarvaeHigher than adult colonies[4]Prevents metamorphosis from larval to adult stage[3][4]
Adult ColoniesFourfold lower than larvae[4]Alters the pattern of adult structures[3][4]
Polyp's HeadTwofold higher than gastric region and stolons[4]Induces stolon formation when applied in a pulse during metamorphosis[4]
Experimental Protocol: Hydractinia echinata Metamorphosis Inhibition Assay

1. Larval Culture: a. Collect fertilized Hydractinia echinata eggs and allow them to develop into planula larvae in filtered seawater at 18-20°C. b. Mature, competent larvae are typically ready for metamorphosis assays after 3-4 days.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) in filtered seawater. b. Prepare serial dilutions to obtain final experimental concentrations ranging from 1 µM to 50 µM.

3. Metamorphosis Induction and Inhibition: a. Place 10-20 competent larvae into each well of a 24-well plate containing 1 mL of filtered seawater. b. To induce metamorphosis, add a known inducer such as CsCl (final concentration 5-20 mM) or a biofilm of the bacterium Pseudoalteromonas espejiana. c. Immediately after adding the inducer, add the different concentrations of this compound to the respective wells. Include a control group with the inducer but without this compound. d. Incubate the plates at 18-20°C and observe the larvae at 24, 48, and 72 hours post-induction.

4. Data Analysis: a. Count the number of larvae that have successfully metamorphosed (attached to the substrate and developed a polyp structure) in each well. b. Calculate the percentage of metamorphosis inhibition for each this compound concentration compared to the control group. c. Morphological changes and developmental abnormalities can be documented through microscopy.

Logical Flow of Metamorphosis Inhibition Assay

Start Start: Competent H. echinata Larvae Induction Induce Metamorphosis (CsCl or Bacteria) Start->Induction Treatment Treat with this compound (1-50 µM) Induction->Treatment Control Control (Inducer only) Induction->Control Incubation Incubate (18-20°C) Treatment->Incubation Control->Incubation Observation Observe at 24, 48, 72h Incubation->Observation Analysis Analyze Metamorphosis Inhibition Observation->Analysis End End Analysis->End

Logical flow of the metamorphosis inhibition assay.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibitory Activity

Recent studies have highlighted the potential of this compound and its derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[5] This suggests a potential therapeutic application for this compound in neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are a key treatment strategy.

Table 3: Acetylcholinesterase Inhibitory Activity of this compound Alkyl Esters
CompoundIC50 (µM)Ki (µM)Inhibition Mode
HO-C16 (Hexadecyl ester)7.57 ± 3.3218.96 ± 2.28Competitive

Data from a study on Electrophorus electricus AChE.[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Reagent Preparation: a. Phosphate Buffer (100 mM, pH 8.0): Prepare a solution of sodium phosphate buffer. b. DTNB (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer. c. ATCI (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily. d. AChE Solution (1 U/mL): Dilute acetylcholinesterase from Electrophorus electricus in phosphate buffer. Keep on ice. e. This compound Solutions: Prepare a stock solution of this compound or its derivatives in the appropriate solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure (96-well plate format): a. Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI. b. Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent. c. Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution. d. Pre-incubation: Mix the buffer, AChE, DTNB, and test compound/solvent in the wells and incubate for 10 minutes at 25°C. e. Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank to start the reaction. f. Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

3. Data Analysis: a. Calculate the rate of reaction (V) for each well. b. Determine the percentage of inhibition for each this compound concentration: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100. c. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Inhibitor

Inhibition of acetylcholine hydrolysis by this compound.

Potential Antioxidant and Anti-inflammatory Applications

While specific studies on the antioxidant and anti-inflammatory properties of this compound are limited, marine natural products, in general, are a rich source of bioactive compounds with such activities.[6][7] The protocols provided below are standard assays to evaluate these potential applications for this compound.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

1. Reagent Preparation: a. DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. This compound Solutions: Prepare serial dilutions of this compound in methanol.

2. Assay Procedure: a. In a 96-well plate, add 100 µL of each this compound dilution. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.

3. Data Analysis: a. Calculate the percentage of scavenging activity: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the DPPH solution without the sample. b. Determine the IC50 value.

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory)

1. Cell Culture: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

3. Griess Assay for Nitrite Quantification: a. Collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). c. Incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm.

4. Data Analysis: a. Quantify the nitrite concentration using a sodium nitrite standard curve. b. Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control. c. Determine the IC50 value.

Potential Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Potential Inhibition

Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound presents a versatile platform for research in marine biotechnology. Its roles in osmoregulation, developmental processes, and enzyme inhibition open up avenues for its application in fields ranging from aquaculture to pharmacology. The protocols and data presented in this document provide a solid foundation for researchers to further explore and unlock the full potential of this intriguing marine metabolite. Future investigations should focus on elucidating the precise molecular mechanisms underlying its observed biological activities and exploring its potential therapeutic applications in preclinical and clinical studies.

References

In Vitro Synthesis of Homarine for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound found in various marine organisms, where it plays significant roles in physiological processes, including osmoregulation and developmental biology. Its potential as a morphogenetically active compound and an acetylcholinesterase inhibitor makes it a molecule of interest for experimental studies in pharmacology and developmental biology. This document provides detailed application notes and protocols for the in vitro synthesis, purification, and characterization of this compound for experimental use. Both chemical and enzymatic synthesis routes are described to offer flexibility based on laboratory capabilities and desired product characteristics.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a robust two-step process commencing with the synthesis of picolinic acid, followed by its N-methylation.

Synthesis of Picolinic Acid from 2-Cyanopyridine

This protocol outlines the synthesis of picolinic acid via the hydrolysis of 2-cyanopyridine.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Hydrolysis: Begin stirring the mixture and heat it to 50°C. Slowly add 128.2 g of 30% sodium hydroxide solution to the flask. After the addition is complete, increase the temperature and maintain the reaction under reflux for 4 hours.[1]

  • Work-up: After 4 hours, distill off approximately 50 g of water. Cool the reaction mixture to 20°C.

  • Acidification: Carefully add 30% hydrochloric acid to the reaction mixture to adjust the pH to 2.5.

  • Isolation: Evaporate the solution to dryness under reduced pressure. Add 300 g of anhydrous ethanol to the solid residue and maintain the temperature at 55°C with stirring to dissolve the picolinic acid.

  • Purification: Filter the hot ethanol solution to remove inorganic salts. Cool the filtrate to induce crystallization of picolinic acid. Collect the crystals by filtration and dry them under vacuum.

ParameterValueReference
Starting Material2-Cyanopyridine[1]
Key ReagentsSodium Hydroxide, Hydrochloric Acid, Ethanol[1]
Reaction Time4 hours (reflux)[1]
pH for Precipitation2.5[1]
Expected Yield85-90%[1]
N-methylation of Picolinic Acid to this compound

This protocol describes the N-methylation of the synthesized picolinic acid to yield this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified picolinic acid in a suitable solvent such as dimethylformamide (DMF).

  • Methylation: Add a methylating agent, such as iodomethane (CH₃I), to the solution. The reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydroiodic acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove any inorganic salts. The solvent is then removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by using ion-exchange chromatography.

ParameterValueReference
Starting MaterialPicolinic Acid
Methylating AgentIodomethane (CH₃I)
SolventDimethylformamide (DMF)
BasePotassium Carbonate (K₂CO₃)
Purification MethodRecrystallization or Ion-Exchange Chromatography[2]

Chemical Synthesis Workflow

cluster_0 Step 1: Picolinic Acid Synthesis cluster_1 Step 2: N-methylation 2-Cyanopyridine 2-Cyanopyridine Hydrolysis (NaOH, H2O, Reflux) Hydrolysis (NaOH, H2O, Reflux) 2-Cyanopyridine->Hydrolysis (NaOH, H2O, Reflux) Picolinic Acid (Crude) Picolinic Acid (Crude) Hydrolysis (NaOH, H2O, Reflux)->Picolinic Acid (Crude) Purification (Crystallization) Purification (Crystallization) Picolinic Acid (Crude)->Purification (Crystallization) Picolinic Acid (Pure) Picolinic Acid (Pure) Purification (Crystallization)->Picolinic Acid (Pure) Methylation (CH3I, K2CO3, DMF) Methylation (CH3I, K2CO3, DMF) Picolinic Acid (Pure)->Methylation (CH3I, K2CO3, DMF) This compound (Crude) This compound (Crude) Methylation (CH3I, K2CO3, DMF)->this compound (Crude) Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) This compound (Crude)->Purification (Recrystallization/Chromatography) This compound (Pure) This compound (Pure) Purification (Recrystallization/Chromatography)->this compound (Pure)

Caption: Chemical synthesis of this compound workflow.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a highly specific and environmentally friendly alternative to chemical synthesis. This method utilizes the enzyme picolinate N-methyltransferase, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to picolinic acid.

Preparation of Picolinate N-methyltransferase

Experimental Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding for picolinate N-methyltransferase (based on sequences from organisms known to produce this compound) and clone it into an expression vector (e.g., pGEX or pET series for GST or His-tag fusion proteins, respectively).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication.

  • Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).[1][3]

  • Enzyme Characterization: Determine the protein concentration and verify the purity and size of the enzyme using SDS-PAGE.

Enzymatic Reaction

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, combine picolinic acid and S-adenosyl-L-methionine (SAM) in a suitable buffer. A study on a related methyltransferase suggests an optimal pH of around 6.3.

  • Enzyme Addition: Add the purified picolinate N-methyltransferase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C as determined for a similar enzyme) for a sufficient period to allow for product formation.

  • Reaction Termination and Product Isolation: Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent). The synthesized this compound can be purified from the reaction mixture using techniques such as HPLC or ion-exchange chromatography.

ParameterValueReference
EnzymePicolinate N-methyltransferase
SubstratesPicolinic Acid, S-adenosyl-L-methionine (SAM)
Optimal pH~6.3
Optimal Temperature~25°C
Purification MethodHPLC or Ion-Exchange Chromatography

Enzymatic Synthesis Workflow

cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction Gene Synthesis & Cloning Gene Synthesis & Cloning Protein Expression Protein Expression Gene Synthesis & Cloning->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Picolinate N-methyltransferase Purified Picolinate N-methyltransferase Affinity Chromatography->Purified Picolinate N-methyltransferase Picolinic Acid + SAM Picolinic Acid + SAM Enzymatic Reaction (Picolinate N-methyltransferase) Enzymatic Reaction (Picolinate N-methyltransferase) Picolinic Acid + SAM->Enzymatic Reaction (Picolinate N-methyltransferase) This compound (Crude) This compound (Crude) Enzymatic Reaction (Picolinate N-methyltransferase)->this compound (Crude) Purification (HPLC) Purification (HPLC) This compound (Crude)->Purification (HPLC) This compound (Pure) This compound (Pure) Purification (HPLC)->this compound (Pure)

Caption: Enzymatic synthesis of this compound workflow.

Characterization of Synthesized this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected ResultsReference
¹H NMR Spectra consistent with the structure of N-methylpicolinic acid.[4]
¹³C NMR Spectra showing the correct number of carbon signals with appropriate chemical shifts.[5]
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound (C₇H₇NO₂), which is 137.0477 g/mol .[5]

Application Notes: Experimental Use of this compound

Synthesized this compound can be used in a variety of experimental settings to investigate its biological activities.

Acetylcholinesterase Inhibition Assay

This compound and its derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors. The following is a general protocol to assess this activity.

Experimental Protocol:

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, AChE enzyme, and different concentrations of the synthesized this compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and the substrate ATCI to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Pathway

Acetylcholine Acetylcholine Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine->Acetylcholinesterase (AChE) Hydrolysis Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate This compound This compound This compound->Acetylcholinesterase (AChE) Inhibition

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Developmental Biology Studies

This compound has been identified as a morphogenetically active compound that can interfere with metamorphosis and pattern formation in marine invertebrates like Hydractinia.[6] Experiments can be designed to investigate these effects by exposing larvae or developing embryos to various concentrations of the synthesized this compound and observing developmental outcomes.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vitro synthesis of this compound for experimental purposes. Both chemical and enzymatic routes offer viable methods for obtaining this valuable compound. The choice of method will depend on the specific requirements of the research, including desired purity, yield, and available laboratory resources. The provided application notes offer a starting point for investigating the biological activities of synthesized this compound in various experimental models.

References

Tracking Homarine Metabolism in Marine Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine compound widely distributed in marine organisms, where it functions primarily as an osmolyte, helping to maintain cellular osmotic balance in fluctuating salinity environments. Beyond its role in osmoregulation, this compound metabolism is of growing interest due to its potential involvement in methylation processes and as a carbon and nitrogen source for marine bacteria. Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and its impact on marine biogeochemical cycles. These application notes provide detailed protocols for tracing this compound metabolism using stable isotope labeling coupled with advanced analytical techniques.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies significantly among different marine organisms and tissues. The following table summarizes reported this compound concentrations, providing a baseline for quantitative studies.

Marine OrganismTissue/Sample TypeThis compound ConcentrationReference
Synechococcus (strains)IntracellularUp to 400 mM[1]
Diatoms (four of six surveyed)Intracellular0.5 to 57 mM[1]
Emiliania huxleyi (haptophyte)Intracellular3.8 mM[1]
Marine ParticlesParticulate Matter0.6 to 67 nM[1]
Mediterranean Molluscs (9 species)Whole TissueCommon and abundant[2][3]
Penaeus duorarum (shrimp)Whole Organism1 to 2 mg per shrimp[4]

Signaling and Metabolic Pathways

This compound Biosynthesis in Marine Invertebrates

In marine invertebrates such as shrimp, this compound is synthesized from common metabolic precursors. The proposed biosynthetic pathway involves the condensation of succinyl-CoA and glycine to form N-succinylglycine, which then serves as a key intermediate.[5] This is followed by a series of reactions leading to the formation of picolinic acid, which is subsequently methylated to yield this compound.[4][5] L-[methyl-¹⁴C]Methionine has been shown to be an efficient donor of the N-methyl group, likely via S-adenosylmethionine (SAM).[4]

G cluster_biosynthesis This compound Biosynthesis Pathway Succinyl-CoA Succinyl-CoA N-Succinylglycine N-Succinylglycine Succinyl-CoA->N-Succinylglycine + Glycine Glycine Glycine Quinolinic_Acid Quinolinic Acid N-Succinylglycine->Quinolinic_Acid Multiple Steps Picolinic_Acid Picolinic Acid Quinolinic_Acid->Picolinic_Acid Decarboxylation This compound This compound Picolinic_Acid->this compound Methylation SAM S-adenosylmethionine SAM->this compound CH3 SAH S-adenosylhomocysteine SAM->SAH

Caption: Proposed biosynthetic pathway of this compound in marine invertebrates.

This compound Catabolism in Marine Bacteria

Marine bacteria utilize this compound as a source of carbon and nitrogen. A conserved bacterial operon (homABCDER) mediates its catabolism.[6][7] The pathway involves the conversion of this compound to N-methylglutamic acid and subsequently to glutamic acid, which can then enter central metabolism.[6][7] This degradation pathway has been identified in various bacterial clades, including Rhodobacterales and SAR11.[6][7]

G cluster_catabolism This compound Catabolism Pathway in Bacteria This compound This compound N_Methylglutamic_Acid N-Methylglutamic Acid This compound->N_Methylglutamic_Acid homABCDER operon Glutamic_Acid Glutamic Acid N_Methylglutamic_Acid->Glutamic_Acid N-methylglutamate dehydrogenase Central_Metabolism Central Metabolism Glutamic_Acid->Central_Metabolism G cluster_workflow Stable Isotope Labeling Workflow Start Start Acclimatize Acclimatize Organisms Start->Acclimatize Prepare_Tracer Prepare Stable Isotope Tracer (e.g., ¹³C-Glycine or ¹⁵N-Glycine) Acclimatize->Prepare_Tracer Administer_Tracer Administer Tracer (e.g., injection or in media) Prepare_Tracer->Administer_Tracer Incubate Incubate for Defined Time Points Administer_Tracer->Incubate Harvest Harvest Tissues Incubate->Harvest Quench Quench Metabolism (e.g., liquid nitrogen) Harvest->Quench Extract Extract Metabolites (e.g., methanol/chloroform/water) Quench->Extract Analyze Analyze by LC-MS/MS or NMR Extract->Analyze End End Analyze->End

References

Application Notes and Protocols: Investigating the Morphogenetic Effects of Homarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound naturally occurring in a variety of marine invertebrates.[1][2] Early studies have identified this compound as a morphogenetically active compound, particularly in the marine hydroid Hydractinia echinata.[3][4] In this model organism, this compound has been observed to inhibit the transition from the larval to the adult polyp stage and to alter the patterning of adult structures.[3][4] These findings suggest that this compound may play a significant role in developmental processes and could be a valuable tool for studying the molecular mechanisms of morphogenesis. Furthermore, understanding its mechanism of action could open avenues for the development of novel therapeutic agents targeting developmental pathways.

These application notes provide a comprehensive experimental framework for investigating the morphogenetic effects of this compound, with a focus on its impact on the metamorphosis of Hydractinia echinata. The protocols outlined below are designed to enable researchers to perform robust, quantitative, and mechanistically insightful studies.

Overview of Experimental Design

The proposed experimental design is a multi-tiered approach, beginning with phenotypic assays to confirm and quantify the morphogenetic effects of this compound, followed by molecular and cellular analyses to elucidate the underlying signaling pathways.

Diagram of Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Phenotypic Analysis cluster_phase2 Phase 2: Molecular Mechanism cluster_phase3 Phase 3: Target Identification (Optional) pheno_assay Metamorphosis Inhibition Assay dose_response Dose-Response Analysis pheno_assay->dose_response Quantify Potency morpho_quant Morphometric Analysis dose_response->morpho_quant Characterize Phenotype gene_expression Gene Expression Profiling (qRT-PCR & RNA-Seq) morpho_quant->gene_expression Identify Affected Genes pathway_analysis Signaling Pathway Analysis (Wnt, BMP) gene_expression->pathway_analysis Elucidate Pathways localization In Situ Hybridization & Immunofluorescence pathway_analysis->localization Visualize Expression hts High-Throughput Screening pathway_analysis->hts Develop Screens target_id Target Deconvolution hts->target_id Identify Molecular Targets

Caption: A multi-phase workflow for investigating this compound's morphogenetic effects.

Experimental Protocols

Model Organism and Culture

The marine hydroid Hydractinia echinata is the recommended model organism due to the existing literature on this compound's effects.[3][4] Larvae can be obtained from fertile colonies, which release gametes upon light stimulation.

Protocol 1: Metamorphosis Inhibition Assay

Objective: To qualitatively and quantitatively assess the inhibitory effect of this compound on the metamorphosis of H. echinata larvae.

Materials:

  • Competent H. echinata larvae

  • Artificial seawater (ASW)

  • This compound (synthetic or purified)

  • 24-well plates

  • Microscope with imaging capabilities

  • CsCl (positive control for inducing metamorphosis)

Procedure:

  • Prepare a stock solution of this compound in ASW.

  • Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 100 µM).

  • In a 24-well plate, add 1 ml of each this compound dilution to triplicate wells.

  • Include a negative control (ASW only) and a positive control for metamorphosis induction (e.g., 20 mM CsCl in ASW).

  • Add approximately 20-30 competent larvae to each well.

  • Incubate the plate at a constant temperature (e.g., 18-20°C) and observe at 24, 48, and 72 hours.

  • At each time point, count the number of larvae that have successfully metamorphosed (attached and developed into a primary polyp), remained as swimming larvae, or are arrested in an intermediate stage.

  • Record morphological abnormalities in the treated groups.

Data Presentation:

TreatmentConcentration (µM)% Metamorphosis (24h)% Metamorphosis (48h)% Metamorphosis (72h)Morphological Observations
Negative Control (ASW)0Normal larval development
Positive Control (CsCl)20 mMSuccessful metamorphosis
This compound1
This compound10
This compound50
This compound100
Protocol 2: Quantitative Morphometric Analysis

Objective: To quantitatively describe the morphological changes induced by this compound.

Materials:

  • Microscope with a calibrated imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Following the metamorphosis inhibition assay, capture high-resolution images of larvae and polyps from each treatment group.

  • Using image analysis software, measure key morphological parameters, such as:

    • Body length and width of larvae

    • Polyp height and diameter

    • Number and length of tentacles

    • Stolon length and branching patterns

  • Perform statistical analysis to compare the measurements between control and this compound-treated groups.

Data Presentation:

Treatment GroupAverage Larval Length (µm)Average Polyp Height (µm)Average Tentacle NumberAverage Stolon Length (µm)
Negative ControlN/AN/AN/A
Positive ControlN/A
This compound (10 µM)
This compound (50 µM)
Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To investigate the effect of this compound on the expression of key developmental genes, particularly those involved in Wnt and BMP signaling pathways, which are known to be crucial for hydroid development.[1][3][5]

Materials:

  • H. echinata larvae treated with this compound (and controls)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Wnt3, β-catenin, Tcf, Bmp2/4, Smad1/5) and a reference gene (e.g., actin, GAPDH)

Procedure:

  • Expose larvae to an effective concentration of this compound (determined from Protocol 1) for a specific duration (e.g., 6, 12, 24 hours).

  • Collect larvae and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target and reference genes.

  • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

Target GeneTreatment GroupRelative Fold Change in Expression
Wnt3This compound (e.g., 50 µM)
β-cateninThis compound (e.g., 50 µM)
TcfThis compound (e.g., 50 µM)
Bmp2/4This compound (e.g., 50 µM)
Smad1/5This compound (e.g., 50 µM)
Protocol 4: Whole-Mount In Situ Hybridization (WISH)

Objective: To visualize the spatial expression patterns of target genes in response to this compound treatment. A general protocol for marine invertebrate larvae can be adapted.

Materials:

  • This compound-treated and control larvae

  • 4% Paraformaldehyde (PFA) in MOPS buffer

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probes for target genes

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate

Procedure:

  • Fix larvae in 4% PFA.

  • Permeabilize the larvae.

  • Hybridize with the DIG-labeled probe overnight at an optimized temperature.

  • Perform stringent washes to remove unbound probe.

  • Incubate with anti-DIG-AP antibody.

  • Wash to remove unbound antibody.

  • Develop the color reaction using NBT/BCIP.

  • Image the stained larvae.

Protocol 5: Whole-Mount Immunofluorescence

Objective: To examine the localization and abundance of key proteins in developmental signaling pathways.

Materials:

  • This compound-treated and control larvae

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., BSA or serum in PBS)

  • Primary antibodies (e.g., anti-phospho-Smad1/5/8, anti-β-catenin)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Fix and permeabilize the larvae.

  • Block non-specific antibody binding.

  • Incubate with primary antibody.

  • Wash to remove unbound primary antibody.

  • Incubate with fluorescently-labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount and image using a confocal microscope.

Signaling Pathways and Visualization

This compound's impact on metamorphosis suggests potential interference with key developmental signaling pathways. The Wnt and BMP pathways are highly conserved and play crucial roles in axis formation and patterning in cnidarians.[1][2][6][7]

Diagram of a Simplified Wnt Signaling Pathway

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates & Degrades tcf_off TCF target_genes_off Target Gene Repression tcf_off->target_genes_off groucho Groucho groucho->tcf_off wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dvl Dishevelled frizzled->dvl dvl->destruction_complex Inhibits beta_catenin_on β-catenin (stabilized) tcf_on TCF beta_catenin_on->tcf_on Translocates to nucleus & binds TCF target_genes_on Target Gene Activation tcf_on->target_genes_on

Caption: Canonical Wnt signaling pathway activation and inhibition.

Diagram of a Simplified BMP Signaling Pathway

bmp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bmp BMP Ligand typeII_receptor Type II Receptor bmp->typeII_receptor typeI_receptor Type I Receptor typeII_receptor->typeI_receptor Recruits & Phosphorylates r_smad R-SMAD (Smad1/5/8) typeI_receptor->r_smad Phosphorylates co_smad Co-SMAD (Smad4) r_smad->co_smad Forms complex with smad_complex SMAD Complex target_genes Target Gene Transcription smad_complex->target_genes

Caption: Overview of the canonical BMP signaling pathway.

High-Throughput Screening (HTS) for Morphogenetic Modulators

For drug development applications, a high-throughput screening assay can be developed based on the metamorphosis inhibition assay.

HTS Workflow

hts_workflow plate_prep Prepare 384-well plates with compound library larvae_dispense Dispense H. echinata larvae plate_prep->larvae_dispense incubation Incubate for 48-72h larvae_dispense->incubation imaging Automated High-Content Imaging incubation->imaging analysis Image Analysis for Metamorphosis Score imaging->analysis hit_id Hit Identification & Validation analysis->hit_id

Caption: Workflow for a high-throughput screen to identify modulators of metamorphosis.

This framework provides a robust starting point for a detailed investigation into the morphogenetic effects of this compound. The combination of phenotypic, molecular, and cellular approaches will enable a comprehensive understanding of its mechanism of action and its potential for further development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Homarine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homarine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound from complex biological matrices.

Troubleshooting Guides

This section is designed to help you navigate and resolve specific issues that may arise during your this compound extraction experiments.

Low Extraction Yield

A common challenge in natural product extraction is achieving a satisfactory yield. The following table outlines potential causes for low this compound yield and provides targeted solutions with illustrative quantitative data from studies on similar compounds.

Problem Potential Cause Recommended Solution Expected Outcome & Quantitative Data Insights
Low Initial this compound Yield in Crude Extract Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the efficient solubilization of this compound, a water-soluble quaternary ammonium compound.[1]Solvent Optimization: Test a range of polar solvents and their aqueous mixtures. Start with highly polar solvents like methanol or ethanol and create a gradient of aqueous mixtures (e.g., 80% methanol, 50% methanol). This compound is freely soluble in water and less so in methanol and ethanol.[2]A systematic variation of solvent polarity can significantly impact the extraction yield. For instance, in the extraction of other polar marine compounds, switching from a non-polar to a polar solvent system can increase the yield by several fold. While specific data for this compound is limited, a similar trend is expected.
Inadequate Cell Lysis: The complex matrix of marine organisms, with robust cell walls, can prevent the solvent from accessing the intracellular this compound.[3]Enhanced Mechanical Disruption: Employ techniques like ultrasonication, microwave-assisted extraction (MAE), or bead beating to improve cell wall disruption and enhance solvent penetration.[3]Ultrasound-assisted extraction has been shown to increase the yield of bioactive compounds from marine sources by improving mass transfer. For example, studies on other marine metabolites have reported yield increases of up to 50% compared to conventional methods.
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process may not be sufficient for complete this compound recovery.Optimization of Extraction Parameters: Perform a time-course and temperature-gradient experiment. Start with room temperature extraction for 24-48 hours and incrementally increase the temperature (e.g., 40°C, 60°C), while monitoring for potential degradation.[4]Increasing extraction temperature can enhance solubility and diffusion rates, leading to higher yields.[4] However, it's crucial to monitor for thermal degradation. For some heat-labile compounds, yields can decrease significantly at temperatures above 60-80°C.
This compound Loss During Liquid-Liquid Extraction (LLE) Incorrect pH of Aqueous Phase: As a quaternary ammonium salt, this compound's charge is permanent, but the pH of the aqueous phase can influence the partitioning of other matrix components, leading to emulsion formation or co-extraction of impurities that interfere with this compound recovery.pH Adjustment: Before LLE, adjust the pH of the aqueous crude extract. While this compound's charge is stable, adjusting the pH away from the isoelectric point of contaminating proteins can improve their removal and reduce emulsions.Proper pH control is critical for efficient LLE. Adjusting the pH can significantly improve phase separation and analyte recovery by minimizing the solubility of interfering compounds in the organic phase.
Emulsion Formation: The presence of lipids and other macromolecules in the crude extract can lead to the formation of stable emulsions at the aqueous-organic interface, trapping this compound.[5]Techniques to Break Emulsions: Several methods can be employed: addition of brine to increase the ionic strength of the aqueous phase, centrifugation to facilitate phase separation, or gentle swirling instead of vigorous shaking during extraction.[5]The addition of salt can effectively break emulsions by increasing the polarity of the aqueous phase, forcing non-polar and amphiphilic molecules into the organic phase and improving the recovery of polar compounds like this compound.
Poor Purity of this compound Isolate

Achieving high purity is essential for downstream applications. This table addresses common purity-related issues.

Problem Potential Cause Recommended Solution Expected Outcome & Quantitative Data Insights
Co-elution of Impurities during Chromatography Inappropriate Stationary Phase: The selected chromatography resin may not have the optimal selectivity for separating this compound from structurally similar compounds or other matrix components.Alternative Chromatography Techniques: If using reverse-phase chromatography, consider ion-exchange chromatography. As a quaternary ammonium compound, this compound is a strong cation and will bind strongly to a strong cation exchange resin.[5][6]Ion-exchange chromatography offers a separation mechanism based on charge, which is orthogonal to the hydrophobicity-based separation of reverse-phase chromatography. This can provide a significant improvement in purity, often achieving >95% purity for charged molecules.
Suboptimal Mobile Phase Composition: The pH or ionic strength of the mobile phase may not be optimized for the selective elution of this compound.Gradient Optimization: For ion-exchange chromatography, a salt gradient (e.g., 0-1 M NaCl) is typically used for elution. For reverse-phase HPLC, optimizing the mobile phase pH and the organic solvent gradient is crucial.[7]A well-optimized gradient is key to high-resolution separation. For ion-exchange, a shallow gradient will improve the separation of compounds with similar charges. In reverse-phase, adjusting the pH can alter the retention of ionizable impurities, improving their separation from this compound.
Presence of Interfering Endogenous Compounds Insufficient Sample Clean-up: Complex biological matrices contain numerous endogenous compounds that can interfere with purification and analysis.Solid-Phase Extraction (SPE): Implement an SPE step prior to chromatographic purification. A strong cation exchange SPE cartridge can be used to selectively retain this compound while washing away neutral and anionic impurities.SPE can significantly reduce matrix effects and improve the purity of the final isolate. Recoveries of >90% with a significant reduction in interfering compounds are often achievable with an optimized SPE protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during extraction?

A1: this compound is a quaternary ammonium salt, making it a permanently charged, highly polar, and water-soluble compound.[1] It is less soluble in polar organic solvents like methanol and ethanol and is generally insoluble in non-polar solvents.[2] Its stability can be affected by high temperatures and extreme pH conditions.[1]

Q2: Which extraction solvent is best for this compound?

A2: Due to its high polarity, the most effective solvents for this compound extraction are highly polar solvents or their aqueous mixtures. Water is an excellent solvent for this compound.[2] For extraction from biological tissues, a mixture of a polar organic solvent like methanol or ethanol with water is often used to precipitate proteins and other macromolecules while solubilizing this compound. An 80/20 (v/v) mixture of dichloromethane and ethanol has also been reported for the extraction of this compound from sea anemone tentacles.[8] Optimization of the solvent system is recommended for each specific matrix.

Q3: How can I remove pigments and other interfering compounds from my this compound extract?

A3: Several strategies can be employed. A preliminary liquid-liquid extraction with a non-polar solvent like hexane can remove lipids and pigments. For more targeted removal of interfering compounds, solid-phase extraction (SPE) is highly effective. A strong cation exchange SPE cartridge will selectively bind the positively charged this compound, allowing neutral and anionic impurities to be washed away.

Q4: What is the most suitable chromatographic technique for purifying this compound?

A4: Ion-exchange chromatography is a powerful technique for purifying this compound. Given its permanent positive charge, a strong cation exchange (SCX) resin is ideal. Elution is typically achieved by applying a salt gradient (e.g., with NaCl or KCl) to disrupt the ionic interaction between this compound and the stationary phase.[7]

Q5: How can I quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common and reliable method for the quantification of this compound.[8][9] A reverse-phase C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The DAD detector allows for the monitoring of the absorbance at the specific wavelength for this compound, providing quantitative data.

Experimental Protocols

Protocol 1: General Extraction of this compound from Marine Invertebrate Tissue

This protocol provides a general workflow for the extraction of this compound. Optimization of specific parameters may be required depending on the starting material.

Materials:

  • Frozen marine invertebrate tissue

  • Liquid nitrogen

  • Methanol (MeOH)

  • Water (H₂O), HPLC grade

  • Hexane

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Suspend the powdered tissue in a 1:10 (w/v) ratio of 80% aqueous methanol.

  • Homogenize the suspension using a high-speed homogenizer for 5-10 minutes.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with 80% methanol and combine the supernatants.

  • To the combined supernatant, add an equal volume of hexane and mix thoroughly in a separatory funnel for defatting.

  • Allow the phases to separate and collect the lower aqueous-methanolic phase.

  • Concentrate the aqueous-methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting aqueous extract can be lyophilized or used directly for purification.

Protocol 2: Purification of this compound using Strong Cation Exchange (SCX) Chromatography

This protocol describes the purification of this compound from a crude aqueous extract.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Strong Cation Exchange (SCX) column

  • Binding Buffer: 20 mM Sodium Phosphate, pH 7.0

  • Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Equilibrate the SCX column with 5-10 column volumes (CV) of Binding Buffer.

  • Dissolve the crude extract in a minimal volume of Binding Buffer and filter it through a 0.45 µm filter.

  • Load the filtered sample onto the equilibrated column at a low flow rate.

  • Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Collect fractions and monitor the elution profile using UV absorbance at the appropriate wavelength for this compound (around 272 nm).

  • Analyze the fractions containing the this compound peak by HPLC-DAD to assess purity.

  • Pool the pure fractions and desalt if necessary using a suitable method like dialysis or a desalting column.

Visualizations

Homarine_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Analysis Marine_Organism Marine Organism Tissue Homogenization Homogenization in Polar Solvent Marine_Organism->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Pellet Cell Debris (Discard) Centrifugation->Pellet Defatting Liquid-Liquid Extraction (e.g., with Hexane) Supernatant->Defatting Aqueous_Phase Aqueous Phase (this compound Rich) Defatting->Aqueous_Phase Organic_Phase Organic Phase (Discard) Defatting->Organic_Phase Ion_Exchange Ion Exchange Chromatography Aqueous_Phase->Ion_Exchange Pure_this compound Purified this compound Ion_Exchange->Pure_this compound Analysis HPLC-DAD Analysis Pure_this compound->Analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_Extraction Extraction Phase cluster_Purification Purification Phase Problem Low this compound Yield Cause_Solvent Suboptimal Solvent Problem->Cause_Solvent Cause_Lysis Incomplete Cell Lysis Problem->Cause_Lysis Cause_Params Insufficient Time/ Temperature Problem->Cause_Params Cause_LLE Losses during LLE Problem->Cause_LLE Cause_Degradation Degradation Problem->Cause_Degradation Solution_Solvent Optimize Solvent Polarity (e.g., MeOH/H2O mixtures) Cause_Solvent->Solution_Solvent Solution_Lysis Enhance Mechanical Disruption (e.g., Sonication) Cause_Lysis->Solution_Lysis Solution_Params Optimize Extraction Time and Temperature Cause_Params->Solution_Params Solution_LLE Adjust pH, Add Salt, Centrifuge Cause_LLE->Solution_LLE Solution_Degradation Use Mild Conditions (Low Temp, Protect from Light) Cause_Degradation->Solution_Degradation

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Enhancing Homarine Detection in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Homarine in seawater. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in seawater?

A1: The most sensitive and specific method for detecting this compound in seawater is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity through Multiple Reaction Monitoring (MRM) and low detection limits, which is crucial for analyzing trace amounts of this compound in a complex matrix like seawater.

Q2: Why is sample preparation critical for this compound detection in seawater?

A2: Seawater has a high salt content and a complex matrix of dissolved organic matter, which can significantly interfere with this compound detection. High salt concentrations can cause ion suppression in the mass spectrometer, leading to reduced sensitivity. Proper sample preparation, primarily through Solid-Phase Extraction (SPE), is essential to desalt the sample and pre-concentrate the analyte, thereby improving the signal-to-noise ratio and overall sensitivity of the analysis.

Q3: Which Solid-Phase Extraction (SPE) sorbent is best for this compound?

A3: For a polar and zwitterionic compound like this compound, hydrophilic-lipophilic balanced (HLB) SPE cartridges, such as Oasis HLB, are a good starting point. These sorbents can retain a wide range of compounds. Alternatively, mixed-mode cation exchange cartridges could be effective due to the quaternary ammonium group in this compound. Optimization of the SPE protocol, including sample pH, loading and elution solvents, is critical for achieving high recovery.

Q4: What type of liquid chromatography is suitable for this compound separation?

A4: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating this compound. HILIC columns can effectively retain and separate highly polar compounds that show little to no retention on traditional reversed-phase (C18) columns. However, reversed-phase chromatography using a polar-embedded column or specific ion-pairing reagents can also be optimized for this compound analysis.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in seawater analysis. To minimize them, you can:

  • Optimize Sample Cleanup: Use a robust SPE method to remove interfering matrix components.

  • Improve Chromatographic Separation: Ensure this compound is chromatographically resolved from the bulk of the matrix components.

  • Use a Diverter Valve: Divert the high-salt portion of the eluent at the beginning of the chromatographic run away from the mass spectrometer.

  • Employ Isotope-Labeled Internal Standards: A stable isotope-labeled this compound standard is the best way to compensate for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used as an internal standard.

  • Matrix-Matched Calibration: Prepare calibration standards in a seawater matrix that is similar to your samples to compensate for consistent matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Signal 1. Inefficient Extraction: Poor recovery of this compound during SPE. 2. Ion Suppression: High salt content or co-eluting matrix components are suppressing the this compound signal. 3. Analyte Degradation: this compound may be unstable under the storage or experimental conditions. 4. Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.1. Optimize SPE: Test different sorbents (e.g., HLB, mixed-mode cation exchange). Adjust sample pH and elution solvent composition. 2. Improve Desalting: Ensure the washing step in your SPE protocol effectively removes salts. Dilute the sample post-extraction if necessary. Use a diverter valve. 3. Check Stability: Analyze samples immediately after preparation. Store extracts at low temperatures (-20°C or -80°C) and for short durations. 4. Optimize MS/MS Method: Perform an infusion of a this compound standard to determine the optimal precursor and product ions and collision energy.
Poor Peak Shape or Tailing 1. Unsuitable Chromatographic Column: The column chemistry is not appropriate for a polar compound like this compound. 2. Inappropriate Mobile Phase: The pH or organic modifier of the mobile phase is not optimal. 3. Secondary Interactions: this compound may be interacting with active sites on the column or in the LC system.1. Switch to HILIC: A HILIC column is generally better suited for polar analytes. 2. Adjust Mobile Phase: For HILIC, ensure sufficient water content in the sample solvent to facilitate partitioning. For reversed-phase, consider adding a small amount of an ion-pairing agent or an acidic modifier like formic acid. 3. Use a Column with Low Silanol Activity: Modern, end-capped columns can reduce peak tailing.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Inadequate cleaning of the injection port or column. 3. Matrix Components: Complex seawater matrix contributing to a high baseline.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Implement a Thorough Wash Method: Use a strong solvent wash for the injector and run blank injections between samples. 3. Enhance Sample Cleanup: Refine the SPE protocol to better remove interfering substances.
Inconsistent Results/Poor Reproducibility 1. Variability in Sample Preparation: Inconsistent execution of the SPE procedure. 2. Instrument Instability: Fluctuations in the LC pump pressure or MS detector response. 3. Sample Degradation over Time: Samples analyzed at different times after preparation may show varying concentrations.1. Standardize Protocol: Ensure consistent volumes, flow rates, and incubation times during SPE. Consider using an automated SPE system. 2. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions. 3. Analyze Samples in a Randomized Sequence: This helps to minimize the impact of time-dependent variations. Use an internal standard to correct for variability.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the detection of polar marine compounds in seawater using LC-MS/MS. While specific data for this compound is limited, these values for other marine toxins and polar analytes provide a benchmark for what can be expected.

Parameter Domoic Acid in Seawater[1] Microcystins in Seawater[2] Pharmaceuticals in Seawater[3]
Analytical Method SPE-LC-MS/MSSPE-LC-MS/MSSPE-LC-MS/MS
Limit of Detection (LOD) low pg/mL1.3 - 23.7 ng/L0.15 - 12.46 ng/L
Limit of Quantification (LOQ) Not SpecifiedNot Specified1 - 50 ng/L
Recovery > 90%71 - 109%95 - 108%
**Linearity (R²) **Not SpecifiedNot Specified> 0.99

Experimental Protocols

Sample Collection and Storage
  • Collect seawater samples in clean, pre-rinsed amber glass bottles to minimize photo-degradation.

  • Filter the samples through a 0.22 µm filter immediately after collection to remove particulates and microorganisms.

  • Store the filtered samples at 4°C if they are to be processed within 24 hours. For longer-term storage, freeze the samples at -20°C or -80°C.

Solid-Phase Extraction (SPE) for Desalting and Pre-concentration

This protocol is a general guideline and should be optimized for this compound.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Acidify the seawater sample (e.g., 250 mL) to a pH of approximately 3 with formic acid. Load the acidified sample onto the SPE cartridge at a flow rate of about 5 mL/min.

  • Washing (Desalting): Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.

  • Elution: Elute the retained analytes, including this compound, with 5-10 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of protonated this compound ([M+H]⁺).

    • Product Ions (Q3): At least two characteristic fragment ions of this compound for quantification and confirmation.

    • Optimization: The declustering potential, collision energy, and other source parameters should be optimized by infusing a standard solution of this compound.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Seawater Seawater Sample Collection Filtration Filtration (0.22 µm) Seawater->Filtration Acidification Acidification (pH 3) Filtration->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution DryDown Dry-Down & Reconstitution Elution->DryDown LCMS LC-MS/MS Analysis DryDown->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound detection in seawater.

Troubleshooting_Logic Start Start: Low or No Signal CheckRecovery Check SPE Recovery Start->CheckRecovery CheckIonSuppression Investigate Ion Suppression CheckRecovery->CheckIonSuppression Recovery OK OptimizeSPE Optimize SPE Protocol (Sorbent, pH, Solvents) CheckRecovery->OptimizeSPE Recovery Low CheckMSParams Verify MS/MS Parameters CheckIonSuppression->CheckMSParams No Suppression ImproveCleanup Improve Sample Cleanup (e.g., Dilution, Diverter Valve) CheckIonSuppression->ImproveCleanup Suppression Detected CheckAnalyteStability Assess Analyte Stability CheckMSParams->CheckAnalyteStability Parameters Correct OptimizeMS Optimize MS Parameters (Infuse Standard) CheckMSParams->OptimizeMS Parameters Suboptimal OptimizeSPE->Start Re-run ImproveCleanup->Start Re-run EndSuccess Problem Resolved CheckAnalyteStability->EndSuccess Stable HandleUnstable Improve Sample Handling (e.g., Faster Analysis, Lower Temp.) CheckAnalyteStability->HandleUnstable Unstable OptimizeMS->Start Re-run HandleUnstable->Start Re-run

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Optimizing HPLC Parameters for Homarine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of homarine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem: Poor or No Retention of this compound

  • Question: My this compound peak is eluting at or very near the void volume. How can I increase its retention on a C18 column?

  • Answer: this compound is a polar, zwitterionic compound, which leads to poor retention on traditional reversed-phase columns like C18.[1][2] Here are several strategies to improve retention:

    • Mobile Phase pH Adjustment: At a low pH (e.g., pH 2-3), the carboxylic acid group of this compound will be protonated, reducing its polarity and potentially increasing retention on a C18 column.[1] You can use additives like trifluoroacetic acid (TFA) or formic acid to adjust the pH.

    • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can significantly enhance the retention of ionic and highly polar analytes like this compound.[3][4] For the cationic amine group of this compound, an alkyl sulfonate can be an effective ion-pairing agent.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[6][7][8] A HILIC column with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer can provide excellent retention for this compound.[6][7]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for a basic compound like this compound can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

    • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize exposed silanol groups.

    • Mobile Phase pH: Operating at a low pH (around 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine of this compound.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase to avoid peak distortion.

  • Question: My this compound peak is fronting. What is the likely cause?

  • Answer: Peak fronting is often an indication of column overload. Try injecting a smaller volume or a more dilute sample. It can also be caused by a sample solvent that is significantly stronger than the mobile phase.

Problem: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is drifting between injections. How can I stabilize it?

  • Answer: Retention time instability can be due to several factors:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important in ion-pair chromatography where the reagent needs to coat the stationary phase.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Temperature changes can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Method Development & Optimization

  • Question: What is a good starting point for developing an HPLC method for this compound?

  • Answer: A good starting point for this compound analysis would be to use a reversed-phase C18 column. Given its polar nature, consider the following initial conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to maintain a low pH.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection in the range of 260-270 nm, as picolinic acid derivatives show absorbance in this region.

    • Flow Rate: 1.0 mL/min.

  • Question: What is the optimal detection wavelength for this compound?

  • Answer: this compound, being N-methylpicolinic acid, is expected to have a UV absorbance maximum similar to picolinic acid. The literature suggests a detection wavelength of around 264 nm.[9] However, it is always recommended to determine the optimal wavelength by running a UV scan of a this compound standard.

  • Question: How can I improve the sensitivity of my this compound assay?

  • Answer: To improve sensitivity, you can:

    • Optimize the Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance.

    • Increase Injection Volume: Be cautious of overloading the column, which can lead to poor peak shape.

    • Sample Concentration: Concentrate your sample before injection, if possible.

    • Use a More Sensitive Detector: A diode array detector (DAD) or a mass spectrometer (MS) can offer higher sensitivity and selectivity.

Sample Preparation

  • Question: How should I prepare marine invertebrate tissue samples for this compound analysis?

  • Answer: A common procedure for extracting this compound from marine tissues involves:

    • Homogenization: Homogenize the tissue sample in a weak acid, such as 0.1 M acetic acid.

    • Centrifugation: Centrifuge the homogenate to pellet the solid debris.

    • Supernatant Collection: Collect the supernatant, which contains the extracted this compound.

    • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to protect the column from particulates.

Experimental Protocols

Protocol 1: HPLC Method for Picolinic Acid (Adaptable for this compound)

This method is for picolinic acid but can serve as a strong starting point for optimizing this compound separation due to their structural similarity.

  • Column: Capcell Pak C18.[10]

  • Mobile Phase: 0.1 mol/L sodium phosphate solution (adjusted to pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Detection: Fluorescence detection with excitation at 336 nm and emission at 448 nm after post-column UV irradiation.[10] For standard UV detection, monitor around 264 nm.[9]

  • Sample Preparation: Deproteinization of the sample using perchloric acid followed by neutralization.[10]

Data Presentation

Table 1: Comparison of Potential HPLC Modes for this compound Separation

ParameterReversed-Phase (Low pH)Ion-Pair ChromatographyHILIC
Stationary Phase C18C18Amide, Silica, or Zwitterionic
Mobile Phase Acetonitrile/Water + AcidAcetonitrile/Water + Ion-Pair ReagentHigh Organic/Low Aqueous + Buffer
Retention Mechanism Hydrophobic InteractionIon-Pairing & HydrophobicPartitioning into aqueous layer
Pros for this compound Simple mobile phaseSignificant increase in retentionExcellent for highly polar compounds
Cons for this compound May still have low retentionLonger equilibration times, potential for baseline noiseSensitive to water content in sample

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Inject Sample Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Problem with This compound Separation PoorRetention Poor or No Retention Start->PoorRetention BadPeakShape Poor Peak Shape Start->BadPeakShape InconsistentRT Inconsistent Retention Times Start->InconsistentRT LowpH Adjust Mobile Phase to Low pH PoorRetention->LowpH Yes IonPair Use Ion-Pair Chromatography PoorRetention->IonPair Yes HILIC Use HILIC PoorRetention->HILIC Yes Tailing Tailing? BadPeakShape->Tailing Fronting Fronting? BadPeakShape->Fronting Equilibrate Ensure Proper Column Equilibration InconsistentRT->Equilibrate Yes FreshMobilePhase Prepare Fresh Mobile Phase InconsistentRT->FreshMobilePhase Yes TempControl Use Column Oven InconsistentRT->TempControl Yes UseEndCapped Use End-Capped Column Tailing->UseEndCapped Yes LowpH_Peak Low pH Mobile Phase Tailing->LowpH_Peak Yes ReduceLoad Reduce Sample Load/Concentration Fronting->ReduceLoad Yes

Caption: Troubleshooting decision tree for this compound HPLC separation.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Homarine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Homarine.

Troubleshooting Guide

Question 1: The aromatic proton signals in the ¹H NMR spectrum of my this compound sample are crowded and difficult to assign individually. How can I resolve these overlapping signals?

Answer:

Signal crowding in the aromatic region is a common challenge, especially in complex mixtures containing this compound. To resolve these signals, a combination of optimizing experimental conditions and employing 2D NMR techniques is highly recommended.

1. Optimization of Experimental Conditions:

  • Solvent Change: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the positions of the signals and potentially resolve the overlap.[1] For instance, this compound has been analyzed in a binary solvent mixture of CDCl₃/DMSO (4:1), which may offer different resolution compared to single solvents.[2]

  • Temperature Variation: Adjusting the temperature of the NMR experiment can sometimes improve signal resolution.[3] This can affect molecular tumbling rates and intermolecular interactions, leading to changes in chemical shifts.

  • pH Adjustment: For molecules with ionizable groups like this compound (a zwitterion), changes in pH can significantly impact the chemical shifts of nearby protons.[4] Careful adjustment of the sample's pH might help in separating overlapping signals.

2. Application of 2D NMR Spectroscopy:

If optimizing experimental conditions is insufficient, 2D NMR experiments are the most powerful tools to resolve signal overlap:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[5] It will help identify which aromatic protons are coupled to each other (typically ortho- and meta-couplings), allowing you to trace the spin systems within the pyridine ring of this compound.

  • TOCSY (Total Correlation Spectroscopy): If the aromatic protons of this compound are part of a single, coupled spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.[6][7] This can be particularly useful for unambiguous identification of all signals from the this compound ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton to its directly attached carbon.[5][8] Since ¹³C spectra have a much wider chemical shift dispersion, overlapping proton signals can often be resolved by looking at their corresponding, well-separated carbon signals in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[5][8] This is invaluable for assigning quaternary carbons and for confirming the connectivity of the entire molecule, further aiding in the assignment of aromatic protons based on their long-range correlations to nearby carbons.

Question 2: I am analyzing a biological extract, and I suspect the signals from this compound are overlapping with signals from other metabolites. What is the best strategy to confirm the presence and structure of this compound?

Answer:

Analyzing this compound in a complex mixture requires a multi-pronged approach that combines sample preparation optimization with advanced NMR techniques.

1. Sample Preparation and Experimental Conditions:

  • Sample Fractionation: Consider using chromatographic techniques (e.g., HPLC) to partially purify the extract and reduce the complexity of the mixture before NMR analysis.

  • Optimizing Conditions: As mentioned previously, systematically varying the solvent, temperature, and pH can help to shift signals and resolve overlap with other metabolites.[4]

2. Advanced NMR Techniques:

  • 2D NMR (COSY, HSQC, HMBC): These are essential for structure elucidation within a mixture.[4]

    • Use the characteristic cross-peaks of this compound in these 2D spectra to identify its signals amidst others. The expected correlations for this compound's pyridine ring protons and the N-methyl group will serve as a fingerprint.

  • DOSY (Diffusion-Ordered Spectroscopy): This technique separates signals of different molecules based on their diffusion coefficients, which are related to their size.[9] If this compound has a different size compared to the overlapping species, a DOSY experiment can provide a "virtual separation" of their spectra.

  • Pure-Shift NMR: This advanced technique can simplify complex ¹H NMR spectra by collapsing multiplets into singlets, thereby significantly reducing overlap and improving resolution.[6][9]

Experimental Protocols

Standard 1D and 2D NMR Experiments for this compound Analysis

This table provides recommended starting parameters for key NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Pulse Program (Bruker) Key Parameters Purpose
1D ¹H NMR zg30SW: 0-12 ppmNS: 16-64D1: 1-2 sAQ: 2-4 sInitial assessment of proton signals.
2D COSY cosygpqfSW (F2 & F1): 0-12 ppmTD(F1): 256-512NS: 2-8 per incrementD1: 1.5 sIdentify proton-proton couplings.[5]
2D HSQC hsqcedetgpsisp2.3SW (¹H): 0-12 ppmSW (¹³C): 0-160 ppm (adjust as needed)¹JCH: ~145 HzCorrelate protons to directly attached carbons.[8]
2D HMBC hmbcgplpndqfSW (¹H): 0-12 ppmSW (¹³C): 0-160 ppm (adjust as needed)Long-range J-coupling: Optimized for 8-10 HzCorrelate protons to carbons over 2-3 bonds.

FAQs

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

A1: While specific shifts can vary with solvent and pH, published data can provide a reference. For example, in a CDCl₃/DMSO (4:1) mixture, characteristic ¹H NMR signals for this compound have been reported.[2] It is always best to compare with a standard or with data from a reliable database under identical conditions.

Q2: Can I use computational methods to help resolve signal overlap?

A2: Yes, computational methods are becoming increasingly powerful. Techniques like deconvolution and quantum chemical modeling can be used to mathematically separate overlapping peaks.[4][10] Software packages like Mnova offer tools such as Global Spectrum Deconvolution (GSD) which can be a good starting point for quantitation in cases of moderate overlap.[6]

Q3: Are there any specific sample preparation steps I should take to minimize signal overlap?

A3: Careful sample preparation is crucial. Ensure your sample is free of particulate matter by filtering it into the NMR tube.[5] Optimizing the sample concentration is also important, as very concentrated samples can lead to broader lines and increased chances of overlap.[1] Using high-quality deuterated solvents is also essential to avoid interfering impurity peaks.

Visualizations

Troubleshooting_Workflow Start Start: Overlapping Signals in this compound Spectrum Optimize_Exp Optimize Experimental Conditions Start->Optimize_Exp Solvent Change Solvent Optimize_Exp->Solvent Temperature Vary Temperature Optimize_Exp->Temperature pH Adjust pH Optimize_Exp->pH Check_Resolution1 Is overlap resolved? Solvent->Check_Resolution1 Temperature->Check_Resolution1 pH->Check_Resolution1 Perform_2D_NMR Perform 2D NMR Check_Resolution1->Perform_2D_NMR No End End: Signals Resolved & Assigned Check_Resolution1->End Yes COSY_TOCSY COSY / TOCSY Perform_2D_NMR->COSY_TOCSY HSQC HSQC Perform_2D_NMR->HSQC HMBC HMBC Perform_2D_NMR->HMBC Check_Resolution2 Is assignment clear? COSY_TOCSY->Check_Resolution2 HSQC->Check_Resolution2 HMBC->Check_Resolution2 Advanced_Methods Consider Advanced Methods Check_Resolution2->Advanced_Methods No Check_Resolution2->End Yes DOSY DOSY Advanced_Methods->DOSY Pure_Shift Pure-Shift NMR Advanced_Methods->Pure_Shift DOSY->End Pure_Shift->End

Caption: Troubleshooting workflow for NMR signal overlap.

Signal_Resolution_Logic Problem Overlapping ¹H Signals Solution Resolution Strategy Problem->Solution Method1 Vary Experimental Conditions Solution->Method1 Simple Method2 Use 2D NMR (Spread signals into a second dimension) Solution->Method2 Standard Method3 Advanced NMR Techniques Solution->Method3 Complex

Caption: Logic for selecting a signal resolution strategy.

References

Best practices for long-term storage and stability of Homarine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Homarine samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. Specifically, storage at 2-8°C is advisable for the hydrochloride salt of this compound. While specific long-term stability data at various temperatures for pure this compound is not extensively available, storing at or below 4°C in a desiccator is a prudent measure to minimize degradation.

Q2: How should I store this compound solutions for long-term use?

This compound is soluble in water and polar solvents. For long-term storage of this compound solutions, it is best to use a buffered aqueous solution or a suitable organic solvent. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C for maximum stability. The choice of solvent will depend on the intended downstream application.

Q3: Is this compound sensitive to light?

Yes, compounds with a pyridine ring can be susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from light. Use amber vials or wrap containers in aluminum foil and store them in the dark to prevent photolytic degradation.

Q4: At what pH is a this compound solution most stable?

The stability of N-methylpyridinium compounds can be pH-dependent. While specific data for this compound is limited, similar compounds exhibit greater stability in acidic to neutral conditions. Alkaline conditions (pH > 8) may lead to degradation through hydrolysis. For aqueous solutions, buffering to a pH between 4 and 7 is recommended for enhanced stability.

Q5: What are the potential degradation products of this compound?

Under forced degradation conditions such as strong acid, base, oxidation, or high heat, this compound may degrade. Potential degradation pathways could involve the opening of the pyridine ring or demethylation. In biological systems, this compound can be demethylated to picolinic acid.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Sample degradation due to improper storage.Review storage conditions (temperature, light exposure, pH). Prepare fresh solutions from a new stock of solid this compound. Perform a forced degradation study on a known standard to identify potential degradation peaks.
Loss of biological activity or inconsistent experimental results. Degradation of the this compound sample.Check the age and storage history of the sample. Use a fresh, properly stored sample. Quantify the concentration of the this compound solution using a validated analytical method before use.
Precipitation observed in frozen this compound solutions upon thawing. Poor solubility in the chosen solvent at low temperatures or concentration exceeding solubility limit.Try a different solvent or a co-solvent system. Ensure the storage concentration is within the solubility limits at the storage temperature. Gently warm and vortex the sample to redissolve the precipitate before use, and verify concentration.

Quantitative Data Summary

The following tables provide generalized stability data for N-methylpyridinium compounds, which can serve as a guideline for this compound in the absence of specific data.

Table 1: Illustrative Temperature Stability of this compound in Aqueous Solution (pH 6.5)

Storage Temperature (°C)Time (Months)Purity (%)
412>99
2512~95
406~85

Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHTime (Weeks)Purity (%)
34>99
74>98
94~92

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound samples.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., water, methanol, or a buffered solution) to a known concentration (e.g., 1 mg/mL).

    • For stability studies, store aliquots of this solution under different conditions (e.g., various temperatures, light exposures, pH levels).

    • At specified time points, dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time.

    • Calculate the percentage of degradation by comparing the peak area of the stored sample to that of a freshly prepared standard.

    • Identify any new peaks that appear, which may correspond to degradation products.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR can be used to confirm the structure of this compound and detect degradation products.

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample (stored under specific conditions) in a deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Add a known amount of an internal standard (e.g., DSS) for quantitative analysis if required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-64 scans.

  • Data Analysis:

    • Compare the spectrum of the stored sample to that of a fresh, pure standard.

    • Look for the appearance of new signals or changes in the chemical shifts and integration of the characteristic this compound peaks, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage Conditions cluster_analysis Stability Analysis at Time Points cluster_results Data Evaluation start Start: this compound Stock Solution aliquot Aliquot Samples start->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp light Light Exposure (Dark vs. Light) aliquot->light ph pH Variation (Acidic, Neutral, Basic) aliquot->ph hplc HPLC-UV Analysis temp->hplc light->hplc ph->hplc lcms LC-MS for Degradant ID hplc->lcms nmr NMR for Structural Integrity hplc->nmr data Compare Purity & Identify Degradants lcms->data nmr->data end Determine Optimal Storage Conditions data->end

Caption: Workflow for assessing this compound stability under various storage conditions.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (N-Methylpicolinic Acid) Alkaline Alkaline Hydrolysis This compound->Alkaline Oxidative Oxidative Stress This compound->Oxidative Photolytic Photolytic Stress This compound->Photolytic Demethylated Picolinic Acid This compound->Demethylated Biological/Enzymatic RingOpened Ring-Opened Products Alkaline->RingOpened Other Other Oxidized/ Hydrolyzed Species Oxidative->Other Photolytic->Other

Caption: Potential degradation pathways of this compound under stress conditions.

References

How to minimize degradation of Homarine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homarine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, or N-methylpicolinic acid, is a quaternary ammonium compound commonly found in marine organisms.[1] Its stability can be compromised by various factors during sample collection, extraction, and storage, including temperature, pH, and the presence of certain enzymes or chemicals. Degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can lead to this compound degradation?

The primary factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, potentially leading to the degradation of this compound. While specific data on this compound's thermal stability is limited, it is known to slowly carbonize when heated rather than having a distinct melting point.

  • pH: As a quaternary ammonium compound with a carboxylic acid group, this compound's stability is likely influenced by pH. Extreme pH conditions, particularly strong bases, can promote the degradation of quaternary ammonium compounds.

  • Enzymatic Activity: Biological samples contain enzymes that can potentially metabolize this compound. The presence of this compound-synthesizing and catabolizing enzymes in marine organisms suggests that enzymatic degradation is a plausible pathway.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of organic molecules.

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure the integrity of your samples, please adhere to the following storage guidelines:

Storage DurationRecommended TemperatureAdditional Recommendations
Short-term (up to 24-48 hours) 2-8°C (Refrigerated)Store in airtight containers to prevent moisture absorption as this compound is hygroscopic. Protect from light.
Long-term (weeks to months) -20°C or lower (Frozen)Flash-freeze samples in liquid nitrogen before transferring to a freezer to minimize ice crystal formation and cellular damage. Store in airtight, light-protected containers.
Solutions -20°C or lowerPrepare single-use aliquots to avoid repeated freeze-thaw cycles. Use high-purity, dry, aprotic solvents if possible, and degas solvents to remove dissolved oxygen.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and provides potential solutions.

Problem 1: Low or inconsistent this compound concentrations in extracted samples.

Potential Cause Troubleshooting Step
Degradation during extraction - Maintain low temperatures: Perform all extraction steps on ice or in a cold room. - Control pH: Use a buffer with a pH around 6.3, which is the optimal pH for this compound synthase and may indicate a range of stability for the molecule. Avoid strongly acidic or basic conditions. - Minimize extraction time: Work efficiently to reduce the time the sample is exposed to extraction solvents and potential degradative conditions.
Incomplete extraction - Optimize solvent selection: this compound is soluble in water and polar organic solvents. Methanol or a mixture of methanol and water is often effective. Consider a series of extractions with fresh solvent to ensure complete recovery. - Efficient cell lysis: Ensure complete disruption of cells and tissues to release this compound. Sonication or homogenization on ice can be effective.
Enzymatic degradation - Heat inactivation: Briefly heat the sample (e.g., 95°C for 5-10 minutes) immediately after collection to denature enzymes. Caution: Test this on a small subsample first to ensure this compound itself is not degraded by this temperature.- Use of enzyme inhibitors: Incorporate a broad-spectrum protease and phosphatase inhibitor cocktail into your extraction buffer.

Problem 2: Appearance of unknown peaks in chromatograms.

Potential Cause Troubleshooting Step
This compound degradation - Review sample handling: Scrutinize your entire workflow for potential degradation points (e.g., temperature fluctuations, prolonged storage at room temperature, exposure to light). - Analyze a fresh sample: Immediately process a newly collected sample using the optimized, degradation-minimizing protocol to see if the unknown peaks are absent. - LC-MS/MS analysis: Use mass spectrometry to identify the mass of the unknown peaks and compare them to potential degradation products of this compound (e.g., picolinic acid, demethylated this compound).
Contamination - Solvent blanks: Run solvent blanks through your analytical system to check for contaminants from your reagents or instrument. - Clean sample containers: Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvent before use.

Experimental Protocols

Protocol 1: General Extraction of this compound from Marine Invertebrate Tissue

This protocol provides a general framework for extracting this compound while minimizing degradation. Optimization for your specific sample type is recommended.

  • Sample Collection and Homogenization:

    • Excise tissue of interest immediately after collecting the organism.

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until extraction.

    • Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 80% methanol using a tissue homogenizer. Perform this step on ice.

  • Extraction:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Sonicate the sample on ice for 3 cycles of 30 seconds with 30-second intervals.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Storage:

    • Carefully collect the supernatant containing the extracted this compound.

    • For immediate analysis, transfer to an autosampler vial.

    • For short-term storage, store at -20°C in an airtight, light-protected vial. For long-term storage, store at -80°C.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis & Storage Collection 1. Collect Tissue FlashFreeze 2. Flash Freeze (Liquid Nitrogen) Collection->FlashFreeze StoreNeg80 3. Store at -80°C FlashFreeze->StoreNeg80 Homogenize 4. Homogenize in Ice-Cold 80% Methanol StoreNeg80->Homogenize Sonicate 5. Sonicate on Ice Homogenize->Sonicate Centrifuge 6. Centrifuge at 4°C Sonicate->Centrifuge CollectSupernatant 7. Collect Supernatant Centrifuge->CollectSupernatant Analysis 8. Immediate Analysis (LC-MS) CollectSupernatant->Analysis Storage 9. Store at -20°C or -80°C CollectSupernatant->Storage

Caption: Workflow for this compound extraction and sample handling.

Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound (N-Methylpicolinic Acid) Demethylation Demethylation This compound->Demethylation Enzymatic or Chemical Decarboxylation Decarboxylation This compound->Decarboxylation Thermal Stress RingOpening Pyridine Ring Opening This compound->RingOpening Harsh Conditions (e.g., strong base) PicolinicAcid Picolinic Acid Demethylation->PicolinicAcid Methylpyridinium N-Methylpyridinium Decarboxylation->Methylpyridinium OtherProducts Other Degradation Products RingOpening->OtherProducts

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Enhancing In Vitro Homarine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro synthesis of Homarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you optimize your experimental protocols and enhance the yield of this compound in your laboratory setting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter during the in vitro synthesis of this compound, covering both enzymatic and chemical approaches.

Enzymatic Synthesis Troubleshooting

Q1: My enzymatic reaction is showing low to no this compound yield. What are the common causes?

A1: Several factors can contribute to low or no yield in the enzymatic synthesis of this compound. Consider the following troubleshooting steps:

  • Enzyme Activity: Ensure your picolinate methyltransferase or a suitable analogue is active. Repeated freeze-thaw cycles can denature the enzyme. It is advisable to aliquot the enzyme into smaller working volumes.

  • Incorrect pH: The optimal pH for this compound-synthesizing enzyme from turban shell has been reported to be 6.3.[1] Significant deviations from this pH can drastically reduce enzyme activity. Prepare your buffers carefully and verify the pH of the final reaction mixture.

  • Suboptimal Temperature: The optimal temperature for the enzymatic reaction is 25°C.[1] Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.

  • Presence of Inhibitors: Heavy metal ions can inhibit enzyme activity. Ensure all your reagents and water are free from heavy metal contamination. The reaction product, S-adenosyl-L-homocysteine (SAH), can also act as an inhibitor.[1] Consider using a system to regenerate S-adenosyl-L-methionine (SAM) to reduce the accumulation of SAH.

  • Substrate Quality: The purity of your picolinic acid and SAM is crucial. Impurities can inhibit the enzyme or lead to side reactions.

Q2: I am observing the formation of side products in my enzymatic reaction. What could be the reason?

A2: The primary cause of side products in a well-defined enzymatic reaction is often the presence of contaminating enzymes in your enzyme preparation, especially if you are using a crude cell extract. These contaminating enzymes might act on your substrates or product. Additionally, impurities in your substrates could be converted into side products. To address this, consider purifying your enzyme further or using higher purity substrates.

Q3: How can I increase the overall yield of my enzymatic this compound synthesis?

A3: To enhance the yield, consider the following optimization strategies:

  • Substrate Concentration: While ensuring an adequate supply of both picolinic acid and SAM is important, very high concentrations of substrate can sometimes lead to substrate inhibition in enzymes. It is recommended to perform a substrate titration experiment to find the optimal concentrations for your specific reaction conditions.

  • Reaction Time: Ensure the reaction is running for a sufficient duration to allow for maximum conversion. Monitor the reaction progress over time using a suitable analytical method like HPLC.

  • Cofactor Regeneration: As SAM is converted to SAH, which can be inhibitory, implementing a SAM regeneration system can significantly improve the overall yield by maintaining a high SAM/SAH ratio.

Chemical Synthesis Troubleshooting

Q1: I am attempting the chemical synthesis of this compound by methylating picolinic acid, but the yield is very low. What are the likely issues?

A1: Low yields in the N-methylation of picolinic acid can arise from several factors:

  • Choice of Methylating Agent: Stronger methylating agents like methyl iodide or dimethyl sulfate are typically used. However, these can also lead to the esterification of the carboxylic acid group as a side reaction. Using a milder methylating agent might require harsher reaction conditions.

  • Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material or product.

  • Base Selection: A suitable base is often required to deprotonate the carboxylic acid and facilitate the N-methylation. The choice of base can significantly impact the reaction outcome.

  • Solvent: The reaction solvent should be inert to the reactants and capable of dissolving the starting materials. Anhydrous conditions are often necessary to prevent side reactions.

  • Work-up and Purification: Product loss during the work-up and purification steps is a common issue. This compound is water-soluble, so extractions with organic solvents need to be performed carefully, and it may be necessary to perform multiple extractions to maximize recovery.

Q2: My chemical synthesis is producing a significant amount of a byproduct. How can I identify and minimize it?

A2: A likely byproduct in the methylation of picolinic acid is the methyl ester of this compound, formed by the esterification of the carboxylic acid group. To minimize this, you can try:

  • Protecting the Carboxylic Acid: You can protect the carboxylic acid group as an ester before the N-methylation step and then deprotect it afterwards. A two-step synthesis involving the esterification of picolinic acid followed by methylation has been described for this compound esters.[2]

  • Optimizing the Methylating Agent: Using a methylating agent that is more selective for N-methylation over O-methylation can reduce the formation of the ester byproduct.

Q3: How can I effectively purify the synthesized this compound?

A3: this compound is a polar and water-soluble compound. Purification can be achieved using techniques suitable for such molecules:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid compounds.

  • Column Chromatography: Normal phase silica gel chromatography may be challenging due to the polarity of this compound. Reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., a mixture of water and a polar organic solvent like methanol or acetonitrile with a pH modifier) is often a better choice.

  • Ion-Exchange Chromatography: As this compound is a zwitterionic compound, ion-exchange chromatography can be a very effective purification method.

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic this compound Synthesis Yield
ParameterCondition 1Condition 2 (Optimal)Condition 3Effect on Yield
pH 5.56.3 7.5Yield is maximal at pH 6.3 and decreases significantly at lower and higher pH values.[1]
Temperature (°C) 1525 35The optimal temperature for the enzymatic reaction is 25°C.[1] Activity decreases at both lower and higher temperatures, with a risk of enzyme denaturation at higher temperatures.
Picolinic Acid (µM) 100317 (Km) 500The Km value for picolinic acid is 317 µM.[1] Concentrations around the Km value are generally a good starting point for optimization.
SAM (µM) 514.5 (Km) 50The Km value for S-adenosyl-L-methionine is 14.5 µM.[1] Maintaining a sufficient concentration of SAM is crucial for the reaction.

Note: The data presented is based on the characterization of a specific this compound-synthesizing enzyme.[1] Optimal conditions may vary slightly depending on the specific enzyme and reaction setup.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol is based on the known properties of picolinate methyltransferase.

Materials:

  • Picolinate methyltransferase (purified or as a cell-free extract)

  • Picolinic acid

  • S-adenosyl-L-methionine (SAM)

  • Potassium phosphate buffer (50 mM, pH 6.3)

  • Reaction tubes

  • Incubator set to 25°C

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Potassium phosphate buffer (pH 6.3)

    • 320 µM Picolinic acid

    • 15 µM S-adenosyl-L-methionine

  • Add the picolinate methyltransferase enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Incubate the reaction mixture at 25°C for a predetermined time (e.g., 1-4 hours). It is recommended to perform a time-course experiment to determine the optimal reaction time.

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., an equal volume of methanol or acetonitrile).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for this compound formation and yield using a suitable analytical method, such as HPLC.

Protocol 2: Chemical Synthesis of this compound (N-methylation of Picolinic Acid)

This is a general protocol for the N-methylation of a pyridine derivative and should be optimized for this compound synthesis.

Materials:

  • Picolinic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel or reverse-phase C18 for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in anhydrous DMF.

  • Add a stoichiometric excess of a suitable base (e.g., 2-3 equivalents of K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a slight excess of methyl iodide (e.g., 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent like dichloromethane multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Homarine_Biosynthesis_Pathway cluster_biosynthesis Biosynthetic Pathway of this compound Glycine Glycine Intermediate Intermediates Glycine->Intermediate Multiple Steps SuccinylCoA Succinyl-CoA SuccinylCoA->Intermediate Picolinic_Acid Picolinic Acid This compound This compound Picolinic_Acid->this compound Picolinate Methyltransferase SAM S-adenosyl- L-methionine (SAM) SAM->this compound SAH S-adenosyl- L-homocysteine (SAH) SAM->SAH Methyl Group Transfer Intermediate->Picolinic_Acid

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme Check Enzyme Activity (Enzymatic Synthesis) Start->Check_Enzyme Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Check_Enzyme->Check_Conditions Active Purify_Enzyme Purify Enzyme/ Use Inhibitor-free Reagents Check_Enzyme->Purify_Enzyme Inactive/ Inhibited Check_Reagents Assess Reagent Quality (Substrates, Solvents, Base) Check_Conditions->Check_Reagents Optimal Optimize_Conditions Optimize Conditions (Temp, Time, Base) Check_Conditions->Optimize_Conditions Suboptimal Optimize_Substrate Optimize Substrate Concentration Check_Reagents->Optimize_Substrate Impure/ Suboptimal Conc. Improve_Workup Improve Workup/ Purification Protocol Check_Reagents->Improve_Workup Pure Success Yield Improved Optimize_Substrate->Success Purify_Enzyme->Success Optimize_Conditions->Success Improve_Workup->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Dealing with interference in mass spectrometry analysis of Homarine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of homarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (N-methyl picolinic acid betaine) is a quaternary ammonium compound with the chemical formula C₇H₇NO₂.[1] It is commonly found in a wide range of marine organisms, from phytoplankton to crustaceans.[1][2] this compound functions as an osmolyte, helping to maintain the osmotic pressure within cells, and may also act as a methyl group donor in various biochemical pathways.[1][2] Its analysis is crucial for understanding the physiology of marine organisms, assessing seafood quality, and for broader metabolomics studies of marine ecosystems.[3][4]

Q2: What are the main challenges in the mass spectrometry analysis of this compound?

A2: The primary challenges in the mass spectrometry analysis of this compound, particularly in complex biological matrices such as shellfish tissue, include:

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound can co-elute and interfere with its accurate quantification.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate results.[5][6]

  • Chromatographic Retention: As a polar, zwitterionic compound, this compound is not well-retained on traditional reversed-phase liquid chromatography (LC) columns.

  • Sample Preparation: Efficiently extracting the polar this compound from a complex biological matrix while removing interfering substances can be challenging.

Q3: What is a potential isobaric interference for this compound?

A3: A known isomer of this compound is trigonelline (N-methylnicotinic acid).[7] Since isomers have the same exact mass, they cannot be distinguished by the mass spectrometer alone. Therefore, chromatographic separation is essential to differentiate and accurately quantify this compound in the presence of trigonelline. While other isobaric interferences from complex marine matrices are possible, they are not as well-documented.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for this compound
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry This compound is a polar, zwitterionic compound and will exhibit poor retention and peak shape on standard C18 columns. Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Zwitterionic-HILIC (ZIC-HILIC) column, which is designed to retain and separate polar compounds.[8][9]
Suboptimal Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Solution: Adjust the pH of the aqueous mobile phase. For zwitterionic compounds, a mobile phase with a pH around the compound's isoelectric point can sometimes improve peak shape. Experiment with acidic (e.g., 0.1% formic acid) and basic (e.g., 10 mM ammonium bicarbonate) mobile phases to find the optimal condition.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions. If the sample is dissolved in a stronger solvent, reduce the injection volume.
Column Contamination or Degradation Buildup of matrix components on the column can lead to poor peak shape. Solution: Implement a column washing protocol. If the problem persists, replace the guard column or the analytical column.
Issue 2: Low or No this compound Signal (Poor Sensitivity)
Potential Cause Troubleshooting Steps
Ion Suppression from Matrix Effects Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.[10][11] Solution 1 (Sample Preparation): Improve the sample cleanup procedure. Incorporate a Solid Phase Extraction (SPE) step to remove interfering compounds. Solution 2 (Chromatography): Optimize the chromatographic method to separate this compound from the interfering matrix components. Solution 3 (Dilution): Dilute the sample extract. This can reduce the concentration of interfering matrix components, although it will also reduce the concentration of this compound.
Suboptimal Mass Spectrometer Parameters The collision energy (CE) and other MS parameters may not be optimized for this compound. Solution: Perform a compound optimization by infusing a standard solution of this compound into the mass spectrometer. Systematically vary the collision energy for each MRM transition to find the value that yields the highest signal intensity.
Inefficient Ionization The electrospray ionization (ESI) source conditions may not be optimal for this compound. Solution: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows while infusing a this compound standard.
Incorrect MRM Transitions Monitored The selected precursor or product ions may be incorrect or not the most intense. Solution: Confirm the precursor ion for this compound ([M+H]⁺) is m/z 138.06. Based on spectral data, the most intense product ions are expected to be m/z 94.07 and 78.03.[1]
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects The degree of ion suppression or enhancement varies between samples. Solution 1 (Internal Standard): Use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d3).[1] A SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for accurate correction. Solution 2 (Matrix-Matched Calibration): Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
Sample Preparation Inconsistency Variability in the extraction and cleanup process can lead to inconsistent recoveries. Solution: Ensure the sample preparation protocol is followed precisely for all samples. Use an internal standard to monitor and correct for recovery variations.
Carryover This compound from a high concentration sample may be carried over to the next injection, affecting the quantification of a subsequent low concentration sample. Solution: Optimize the injector wash protocol. Use a strong solvent in the wash solution and increase the wash volume and/or duration. Inject a blank solvent after high concentration samples to check for carryover.

Experimental Protocols

Proposed Sample Preparation Protocol for this compound in Shellfish Tissue
  • Homogenization: Homogenize 1-2 g of shellfish tissue.

  • Extraction:

    • To 1 g of homogenized tissue, add 5 mL of a methanol/water (80:20, v/v) solution.

    • If using an internal standard, spike the sample at this stage.

    • Vortex for 1 minute, then sonicate for 15 minutes in a chilled water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Protein Precipitation (Optional, if significant protein is present):

    • To the supernatant, add acetonitrile at a 3:1 ratio (acetonitrile:supernatant).

    • Vortex for 30 seconds and let stand at -20°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water 95:5 with 10 mM ammonium formate).

    • Filter through a 0.22 µm syringe filter before injection.

Proposed LC-MS/MS Method for this compound Analysis
Parameter Recommended Setting
LC Column ZIC-HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Quantifier: 138.06 -> 94.07, Qualifier: 138.06 -> 78.03
Collision Energy Requires optimization; Start with a range of 10-30 eV.

Quantitative Data Summary

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound138.0694.0778.03
This compound-d3 (IS)141.0897.0881.05

Note: The product ions for the internal standard (IS) are predicted based on the fragmentation of this compound and will require experimental confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenize Shellfish Tissue extraction 2. Extract with Methanol/Water homogenization->extraction centrifugation1 3. Centrifuge extraction->centrifugation1 supernatant1 4. Collect Supernatant centrifugation1->supernatant1 drying 5. Evaporate to Dryness supernatant1->drying reconstitution 6. Reconstitute and Filter drying->reconstitution injection 7. Inject into HILIC Column reconstitution->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection quantification 10. Quantify using Internal Standard detection->quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Low_Signal start Low or No this compound Signal check_ms Check MS Parameters (CE, Source Conditions) start->check_ms check_chrom Evaluate Chromatography (Peak Shape, Retention) start->check_chrom check_prep Assess Sample Preparation (Recovery) start->check_prep optimize_ms Optimize Collision Energy and Source Parameters check_ms->optimize_ms improve_chrom Improve Separation from Matrix Interferences check_chrom->improve_chrom improve_prep Enhance Sample Cleanup (e.g., SPE) check_prep->improve_prep optimize_ms->start Re-analyze improve_chrom->start Re-analyze improve_prep->start Re-analyze

Caption: Troubleshooting logic for low this compound signal.

References

Strategies to improve the resolution of Homarine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Homarine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of this compound with other polar molecules?

This compound is a highly polar compound, which can make it challenging to retain and resolve using standard reversed-phase (RP) chromatography.[1] In RP-HPLC, highly polar analytes often elute very early, close to the solvent front (void volume), where they can co-elute with other polar sample components. For such compounds, alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[1]

Q2: My this compound peak is tailing. What are the potential causes and solutions?

Peak tailing for polar compounds like this compound can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica surface of the column can lead to tailing. Adding a modifier like triethylamine or acetate to the mobile phase can help minimize these interactions.[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, it is recommended to work at a pH at least one unit away from its pKa value to ensure a consistent ionic state.[2]

  • Column Issues: A contaminated guard column, a clogged column inlet frit, or a void at the head of the column can also cause peak tailing.[2] Regular column maintenance and the use of guard columns are recommended.[3]

Q3: The retention time for my this compound peak is inconsistent between runs. What should I check?

Shifting retention times can compromise the reliability of your analysis. Common causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.[2]

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to significant retention time shifts. Always prepare fresh mobile phase, ensure it is thoroughly mixed, and degas it properly.[3][4]

  • Column Temperature Fluctuations: Variations in the column temperature can affect retention. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.[3][5]

  • Pump and System Issues: Leaks in the system or worn pump seals can cause unstable flow rates, leading to retention time variability.[3][6]

Q4: How can I systematically improve the resolution of this compound in my current HPLC method?

Improving resolution involves adjusting various parameters one at a time to observe the effect.[7] Key strategies include:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and retention.[8]

  • Reduce Flow Rate: Lowering the flow rate allows more time for the analyte to interact with the stationary phase, which can improve resolution, though it will increase analysis time.[5][7]

  • Adjust Temperature: Changing the column temperature affects mobile phase viscosity and mass transfer, which can alter selectivity and improve peak shape.[7][9]

  • Change Column Chemistry: If optimizing the above parameters is insufficient, switching to a different column stationary phase (e.g., from a standard C18 to a polar-embedded or HILIC column) can provide the necessary change in selectivity for separation.[9][10]

Troubleshooting Guide: Enhancing this compound Resolution

This guide provides a systematic approach to troubleshooting and improving the separation of this compound.

Summary of Parameter Adjustments for Resolution Improvement

The following table summarizes the general effects of adjusting key chromatographic parameters.

ParameterActionEffect on ResolutionEffect on Analysis TimeEffect on Back Pressure
Column Length IncreaseIncreases [9][11]Increases[5]Increases[12]
Particle Size DecreaseIncreases [9][12]DecreasesIncreases[12]
Column Internal Diameter DecreaseIncreases [5]No significant changeIncreases
Flow Rate DecreaseIncreases [5][7]Increases[13]Decreases
Temperature Increase or DecreaseMay Increase or Decrease (Selectivity Dependent)[9]Decreases (at higher temp)[7]Decreases (at higher temp)[5]
Mobile Phase Strength Decrease (in RP)Increases IncreasesNo significant change
Stationary Phase Change ChemistryCan Increase Significantly (Selectivity Dependent)[9]VariesVaries

Experimental Protocols

While the optimal method depends on the specific sample matrix, the following protocols provide a starting point for method development for this compound analysis.

Protocol 1: HILIC Method for this compound (Recommended Starting Point)

Due to this compound's high polarity, HILIC is often a more effective separation technique than traditional reversed-phase.[1]

  • Column: HILIC Column (e.g., Amide, Diol, or bare silica phase), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 70% B

    • 10-12 min: Hold at 70% B

    • 12.1-15 min: Return to 95% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm or Mass Spectrometer (MS)

Protocol 2: General Method Optimization Workflow

Use this workflow to systematically optimize your separation.

  • Define Objectives: Clearly define the goal (e.g., achieve baseline resolution between this compound and a specific impurity).[8]

  • Select Column and Mobile Phase: Based on this compound's polarity, start with a HILIC column or a polar-endcapped reversed-phase column.[1][8]

  • Optimize Mobile Phase Composition: Perform a series of runs varying the mobile phase gradient slope and pH to find the optimal selectivity.[8]

  • Fine-Tune Flow Rate and Temperature: Once a promising mobile phase is identified, adjust the flow rate and temperature to further improve peak shape and resolution.[5][7] Remember that lower flow rates generally improve resolution.[13]

  • Verify and Validate: Once the desired resolution is achieved, verify the method's robustness and validate it for its intended purpose.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor resolution of this compound in a chromatographic experiment.

G cluster_start cluster_evaluation Initial Evaluation cluster_solutions Potential Solutions cluster_verification Start Start: Poor this compound Resolution PeakShape Evaluate Peak Shape (Tailing, Fronting, Splitting?) Start->PeakShape Assess Retention Evaluate Retention (Eluting too early?) Start->Retention Assess MP_Comp Adjust Mobile Phase (Solvent Ratio, pH, Buffer) PeakShape->MP_Comp Tailing suggests secondary interactions Col_Chem Change Column Chemistry (e.g., Switch to HILIC) Retention->Col_Chem Early elution suggests low retention in RP Col_Chem->MP_Comp Re-optimize for new column End Resolution Improved Col_Chem->End Flow_Rate Decrease Flow Rate MP_Comp->Flow_Rate Fine-tune MP_Comp->End Temp Adjust Column Temperature Flow_Rate->Temp Fine-tune Flow_Rate->End Col_Dim Increase Column Length or Decrease Particle Size Temp->Col_Dim If resolution is still inadequate Temp->End Col_Dim->End

Caption: Troubleshooting workflow for improving this compound resolution.

References

Technical Support Center: Refinement of Protocols for Quantifying Low Concentrations of Homarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quantifying low concentrations of homarine. Given the limited availability of standardized protocols, this resource focuses on providing detailed methodologies for method development and validation, alongside troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying low concentrations of this compound?

A1: The choice of technique depends on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a good starting point for moderately low concentrations. It is a widely available and robust technique.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices like biological tissues.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a calibration curve with a matching standard. It is highly accurate and can be used for the certification of reference materials, but it is generally less sensitive than LC-MS/MS.

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include:

  • High Polarity: this compound is a highly polar compound, which can make it difficult to retain on traditional reversed-phase HPLC columns.

  • Matrix Effects: Samples from marine organisms contain high salt concentrations and other endogenous compounds that can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.

  • Low Concentrations: In many biological and environmental samples, this compound is present at very low levels, requiring highly sensitive analytical methods.

  • Lack of Certified Reference Materials: The limited availability of certified this compound reference materials can complicate the validation of analytical methods and the establishment of metrological traceability.

Q3: How can I prepare samples from marine invertebrates for this compound analysis?

A3: A general procedure for extracting this compound from tissues like those of shrimp or mollusks involves homogenization followed by extraction with a polar solvent.[1][2]

  • Homogenization: Homogenize the tissue sample (e.g., muscle) in a suitable buffer or solvent. For marine samples, it's often beneficial to perform this step with the tissue partially frozen to minimize enzymatic degradation.[3]

  • Extraction: Extract the homogenate with a polar solvent such as methanol or a methanol/water mixture. Sonication can be used to improve extraction efficiency.

  • Protein Precipitation: For biological samples, a protein precipitation step is often necessary. This can be achieved by adding a solvent like acetonitrile or by using trichloroacetic acid (TCA).

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and proteins. Filter the supernatant through a 0.22 µm or 0.45 µm filter before analysis to protect the analytical column.

  • Solid-Phase Extraction (SPE): For complex matrices or when very low detection limits are required, an SPE cleanup step can be beneficial to remove interfering compounds and concentrate the analyte.[4]

Q4: How can I mitigate matrix effects in LC-MS/MS analysis of this compound?

A4: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Use a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-homarine). This standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Mismatched pH of mobile phase and sample diluent.- Column overload.- Column degradation.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or sample concentration.- Replace the column.
No or low peak response - Incorrect wavelength setting.- this compound degradation.- Low concentration in the sample.- Set the UV detector to the absorbance maximum of this compound (around 264 nm).- Investigate sample stability; consider storing extracts at low temperatures and protected from light.- Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS.
Shifting retention times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column when necessary.
LC-MS/MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity / Ion suppression - Co-eluting matrix components.- Suboptimal ionization source parameters.- Improve sample cleanup (e.g., use SPE).- Optimize chromatographic separation to resolve this compound from interferences.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Use a stable isotope-labeled internal standard.
High background noise - Contaminated mobile phase or LC system.- In-source fragmentation.- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Optimize fragmentation and collision energy to minimize in-source fragmentation.
Inconsistent quantification results - Variable matrix effects between samples.- Instability of this compound in the autosampler.- Use matrix-matched calibration standards or a stable isotope-labeled internal standard.- Keep the autosampler at a low temperature (e.g., 4 °C).- Perform a stability study of this compound in the final extract.
Quantitative NMR (qNMR) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor signal-to-noise ratio - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans.
Inaccurate integration - Phasing errors.- Poor baseline correction.- Overlapping signals.- Manually re-phase the spectrum carefully.- Apply a suitable baseline correction algorithm.- Select a well-resolved signal for quantification. If all signals are overlapped, consider using a higher field NMR spectrometer or a different solvent that may induce chemical shift changes.
Incorrect quantification - Inaccurate weighing of sample or internal standard.- Incorrectly set relaxation delay (T1).- Using a signal from an exchangeable proton.- Use a high-precision analytical balance.- Determine the T1 relaxation time of the signals of interest and set the relaxation delay to at least 5 times the longest T1.- Do not use signals from -OH or -NH protons for quantification as they can exchange with residual water or other exchangeable protons.

Experimental Protocols: Method Development and Validation

As specific, validated protocols for low-concentration this compound quantification are not widely published, this section provides a framework for developing and validating your own methods.

HPLC-UV Method Development
  • Column Selection: Due to this compound's high polarity, a standard C18 column may not provide sufficient retention. Consider using:

    • A polar-embedded reversed-phase column.

    • A HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase Optimization:

    • Reversed-Phase: Start with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). Adjust the pH of the aqueous phase to control the ionization state of this compound (pKa of the carboxylic acid is around 2-3). A pH around 3-4 should ensure it is largely in its neutral form, which can improve retention on a C18 column.

    • HILIC: Use a high percentage of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

  • Wavelength Selection: Use a UV detector set at the maximum absorbance of this compound, which is approximately 264 nm.

  • Method Validation: Validate the developed method according to ICH guidelines, assessing:

    • Specificity: Ensure no interference from matrix components at the retention time of this compound.

    • Linearity: Analyze a series of standards at different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[5]

LC-MS/MS Method Development
  • Chromatography: Develop an HPLC method as described above to achieve good separation and peak shape.

  • Mass Spectrometry Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters and to identify the precursor ion (likely [M+H]+).

  • MRM Transition Optimization: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions. Select at least two fragment ions for Multiple Reaction Monitoring (MRM). Optimize the collision energy for each transition to maximize the signal intensity.

  • Method Validation: Validate the method as for HPLC-UV, with a particular focus on evaluating and mitigating matrix effects.

qNMR Method Development
  • Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble and that provides good spectral dispersion. A mixture of CDCl3 and DMSO-d6 has been used for this compound analysis in krill oil.[1]

  • Internal Standard: Select an internal standard that is stable, has a simple spectrum with signals that do not overlap with this compound signals, and is accurately weighed.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard 1D proton pulse sequence.

    • Relaxation Delay (d1): This is a critical parameter. Determine the spin-lattice relaxation time (T1) of the this compound protons and the internal standard protons. Set d1 to at least 5 times the longest T1 value to ensure full relaxation between scans.

    • Number of Scans: Use a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected non-overlapping signals of this compound and the internal standard.

  • Calculation: Calculate the concentration of this compound using the appropriate qNMR equation, taking into account the integral values, number of protons for each signal, molecular weights, and masses of the analyte and internal standard.

Quantitative Data Summary

The following tables provide examples of performance data for the analysis of polar marine compounds. This data should be used as a general guide, and specific performance characteristics must be determined during the validation of a this compound-specific method.

Table 1: Example HPLC-UV Method Performance for a Polar Analyte

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
LOD0.1 - 1 µg/mL
LOQ0.3 - 3 µg/mL

Table 2: Example LC-MS/MS Method Performance for a Polar Analyte

ParameterTypical Value
Linearity (R²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
LOD0.01 - 1 ng/mL
LOQ0.03 - 3 ng/mL

Table 3: Example qNMR Method Performance

ParameterTypical Value
Accuracy (% Bias)< 1%
Precision (% RSD)< 1%

Visualizations

Experimental_Workflow_HPLC_MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Cleanup (e.g., SPE) Extract->Cleanup FinalExtract Final Extract Cleanup->FinalExtract HPLC HPLC Separation FinalExtract->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

A typical experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing/Fronting) CheckDiluent Is sample diluent weaker than mobile phase? Start->CheckDiluent ChangeDiluent Dissolve sample in mobile phase or weaker solvent CheckDiluent->ChangeDiluent No CheckConcentration Is sample concentration too high? CheckDiluent->CheckConcentration Yes ChangeDiluent->CheckConcentration DiluteSample Dilute sample or reduce injection volume CheckConcentration->DiluteSample Yes CheckColumn Is the column old or degraded? CheckConcentration->CheckColumn No DiluteSample->CheckColumn ReplaceColumn Replace column CheckColumn->ReplaceColumn Yes GoodPeak Good Peak Shape CheckColumn->GoodPeak No ReplaceColumn->GoodPeak

A troubleshooting decision tree for poor peak shape in HPLC analysis.

Homarine_Signaling_Pathway This compound This compound Target Molecular Target (e.g., Receptor, Enzyme) This compound->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

A simplified diagram of a hypothetical this compound signaling pathway.

References

Validation & Comparative

Unveiling the Enigmatic Role of Homarine in Invertebrate Nerve Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroactive compounds is relentless. Marine invertebrates, with their diverse and often simpler nervous systems, represent a largely untapped reservoir of such molecules. Among these is homarine (N-methylpicolinic acid), a quaternary ammonium compound found in a variety of marine organisms. While its presence is well-documented, its precise role in nerve function remains a subject of ongoing investigation. This guide provides a comprehensive comparison of this compound with other neuroactive compounds, summarizing the current state of knowledge and proposing experimental avenues to validate its function.

This compound: A Molecule of Many Hats

This compound's known and potential roles in invertebrate physiology are multifaceted. It has been identified as a potential neuromodulator, an osmolyte involved in maintaining cellular water balance, and a methyl donor. These functions are not mutually exclusive and may be interconnected, particularly within the sensitive environment of the nervous system.

Comparison with Structurally and Functionally Similar Compounds

To better understand the potential neuroactivity of this compound, it is useful to compare it with related compounds, particularly glycine betaine, another well-known osmolyte and methyl donor.

FeatureThis compoundGlycine Betaine
Chemical Structure N-methylpicolinic acidN,N,N-trimethylglycine
Known Roles Neuromodulator (potential), Osmolyte, Methyl donorOsmolyte, Methyl donor, Neuroprotectant
Evidence in Nerve Function Limited, primarily correlationalStudied in relation to neuronal volume regulation and protection against osmotic stress
Mechanism of Action Largely unknown in nerve functionInfluences ion channel activity and neurotransmitter transport in response to osmotic stress

Probing the Neuromodulatory and Osmoregulatory Functions of this compound: Proposed Experimental Protocols

The definitive validation of this compound's role in invertebrate nerve function requires rigorous experimental investigation. Below are detailed methodologies for key experiments that could elucidate its mechanism of action.

Electrophysiological Analysis of this compound's Effect on Neuronal Activity

Objective: To determine if this compound directly modulates the electrical activity of invertebrate neurons.

Methodology:

  • Preparation of Invertebrate Neuronal Culture:

    • Isolate ganglia from a suitable marine invertebrate model organism (e.g., Aplysia californica, Homarus americanus).

    • Dissociate neurons using enzymatic digestion (e.g., with dispase and collagenase).

    • Plate dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated dishes) and maintain in an appropriate culture medium.

  • Electrophysiological Recording:

    • Utilize whole-cell patch-clamp technique to record membrane potential and currents from individual neurons.

    • Establish a baseline recording of neuronal activity.

    • Perfuse the neuronal culture with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Record changes in resting membrane potential, action potential firing frequency, and synaptic activity.

    • To investigate the involvement of specific ion channels, co-apply channel blockers (e.g., tetrodotoxin for sodium channels, tetraethylammonium for potassium channels) with this compound.

  • Data Analysis:

    • Compare the electrophysiological parameters before, during, and after this compound application.

    • Analyze dose-dependent effects of this compound on neuronal excitability.

Comparative Analysis of Osmoprotective Effects on Neuronal Function

Objective: To compare the efficacy of this compound and glycine betaine in protecting neurons from osmotic stress.

Methodology:

  • Induction of Osmotic Stress:

    • Prepare neuronal cultures as described above.

    • Expose cultures to hyperosmotic or hypoosmotic conditions by altering the osmolarity of the culture medium with a non-permeable solute (e.g., mannitol for hyperosmotic stress) or by dilution (for hypoosmotic stress).

  • Application of Osmoprotectants:

    • In parallel experiments, pre-incubate neuronal cultures with either this compound or glycine betaine at equimolar concentrations for a defined period before inducing osmotic stress.

    • A control group will be subjected to osmotic stress without any osmoprotectant.

  • Assessment of Neuronal Viability and Function:

    • Assess cell viability using methods such as the MTT assay or live/dead staining.

    • Perform electrophysiological recordings to evaluate the functional integrity of neurons under osmotic stress with and without the presence of this compound or glycine betaine.

  • Data Analysis:

    • Quantify and compare the survival rates and functional parameters of neurons in the different experimental groups.

    • Determine the relative protective effects of this compound and glycine betaine against osmotic stress-induced neuronal damage.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Homarine_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., GPCR, Ion Channel) This compound->Receptor Binding SecondMessenger Second Messenger System (e.g., cAMP, IP3/DAG) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., PKA, PKC) SecondMessenger->KinaseCascade Activation IonChannel Ion Channel Modulation KinaseCascade->IonChannel Phosphorylation GeneExpression Changes in Gene Expression KinaseCascade->GeneExpression Regulation NeuronalResponse Altered Neuronal Excitability and Synaptic Transmission IonChannel->NeuronalResponse GeneExpression->NeuronalResponse

Caption: Hypothetical signaling pathway for this compound's neuromodulatory effects.

Experimental_Workflow cluster_preparation Neuronal Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis GangliaIsolation Isolate Invertebrate Ganglia NeuronalDissociation Enzymatic Dissociation GangliaIsolation->NeuronalDissociation CellCulture Plate and Culture Neurons NeuronalDissociation->CellCulture PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp BaselineRecording Record Baseline Activity PatchClamp->BaselineRecording HomarineApplication Apply this compound BaselineRecording->HomarineApplication RecordResponse Record Neuronal Response HomarineApplication->RecordResponse DataComparison Compare Pre- and Post-Application Data RecordResponse->DataComparison DoseResponse Analyze Dose-Response Relationship DataComparison->DoseResponse

Caption: Workflow for electrophysiological analysis of this compound.

The Path Forward: Elucidating this compound's Role in Nerve Function

The available evidence suggests that this compound is a biologically active molecule with the potential to significantly influence invertebrate nerve function. Its roles as an osmolyte and a methyl donor are particularly intriguing, as both cellular volume and methylation status are critical for maintaining neuronal health and plasticity. However, direct evidence of its neuroactivity is currently lacking.

The proposed experimental protocols provide a roadmap for future research to bridge this knowledge gap. By employing electrophysiological and comparative cellular assays, the scientific community can begin to unravel the precise mechanisms by which this compound exerts its effects on the invertebrate nervous system. Such studies will not only enhance our fundamental understanding of neurobiology but may also pave the way for the discovery of novel therapeutic agents for a range of neurological disorders.

Comparative analysis of Homarine concentrations in different marine species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of homarine concentrations in various marine species, offering valuable data for research and development in marine biology, pharmacology, and drug discovery. This compound, or N-methylpicolinic acid, is a quaternary ammonium compound found in a variety of marine organisms. It plays a significant role in several biological processes, including osmoregulation and larval development. Understanding its distribution and concentration is crucial for elucidating its physiological functions and potential applications.

Quantitative Analysis of this compound Concentrations

The concentration of this compound varies significantly among different marine species and even between different tissues and developmental stages within the same organism. The following table summarizes the reported concentrations of this compound in a selection of marine species.

Taxonomic GroupSpeciesTissue/StageConcentrationReference(s)
Cyanobacteria Synechococcus sp. (WH8102)IntracellularUp to 400 mM
Synechococcus sp. (WH7803)Intracellular4-5 mM
Diatoms Various speciesIntracellular0.5-57 mM
Haptophyta Emiliania huxleyiIntracellular3.8 mM
Cnidaria Hydractinia echinataOocytes~25 mM[1]
LarvaeHigher than adults[1]
Adult ColonyFourfold lower than larvae[1]
Polyp HeadTwofold higher than gastric region and stolons[1]
Gastropoda Marseniopsis mollisAll body tissues6 to 24 mg/g dry tissue[2]

Experimental Protocols

The quantification of this compound in marine organisms typically involves extraction followed by analytical separation and detection. The following is a synthesized protocol based on methodologies reported in the literature.

Sample Collection and Preparation
  • Tissue Homogenization: Excise tissues from the marine organism of interest. To prevent degradation, samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C. For hard tissues, grinding with dry ice is an effective method for homogenization.

  • Extraction:

    • Weigh the homogenized tissue.

    • Add a suitable extraction solvent. Methanol or ethanol are commonly used for the extraction of polar compounds like this compound. A dichloromethane/ethanol mixture (e.g., 80:20 v/v) has also been reported.

    • Sonicate or vortex the sample to ensure thorough extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant containing the extracted this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common method for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is often used for the separation of polar compounds.

  • Mobile Phase: The mobile phase composition will depend on the specific column and sample matrix but often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

  • Detection: this compound can be detected by its UV absorbance, typically around 264 nm.

  • Quantification: A standard curve should be generated using a pure this compound standard of known concentrations to quantify the amount of this compound in the samples.

Advanced Detection Methods

For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity, allowing for the accurate identification and quantification of this compound even at low concentrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation and quantification of this compound in purified extracts.

Biological Pathways Involving this compound

This compound is involved in key metabolic and developmental pathways in marine invertebrates. Below are diagrams illustrating its biosynthesis and its role in larval metamorphosis.

This compound Biosynthesis in Marine Shrimp

The biosynthesis of this compound in marine shrimp has been shown to start from the precursors glycine and succinyl-CoA.[3]

Homarine_Biosynthesis Glycine Glycine NSuccinylglycine N-Succinylglycine Glycine->NSuccinylglycine SuccinylCoA Succinyl-CoA SuccinylCoA->NSuccinylglycine Picolinic_Acid Picolinic Acid NSuccinylglycine->Picolinic_Acid Multiple Steps This compound This compound Picolinic_Acid->this compound SAH S-adenosyl- L-homocysteine (SAH) SAM S-adenosyl- L-methionine (SAM) SAM->this compound Methylation

Caption: Biosynthesis of this compound from glycine and succinyl-CoA.

Role of this compound in the Metamorphosis of Hydractinia echinata

In the marine hydroid Hydractinia echinata, this compound has been identified as a morphogenetically active compound that can inhibit larval metamorphosis.[1][4]

Homarine_Metamorphosis_Inhibition cluster_normal_development Normal Development cluster_inhibition Inhibition by this compound Larva Planula Larva Metamorphosis Metamorphosis Larva->Metamorphosis Polyp Primary Polyp Metamorphosis->Polyp This compound This compound (Exogenous) Inhibition Inhibition This compound->Inhibition Inhibition->Metamorphosis

Caption: Inhibition of larval metamorphosis by this compound.

This guide provides a foundational understanding of this compound concentrations and its biological relevance in marine species. Further research into a broader range of organisms and the elucidation of its precise mechanisms of action will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

References

Comparing the osmoregulatory effects of Homarine and glycine betaine

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of cellular survival in fluctuating saline environments, marine invertebrates deploy a sophisticated arsenal of organic osmolytes to maintain cellular integrity and function. Among the key players in this molecular balancing act are Homarine and glycine betaine. This guide provides a comprehensive comparison of their osmoregulatory effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Glycine Betaine

FeatureThis compoundGlycine Betaine
Primary Role Osmoregulation, potential methyl donor[1]Osmoregulation, osmoprotection, methyl donor[2]
Typical Concentration Range in Marine Invertebrates Lower concentrations, often in specific tissues. Fluxes range from 0.003 to 0.54 nmol L⁻¹ d⁻¹ in marine microbial communities.[3]Higher and more widespread concentrations. Fluxes range from 0.53 to 41 nmol L⁻¹ d⁻¹ in marine microbial communities.[3]
Distribution Found in various marine invertebrates, including some algae and shrimp.[1][4]Ubiquitous across marine organisms, including invertebrates, algae, and bacteria.[5]
Biosynthesis Precursor Glycine and succinyl-CoA[1]Choline[6][7]
Uptake Competition Uptake can be competitively inhibited by other betaines and sulfonium compounds like dimethylsulfoniopropionate.[3]Less susceptible to competitive inhibition by this compound.

Deep Dive: Experimental Evidence

Direct comparative studies on the osmoregulatory efficacy of this compound and glycine betaine are limited. However, research on their individual roles and concentrations under osmotic stress provides valuable insights.

Glycine betaine is consistently identified as a major osmolyte that accumulates to high concentrations in response to increased salinity. For instance, in the shrimp Litopenaeus vannamei, glycine betaine concentration significantly increased in the hepatopancreas, gills, muscle, and hemolymph when subjected to salinities above 35 ppt.[8] This accumulation is coupled with an increase in the activity of betaine aldehyde dehydrogenase (BADH), a key enzyme in its synthesis.[8]

This compound, while also an important osmolyte, often occurs at lower concentrations and its role can be more tissue-specific. Studies on marine algae have shown that both this compound and glycine betaine concentrations increase with external salinity, contributing to the osmotic balance.[4] Interestingly, evidence suggests that this compound can also act as a methyl donor, similar to glycine betaine, and may serve as a reservoir of methyl groups in crustaceans.[1]

A study on the cycling of these osmolytes in marine microbial communities revealed significantly higher fluxes for glycine betaine compared to this compound, indicating a more dynamic and widespread role for glycine betaine in the microbial loop.[3]

Experimental Protocols

Induction of Osmotic Stress in Marine Invertebrates

A standardized method to induce osmotic stress is crucial for comparative studies.

Objective: To acclimate marine invertebrates to different salinity levels to study osmolyte response.

Materials:

  • Marine invertebrate species of interest (e.g., oysters, shrimp, crabs).

  • Aquaria or experimental tanks with aeration.

  • Artificial seawater salt mix or natural seawater.

  • Refractometer or salinity meter.

  • Deionized water.

Procedure:

  • Acclimation to Control Salinity: Initially, acclimate the animals to a control salinity (e.g., 30-35 ppt) for a period of 7 to 14 days to ensure they are in a stable physiological state.

  • Gradual Salinity Change: To induce hyper- or hypo-osmotic stress, gradually change the salinity of the experimental tanks. For a gradual decrease, add deionized water. For a gradual increase, add a concentrated brine solution. A rate of change of 5-10 ppt per day is generally well-tolerated by many species.

  • Experimental Groups: Establish multiple experimental groups at different target salinities (e.g., 15 ppt, 25 ppt, 35 ppt, 45 ppt).

  • Exposure Duration: Maintain the animals at the target salinities for a predetermined period (e.g., 7, 14, or 21 days) to allow for acclimation and changes in osmolyte concentrations.

  • Sampling: At the end of the exposure period, collect tissue samples (e.g., muscle, gills, hepatopancreas) for osmolyte analysis. Samples should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.

G

Quantification of this compound and Glycine Betaine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of multiple osmolytes.

Objective: To extract and quantify this compound and glycine betaine from invertebrate tissues.

Materials:

  • Tissue samples (frozen at -80°C).

  • Methanol, HPLC grade.

  • Water, HPLC grade.

  • Formic acid.

  • Internal standards (e.g., d9-glycine betaine).

  • Homogenizer.

  • Centrifuge.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard.

    • Homogenize the tissue on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a HILIC column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound, glycine betaine, and their internal standards.

    • Quantification: Create a calibration curve using standards of known concentrations of this compound and glycine betaine. Quantify the osmolytes in the samples by comparing their peak areas to the calibration curve and normalizing to the internal standard and tissue weight.

G

Signaling Pathways in Osmoregulation

The cellular response to osmotic stress is mediated by complex signaling cascades that ultimately lead to the accumulation of compatible osmolytes like glycine betaine and this compound. While the specific pathways directly triggered by these osmolytes in marine invertebrates are still under active investigation, a generalized model can be proposed based on known osmosensing mechanisms.

Changes in extracellular osmolarity are detected by putative osmosensors on the cell membrane. This triggers a cascade of intracellular signaling events, often involving mitogen-activated protein kinases (MAPKs).[9] Activated MAPKs can then phosphorylate and activate transcription factors, which in turn upregulate the expression of genes involved in the synthesis and transport of osmolytes. For glycine betaine, this would include the gene for betaine aldehyde dehydrogenase (BADH).[8] The accumulation of these osmolytes helps to restore cell volume and protect cellular components from the damaging effects of osmotic stress.

G

Conclusion

Both this compound and glycine betaine are crucial for the survival of marine invertebrates in osmotically challenging environments. Glycine betaine appears to be a more universally employed and quantitatively significant osmolyte, with well-characterized synthetic pathways that are responsive to osmotic stress. This compound, while also effective, may play a more specialized or supplementary role in certain species and tissues. Further comparative studies are needed to fully elucidate the distinct and overlapping functions of these two important molecules in marine osmoregulation. The experimental protocols and conceptual frameworks presented here provide a foundation for future research in this critical area of marine biology and physiology.

References

Cross-Validation of Homarine Quantification: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of marine natural products, the accurate quantification of compounds like Homarine is of paramount importance. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections present a cross-validation framework, supported by experimental data and detailed methodologies, to facilitate the selection of the most suitable method for specific analytical requirements.

Introduction to the Analytical Challenge

This compound (N-methylpicolinic acid) is a quaternary ammonium compound found in a variety of marine organisms. As a small, polar, and zwitterionic molecule, its quantification can be challenging. The choice of analytical methodology significantly impacts the sensitivity, selectivity, and accuracy of the results. While HPLC-UV is a robust and commonly available technique, LC-MS/MS offers enhanced specificity and sensitivity, which is particularly advantageous for complex biological matrices.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly suitable for the selective and sensitive quantification of this compound in complex biological matrices such as serum or plasma.

Sample Preparation:

  • To 100 µL of serum or plasma, add an appropriate amount of a deuterated internal standard (e.g., D4-homarine).

  • Perform protein precipitation by adding 900 µL of a 9:1 (v/v) mixture of acetonitrile and methanol.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A normal-phase modified silica column is suitable for separating polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for this compound.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 138, and a characteristic product ion is monitored (e.g., m/z 92).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to this compound's weak UV absorption, a direct HPLC-UV method may lack the required sensitivity for many applications. Often, derivatization is required to introduce a chromophore that absorbs strongly in the UV-Vis spectrum. The following is a general protocol for the analysis of betaines, which could be adapted for this compound.

Sample Preparation (with Derivatization):

  • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol/water mixture).

  • Clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering substances.

  • Evaporate the cleaned extract to dryness.

  • Reconstitute the residue in a reaction buffer and add a derivatizing agent that reacts with the carboxylic acid group of this compound to attach a UV-active moiety.

  • After the reaction is complete, the derivatized sample is ready for HPLC analysis.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Injection Volume: 10-50 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of the derivatized this compound.

Quantitative Data Comparison

The following table summarizes the performance characteristics of the LC-MS/MS method for this compound quantification. Data for a specific, validated HPLC-UV method for this compound is not available in the cited literature; therefore, representative values for HPLC-UV analysis of similar compounds are provided for a general comparison.

ParameterLC-MS/MS for this compound[1]HPLC-UV (Representative for Betaines)
Linearity (r²) 0.983 - 0.996> 0.99 (typically)
Limit of Detection (LOD) 0.02 - 0.12 µmol/LGenerally in the low µg/mL range
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low levelsGenerally in the mid-to-high µg/mL range
Accuracy (Recovery) > 85%95 - 105% (typically)
Precision (CV%) < 8.2% (within-batch), < 6.1% (between-batch)< 5% (typically)

Method Cross-Validation and Performance

LC-MS/MS has demonstrated superior sensitivity and selectivity for the quantification of this compound[1]. The use of MRM allows for the specific detection of this compound even in the presence of complex matrix components, minimizing the risk of interference. The high sensitivity, with limits of detection in the low micromolar range, makes it the ideal choice for trace-level analysis in biological samples.

HPLC-UV , while being a more accessible and cost-effective technique, presents significant challenges for the direct analysis of this compound due to its poor UV absorbance. The necessity for a derivatization step adds complexity to the sample preparation process and can introduce variability. While a validated HPLC-UV method for this compound is not readily found, the performance for other derivatized betaines can be excellent in terms of linearity, accuracy, and precision. However, the sensitivity is generally lower compared to LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization HPLC HPLC System Derivatization->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-UV Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix ISTD Internal Standard Spiking Sample->ISTD Precipitation Protein Precipitation ISTD->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC ESI ESI Source LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD/LOQ HPLC->LOD Selectivity Selectivity HPLC->Selectivity MS LC-MS/MS Method MS->Linearity MS->Accuracy MS->Precision MS->LOD MS->Selectivity Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOD->Performance Selectivity->Performance Decision Method Selection Performance->Decision

References

Homarine vs. Trigonelline: A Comparative Analysis of Morphogenetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the morphogenetic activities of two structurally related pyridine alkaloids: homarine (N-methylpicolinic acid) and trigonelline (N-methylnicotinic acid). While both compounds are found in various organisms, their roles in developmental processes, particularly in the marine hydroid Hydractinia echinata, have been a subject of scientific inquiry. This document synthesizes experimental data on their comparative efficacy, outlines the protocols used for these assessments, and explores their potential mechanisms of action.

Comparative Analysis of Morphogenetic Effects

This compound and trigonelline have been identified as endogenous compounds in Hydractinia that exhibit potent morphogenetic activity, specifically in the inhibition of metamorphosis from the larval to the adult polyp stage.[1][2] Experimental evidence indicates that both compounds, when applied externally, can prevent the formation of key adult structures like polyps and stolons.

The primary model for studying these effects is the marine hydroid Hydractinia echinata. In this organism, metamorphosis can be artificially induced, providing a controlled system to test the inhibitory effects of exogenous compounds. Both this compound and trigonelline have been shown to prevent this induced metamorphosis at micromolar concentrations, despite being present internally at much higher millimolar concentrations, suggesting that the endogenous compounds are largely sequestered.[1][2]

Table 1: Comparative Morphogenetic Activity in Hydractinia echinata

Parameter This compound Trigonelline Reference
Effective Inhibitory Concentration 10-20 µM (prevents head & stolon formation) 10-20 µM (prevents head & stolon formation) [1][2]
Polyp Formation Inhibition Effective at concentrations as low as 0.1 µM Effective at concentrations as low as 0.1 µM [1]
Endogenous Concentration (Oocytes) ~25 mM Approx. one-third of this compound concentration [1][2]
Endogenous Distribution Higher concentration in the polyp's head compared to gastric region and stolons. Found throughout Hydractinia tissue. [1][2]

| Effect of Pulse Treatment | A pulse during metamorphosis leads to a larger proportion of tissue forming stolons. | A pulse during metamorphosis leads to a larger proportion of tissue forming stolons. |[1][2] |

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound's morphogenetic activity remain to be fully elucidated, trigonelline has been implicated in several key cellular processes in other biological contexts, which may provide insight into its mechanism.

Trigonelline: In plants and other animal models, trigonelline is known to function as a hormone that can induce a specific G2 cellular arrest, interfering with the DNA replication process and elongating the cell cycle.[3] In other systems, its activity has been linked to the modulation of significant signaling cascades. For instance, it has been shown to activate the PI3K-AKT-Nrf2 signaling pathway, which is involved in protecting against oxidative stress.[4] Furthermore, it can inhibit the Raf/ERK/Nrf2 pathway, which is associated with cancer cell migration.[5] While these pathways are not directly tied to Hydractinia morphogenesis in the available literature, they suggest that trigonelline's mechanism may involve the modulation of fundamental cell cycle and stress-response pathways.

Trigonelline_Signaling cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Response Trigonelline Trigonelline Receptor Putative Receptor Trigonelline->Receptor PI3K PI3K Receptor->PI3K Raf Raf Receptor->Raf CellCycle CellCycle Receptor->CellCycle AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 ERK ERK Raf->ERK ERK->Nrf2 Morphogenesis Inhibition of Morphogenesis Nrf2->Morphogenesis Modulation CellCycle->Morphogenesis

This compound: The direct signaling pathway for this compound in development is less clear from current research. Its primary identified roles are as an osmolyte and a potential methyl group donor.[6] Its structural similarity to trigonelline suggests it might interact with similar targets, but further investigation is required to confirm this.

Experimental Protocols

The following is a detailed methodology for the Hydractinia echinata metamorphosis inhibition assay, based on published studies.[1]

Objective: To determine the effect of this compound and trigonelline on the metamorphosis of Hydractinia echinata larvae.

Materials:

  • Reproductive Hydractinia echinata colonies

  • Glass dishes

  • Artemia nauplii or Tubifex for feeding

  • Cesium Chloride (CsCl) solution (e.g., 96 mM)

  • This compound and Trigonelline stock solutions

  • Filtered seawater

  • Stereomicroscope

Procedure:

  • Larval Collection: Obtain larvae from reproductive H. echinata colonies. Maintain colonies by feeding with Artemia nauplii or Tubifex.

  • Induction of Metamorphosis: Place larvae in glass dishes (e.g., 100-150 larvae per 3 ml of seawater). Trigger metamorphosis by adding CsCl to a final concentration of 96 mM and incubate for 3 hours.

  • Compound Application: After the 3-hour induction period, replace the CsCl solution with filtered seawater containing the desired concentration of this compound or trigonelline (e.g., 0.1 µM to 20 µM). A control group should be maintained in filtered seawater without the test compounds.

  • Observation and Scoring: Incubate the larvae at a constant temperature (e.g., 18°C). At a predetermined time point (e.g., when approximately 70% of control animals have metamorphosed, typically around 24 hours), score the percentage of animals that have successfully formed at least one stolon and one tentacle.

  • Data Analysis: Compare the percentage of metamorphosis in the this compound and trigonelline-treated groups to the control group to determine the inhibitory effect.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Obtain Hydractinia Larvae C 3. Induce Metamorphosis with CsCl (3 hours) A->C B 2. Prepare Test Compound Solutions (this compound, Trigonelline) D 4. Treat Larvae with Compounds (Control, this compound, Trigonelline) B->D C->D E 5. Incubate at 18°C D->E F 6. Observe Under Microscope (at 24 hours) E->F G 7. Score % of Metamorphosis (Stolon & Tentacle Formation) F->G H 8. Compare Treated vs. Control G->H

Conclusion

This compound and trigonelline are potent, structurally similar morphogenetic inhibitors in the Hydractinia model system. They demonstrate comparable efficacy in preventing metamorphosis and polyp formation at micromolar concentrations. While the exact signaling pathways in this context are still under investigation, trigonelline's known roles in cell cycle regulation and its modulation of key signaling cascades like PI3K/AKT in other models provide a foundation for future research. The experimental protocols outlined here offer a robust framework for further comparative studies into the mechanisms of these and other morphogenetically active compounds. This comparative data is crucial for researchers in developmental biology and professionals exploring novel therapeutic agents that target developmental pathways.

References

Verifying the Biosynthetic Pathway of Homarine: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathways of homarine, a quaternary ammonium compound found in various marine organisms. The information presented is supported by experimental data from isotopic labeling studies, offering insights into the metabolic origins of this molecule. Detailed experimental protocols and quantitative data are provided to facilitate the design and interpretation of related research.

Introduction to this compound Biosynthesis

This compound, or N-methylpicolinic acid, plays a role in osmoregulation and as a methyl group donor in marine invertebrates. Understanding its biosynthesis is crucial for comprehending the metabolic networks within these organisms and for potential biotechnological applications. Isotopic labeling, a powerful technique for tracing the metabolic fate of precursors, has been instrumental in elucidating the pathways leading to this compound formation. This guide compares the experimentally verified Glycine-Succinyl-CoA pathway with the plausible, yet less supported in marine invertebrates, Tryptophan degradation pathway.

Comparative Analysis of Biosynthetic Pathways

Two primary pathways have been proposed for the biosynthesis of the picolinic acid core of this compound. The verification of these pathways relies heavily on the incorporation of isotopically labeled precursors.

Table 1: Comparison of Proposed this compound Biosynthetic Pathways
FeatureGlycine-Succinyl-CoA PathwayTryptophan Degradation Pathway
Primary Precursors Glycine, Succinyl-CoA, S-AdenosylmethionineL-Tryptophan, S-Adenosylmethionine
Key Intermediate N-succinylglycineQuinolinic Acid
Organismal Evidence Demonstrated in marine shrimp (Penaeus duorarum)[1][2][3]Not observed in Penaeus duorarum[1]; a known pathway for picolinic acid in other organisms[4][5][6][7][8].
Isotopic Labeling Support Incorporation of labeled glycine, acetate, glycerol, and methionine confirmed[1][2][3].Lack of incorporation of labeled tryptophan into this compound in shrimp[1].

Verified Biosynthetic Pathway: The Glycine-Succinyl-CoA Route

Experimental evidence strongly supports a pathway initiated by the condensation of glycine and succinyl-CoA.

Pathway Description

The biosynthesis of this compound in marine shrimp has been shown to proceed through the formation of N-succinylglycine from glycine and succinyl-CoA[2]. This intermediate is believed to undergo cyclization and subsequent enzymatic modifications to form picolinic acid. The final step is the methylation of the nitrogen atom of picolinic acid by S-adenosylmethionine (SAM) to yield this compound[1][2].

This compound Biosynthesis from Glycine-Succinyl-CoA cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Glycine Glycine N_Succinylglycine N-Succinylglycine Glycine->N_Succinylglycine Succinyl_CoA Succinyl-CoA Succinyl_CoA->N_Succinylglycine SAM S-Adenosylmethionine This compound This compound SAM->this compound Methylation Picolinic_Acid Picolinic Acid N_Succinylglycine->Picolinic_Acid Cyclization & Modifications Picolinic_Acid->this compound

Caption: Verified biosynthetic pathway of this compound.

Quantitative Isotopic Labeling Data

Studies using radiolabeled precursors in the shrimp Penaeus duorarum have demonstrated the incorporation of these labels into this compound. The data, while not always presented in uniform units, confirms the contribution of these precursors.

Table 2: Incorporation of Labeled Precursors into this compound in Penaeus duorarum
Labeled PrecursorObservationReference
[¹⁴C]GlycineEffectively incorporated into this compound.[3]
[2-¹⁴C]AcetateReadily incorporated into quinolinate, but only slightly into this compound.[1][3]
[U-¹⁴C]GlycerolEffectively converted to this compound.[1]
[6-¹⁴C]Quinolinic AcidAn effective precursor for this compound.[1]
L-[methyl-¹⁴C]MethionineEfficiently provides the N-methyl carbon of this compound.[1]
DL-[¹⁴C]TryptophanNot converted to this compound.[1]

Alternative Biosynthetic Pathway: The Tryptophan Degradation Route

While a common route for picolinic acid synthesis in some organisms, the tryptophan degradation pathway appears to be a less likely, or at least not universal, route to this compound in marine invertebrates.

Pathway Description

In this pathway, L-tryptophan is catabolized through the kynurenine pathway to form quinolinic acid. Quinolinic acid is then decarboxylated to yield picolinic acid, which can subsequently be methylated to form this compound.

Alternative this compound Biosynthesis from Tryptophan cluster_precursors_alt Precursors cluster_intermediates_alt Intermediates cluster_product_alt Product Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway SAM_alt S-Adenosylmethionine Homarine_alt This compound SAM_alt->Homarine_alt Methylation Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid Picolinic_Acid_alt Picolinic Acid Quinolinic_Acid->Picolinic_Acid_alt Decarboxylation Picolinic_Acid_alt->Homarine_alt

Caption: Alternative biosynthetic pathway of this compound.

Experimental Evidence

As noted in Table 2, experiments with injected DL-[¹⁴C]tryptophan in the shrimp Penaeus duorarum did not result in the formation of labeled this compound[1]. This provides strong evidence against the operation of this pathway for this compound biosynthesis in this particular species. However, it remains a plausible pathway in other marine organisms that have not yet been studied.

Experimental Protocols

The following are generalized protocols for isotopic labeling experiments aimed at verifying the biosynthetic pathway of this compound. These should be adapted based on the specific organism and available analytical instrumentation.

Isotopic Labeling of Marine Invertebrates

Objective: To introduce isotopically labeled precursors into the metabolic system of a marine invertebrate to trace their incorporation into this compound.

Materials:

  • Marine invertebrate species of interest (e.g., shrimp, mussels).

  • Isotopically labeled precursors (e.g., [¹³C₂]-Glycine, [¹³C₄]-Succinic acid, L-[methyl-¹³C]Methionine).

  • Sterile seawater.

  • Injection or feeding apparatus appropriate for the organism.

Procedure:

  • Acclimate the animals to laboratory conditions in sterile seawater.

  • Prepare a stock solution of the isotopically labeled precursor in sterile seawater.

  • Administer the labeled precursor to the animals. This can be done via injection into the hemolymph or through feeding with labeled food.

  • Maintain the animals in a controlled environment for a period sufficient for metabolic turnover (e.g., 24-72 hours).

  • At the end of the incubation period, sacrifice the animals and dissect the target tissue (e.g., muscle).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

Metabolite Extraction and Analysis

Objective: To extract small molecule metabolites, including this compound, from the tissue and analyze for isotopic enrichment using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Frozen tissue samples.

  • Extraction solvent (e.g., 80% methanol).

  • Homogenizer.

  • Centrifuge.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system or NMR spectrometer.

Procedure:

  • Weigh the frozen tissue and add cold extraction solvent.

  • Homogenize the tissue on ice.

  • Centrifuge the homogenate at high speed to pellet proteins and cell debris.

  • Collect the supernatant containing the small molecule metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

  • For LC-MS analysis, separate the metabolites using a suitable chromatography column and detect the mass-to-charge ratio of this compound and its isotopologues.

  • For NMR analysis, acquire ¹H and ¹³C spectra to identify this compound and determine the positions and extent of isotopic labeling.

Experimental Workflow cluster_organism Organism Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Acclimation Acclimation Labeling Labeling Acclimation->Labeling Injection or Feeding Tissue_Dissection Tissue Dissection Labeling->Tissue_Dissection Metabolite_Extraction Metabolite Extraction Tissue_Dissection->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS NMR NMR Analysis Metabolite_Extraction->NMR Pathway_Verification Pathway Verification LC_MS->Pathway_Verification NMR->Pathway_Verification

Caption: General experimental workflow for isotopic labeling studies.

Conclusion

The available isotopic labeling data strongly supports the Glycine-Succinyl-CoA pathway as the primary route for this compound biosynthesis in the marine shrimp Penaeus duorarum. The Tryptophan degradation pathway, while a valid route to picolinic acid in other organisms, has been experimentally shown to not contribute to this compound synthesis in this species. Further research, employing modern high-resolution mass spectrometry and NMR techniques, is needed to elucidate the specific enzymatic steps in the Glycine-Succinyl-CoA pathway and to explore the diversity of this compound biosynthesis across a wider range of marine invertebrates. The protocols and comparative data presented in this guide offer a foundation for such future investigations.

References

Comparative study of Homarine's function in different crustacean species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the quaternary ammonium compound homarine (N-methyl picolinic acid) reveals its multifaceted roles in crustacean physiology, primarily as a significant osmolyte in marine species and as a crucial methyl group donor. This guide synthesizes available data to provide a comparative understanding of this compound's function, distribution, and underlying biochemical pathways in various crustacean species, offering valuable insights for researchers, scientists, and drug development professionals.

Key Functions of this compound in Crustaceans

This compound plays two primary roles in crustaceans:

  • Osmoregulation: In marine crustaceans, this compound is a key organic osmolyte, a compound that helps maintain cellular osmotic pressure in response to changes in external salinity. Its accumulation in muscle tissue helps to balance the intracellular and extracellular osmotic environment, preventing excessive water loss or influx. Evidence suggests that this compound is largely absent in freshwater crustacean species, highlighting its specific adaptation to saline environments.

  • Methyl Group Donation (Transmethylation): this compound serves as a reservoir and donor of methyl groups for various biochemical reactions. This process, known as transmethylation, is vital for the synthesis of numerous essential compounds. In marine shrimp, for instance, this compound can transfer its N-methyl group to form mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine[1]. This reversible process, where this compound is converted to picolinic acid upon donating its methyl group, underscores its dynamic role in cellular metabolism[1].

Comparative Distribution and Concentration of this compound

While comprehensive quantitative data across a wide range of crustacean species remains an area for further research, existing studies indicate a clear distinction in this compound presence between marine and freshwater species.

Crustacean SpeciesHabitatTissueThis compound Concentration (Qualitative)Reference
Moreton Bay lobster (Thenus orientalis)MarineMusclePresent[2]
King prawn (Penaeus plebejus)MarineMusclePresent[2]
Tiger prawn (Penaeus esculentus)MarineMusclePresent[2]
Spiny crayfish (Jasus verreauxi)MarineMusclePresent[2]
Murray River crayfish (Euastacus armatus)FreshwaterMuscleAbsent[2]
Freshwater crayfish (Cherax albidus)FreshwaterMuscleAbsent[2]

Biochemical Pathways Involving this compound

The biosynthesis of this compound and its subsequent role in transmethylation involve a series of enzymatic reactions.

This compound Biosynthesis

In marine shrimp, this compound is synthesized from glycine. The proposed pathway involves the following key steps[1]:

  • Formation of N-succinylglycine: Glycine reacts with succinyl-CoA.

  • Conversion to an intermediate: N-succinylglycine is converted through a series of reactions to form picolinic acid.

  • Methylation to this compound: Picolinic acid is then methylated to form this compound. The methyl group is donated by S-adenosyl-L-methionine (SAM), and this reaction is catalyzed by a methyltransferase enzyme, likely a picolinate methyltransferase[3].

Homarine_Biosynthesis Glycine Glycine N_Succinylglycine N_Succinylglycine Glycine->N_Succinylglycine Succinyl_CoA Succinyl_CoA Succinyl_CoA->N_Succinylglycine Enzyme1 Series of Reactions N_Succinylglycine->Enzyme1 Picolinic_Acid Picolinic_Acid This compound This compound Picolinic_Acid->this compound Enzyme2 Picolinate Methyltransferase Picolinic_Acid->Enzyme2 SAM S-adenosyl- methionine SAH S-adenosyl- homocysteine SAM->SAH SAM->Enzyme2 Enzyme1->Picolinic_Acid Enzyme2->this compound

This compound Biosynthesis Pathway
This compound as a Methyl Donor (Transmethylation)

This compound participates in transmethylation reactions, donating its methyl group to various acceptor molecules. This process is crucial for the synthesis of important metabolites.

Homarine_Transmethylation This compound This compound Picolinic_Acid Picolinic_Acid This compound->Picolinic_Acid Donates CH3 Methyltransferase Methyltransferase (e.g., BHMT, GNMT) This compound->Methyltransferase Acceptor Acceptor Molecule Methylated_Product Methylated Product Acceptor->Methylated_Product Accepts CH3 Acceptor->Methyltransferase Methyltransferase->Methylated_Product

This compound Transmethylation Process

While the specific enzymes that utilize this compound as a methyl donor in crustaceans have not been fully elucidated, enzymes such as Betaine-Homocysteine S-Methyltransferase (BHMT) and Glycine N-Methyltransferase (GNMT) are known to be involved in similar transmethylation reactions in other organisms and are present in crustaceans[4][5][6][7].

Experimental Protocols

Extraction and Quantification of this compound via HPLC

The following protocol provides a general framework for the extraction and quantification of this compound from crustacean muscle tissue using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

  • Homogenization: Weigh approximately 0.4 g of lyophilized crustacean muscle tissue and homogenize it in 10 mL of a cold 4% (w/v) sulfosalicylic acid solution. To prevent degradation, perform this step in an ice-water bath[8].

  • Protein Precipitation: Incubate the homogenate at 4°C for 2 hours to facilitate the precipitation of proteins[8].

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, including this compound.

  • Neutralization and Dilution: Adjust the pH of the supernatant to a neutral range and dilute it to a final volume of 25-50 mL with ultrapure water.

  • Filtration: Filter the diluted extract through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before HPLC analysis[8].

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is suitable for the separation of this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of approximately 0.8 to 1.0 mL/min is common.

  • Detection: this compound can be detected using a UV detector at its maximum absorbance wavelength.

  • Quantification: A standard curve is generated using known concentrations of a pure this compound standard to quantify the amount of this compound in the samples.

HPLC_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis Homogenization Homogenization Precipitation Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Collection Collection Centrifugation->Collection Filtration Filtration Collection->Filtration Injection Injection Filtration->Injection Inject Sample Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC Analysis Workflow for this compound
NMR Spectroscopy for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in biological samples.

1. Sample Preparation for NMR:

  • Extraction: Follow a similar extraction protocol as for HPLC to obtain a clean metabolite extract. The choice of extraction solvent (e.g., methanol, ethanol, or methanol-chloroform) depends on the desired metabolites to be analyzed[9].

  • Drying and Reconstitution: The extract is typically dried to remove the extraction solvent and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • pH Adjustment: The pH of the sample is adjusted to a specific value to ensure consistency in chemical shifts.

  • Transfer to NMR Tube: The final sample is transferred to an NMR tube for analysis.

2. NMR Data Acquisition and Analysis:

  • Spectrometer: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire high-resolution spectra.

  • Experiments: One-dimensional (1D) ¹H NMR spectra are typically acquired for initial metabolite profiling and quantification. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and HSQC, can be used for unambiguous identification of metabolites in complex mixtures.

  • Data Processing and Analysis: The acquired NMR data is processed (e.g., Fourier transformation, phasing, baseline correction) and analyzed using specialized software. Metabolites are identified by comparing their chemical shifts and coupling patterns to spectral databases and quantified by integrating the area of their characteristic peaks relative to the internal standard.

Conclusion and Future Directions

This compound is a vital metabolite in many marine crustaceans, with well-established roles in osmoregulation and as a methyl group donor. Its absence in freshwater species underscores its importance in adapting to saline environments. While the biosynthetic pathway of this compound is partially understood, further research is needed to identify and characterize all the enzymes involved, particularly the specific methyltransferases that utilize this compound as a substrate in transmethylation reactions within crustaceans.

A significant gap in the current knowledge is the lack of comprehensive quantitative data on this compound concentrations across a broader range of crustacean species. Future studies employing standardized analytical techniques like HPLC and NMR are crucial to fill this void and provide a more complete comparative picture of this compound's physiological significance in this diverse group of animals. Such data will be invaluable for understanding the metabolic adaptations of crustaceans to different environments and may have implications for aquaculture and the development of novel bioactive compounds.

References

Assessing the Specificity of Homarine as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Homarine's specificity as a biomarker, contrasting it with established biomarkers for inborn errors of metabolism. The information presented is intended to inform researchers on the principles of biomarker specificity and the experimental validation required for clinical application.

Executive Summary: this compound's Potential as a Biomarker

This compound (N-methyl picolinic acid) is a quaternary ammonium compound predominantly found in marine organisms, from phytoplankton to crustaceans.[1][2][3][4] In these organisms, it primarily functions as an osmolyte, maintaining cellular osmotic pressure, and as a methyl group donor in various biosynthetic pathways.[1] A critical point for its consideration as a biomarker is that This compound is generally not found in vertebrates , including humans, as an endogenous metabolite.[1] Its presence in human subjects is therefore attributed to exogenous sources, primarily the consumption of seafood.[3]

This fundamental biological distribution significantly impacts its specificity as a biomarker for endogenous disease processes in humans. A biomarker's utility is heavily reliant on its ability to signal a specific pathological state with high sensitivity and specificity. An ideal biomarker should be an endogenous molecule whose levels change in direct response to the disease process. As an exogenous compound, the presence and concentration of this compound in human samples are more likely to reflect dietary habits rather than a specific disease pathology.

To illustrate the principles of high-specificity biomarkers, this guide compares this compound to acylcarnitines, a class of biomarkers with well-established clinical utility in diagnosing and monitoring inherited metabolic disorders, specifically Fatty Acid Oxidation Disorders (FAODs).

Comparative Analysis: this compound vs. Acylcarnitines

The following table summarizes the key performance characteristics of this compound and acylcarnitines as biomarkers.

FeatureThis compoundAcylcarnitines (for FAODs)
Origin in Humans Exogenous (dietary, primarily from seafood)[3]Endogenous (intermediates of fatty acid and amino acid metabolism)[5][6][7]
Biological Role in Humans No known endogenous function.Essential for transporting fatty acids into mitochondria for energy production.[5][6][7]
Specificity for Disease Low for endogenous diseases. Presence indicates consumption of marine organisms.High for Fatty Acid Oxidation Disorders (FAODs). Specific acylcarnitine profiles are indicative of distinct enzyme deficiencies.[8][9]
Sensitivity for Disease Not applicable for endogenous diseases.High. Acylcarnitine profiling is a key component of newborn screening programs for FAODs.[9][10] Sensitivity of serum acylcarnitine profiles can reach 100% for certain conditions.[8][11]
Clinical Utility Currently none for disease diagnosis in humans.Diagnostic for over 20 inborn errors of metabolism.[5][6] Used in newborn screening and for monitoring treatment efficacy.[5][10]
Factors Influencing Levels Dietary intake of seafood.[12]Genetic defects in metabolic enzymes, fasting state, diet (e.g., medium-chain triglyceride supplementation).[13]

Signaling Pathways and Experimental Workflows

Fatty Acid Oxidation and the Role of Acylcarnitines

The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle, where they are esterified to carnitine, forming acylcarnitines. In FAODs, genetic defects in the enzymes of this pathway lead to the accumulation of specific acylcarnitine species in the blood and other tissues, which can be detected for diagnostic purposes.

FAOD_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA LCFA-CoA LCFA->LCFA_CoA ACSL CPT1 CPT I LCFA_CoA->CPT1 Carnitine LC_AC Long-Chain Acylcarnitine CPT1->LC_AC CoA CACT CACT CPT2 CPT II CACT->CPT2 Matrix_LCFA_CoA LCFA-CoA CPT2->Matrix_LCFA_CoA Carnitine LC_AC->CACT BetaOx β-Oxidation Spiral Matrix_LCFA_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: Acylcarnitine Profiling by Tandem Mass Spectrometry

The standard method for analyzing acylcarnitines for newborn screening and clinical diagnosis is flow-injection tandem mass spectrometry (MS/MS) of dried blood spots or plasma.

Acylcarnitine_Workflow Sample Dried Blood Spot or Plasma Sample Punch Punch 3mm Disc (for DBS) Sample->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Transfer supernatant Derivatization Derivatization (Butylation) (3N HCl in n-butanol, 65°C) Derivatization->Evaporation Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Flow-Injection MS/MS Analysis (Precursor Ion Scan of m/z 85) Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data Report Generate Acylcarnitine Profile & Clinical Report Data->Report

Caption: Workflow for acylcarnitine analysis by MS/MS.

Experimental Workflow: this compound Detection in Seafood by LC-MS/MS

A representative workflow for the detection and quantification of marine compounds like this compound in biological matrices such as shellfish tissue.

Homarine_Workflow Sample Shellfish Tissue Sample Homogenize Homogenization Sample->Homogenize Extraction Ultrasound-Assisted Extraction (e.g., with Methanol/Water) Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Cleanup Solid Phase Extraction (SPE) Cleanup Centrifuge->Cleanup Collect supernatant Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification

Caption: Workflow for this compound analysis in seafood by LC-MS/MS.

Experimental Protocols

Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry

This protocol is a generalized procedure for the analysis of acylcarnitines from DBS samples, a common practice in newborn screening.[5][14][15]

1. Sample Preparation:

  • A 3 mm disk is punched from a dried blood spot into a well of a 96-well microtiter plate.

  • 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d8-octanoylcarnitine, d3-palmitoylcarnitine) is added to each well.

  • The plate is sealed and agitated on a plate shaker for 30-60 minutes to extract the acylcarnitines.

2. Derivatization (Butylation):

  • The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • 50-100 µL of 3N hydrochloric acid in n-butanol is added to each well.

  • The plate is sealed and incubated at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines. This step improves chromatographic properties and ionization efficiency.[16]

3. Final Preparation and Analysis:

  • The butanolic HCl is evaporated to dryness under nitrogen.

  • The residue is reconstituted in a suitable mobile phase for injection.

  • The sample is analyzed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Precursor ion scan for the common fragment ion of acylcarnitines at a mass-to-charge ratio (m/z) of 85. This allows for the detection of all compounds in the sample that produce this characteristic fragment.

  • Quantification: The concentration of each acylcarnitine is calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol: this compound Quantification in Seafood by HPLC-MS/MS

This protocol is a representative method for the quantification of polar marine toxins in shellfish tissue.[17][18][19][20]

1. Sample Preparation and Extraction:

  • A known weight of homogenized seafood tissue (e.g., 1-2 g) is placed in a centrifuge tube.

  • An appropriate volume of extraction solvent (e.g., 80% methanol in water) is added. An internal standard may be added at this stage if a suitable one is available.

  • The sample is subjected to ultrasound-assisted extraction for a defined period (e.g., 15-30 minutes).

  • The mixture is centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes.

2. Extract Cleanup (Solid Phase Extraction - SPE):

  • The supernatant from the extraction is collected.

  • The extract is passed through an SPE cartridge (e.g., C18) to remove interfering matrix components like lipids. The cartridge is typically conditioned with methanol and water before loading the sample.

  • The cartridge is washed with a weak solvent to remove impurities, and then the analyte of interest (this compound) is eluted with a stronger solvent (e.g., methanol).

3. Final Preparation and Analysis:

  • The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the initial mobile phase for HPLC analysis.

  • The sample is analyzed by High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).

4. HPLC-MS/MS Parameters:

  • Chromatography: A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity. For this compound (C7H7NO2, MW 137.14), the precursor ion would be [M+H]+ at m/z 138.1. Product ions would be determined by fragmentation experiments.

  • Quantification: A calibration curve is generated using certified this compound standards, and the concentration in the sample is determined from this curve.

Conclusion

The available scientific evidence strongly indicates that this compound is not an endogenous metabolite in vertebrates and its presence in human biological samples is of exogenous origin, likely from dietary seafood. Consequently, its specificity as a biomarker for intrinsic disease states is inherently low. This contrasts sharply with established biomarkers like acylcarnitines, which are endogenous products of metabolism. The accumulation of specific acylcarnitines is a direct and highly specific indicator of enzymatic defects in the fatty acid oxidation pathway.

For researchers and drug development professionals, this comparative analysis underscores the critical importance of understanding a potential biomarker's origin, biological function, and metabolic context. High-specificity biomarkers are typically endogenous molecules that are integral to the pathophysiology of the disease . While the detection of exogenous compounds can be useful in toxicology and dietary monitoring, they are generally not suitable as specific biomarkers for diagnosing or monitoring endogenous diseases.

References

Independent Replication of Homarine's Role in Development: A Comparative Guide to Alternative Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Reproducibility: The foundational research on the developmental role of Homarine in the marine hydroid Hydractinia echinata, conducted by Berking in 1987, has not been independently replicated to date. Consequently, the findings presented in this guide regarding this compound are based solely on this original study. In contrast, the alternative signaling molecules discussed—neuropeptides, catecholamines, and thyroid hormones—have been extensively investigated across numerous studies, providing a more robust and comparative understanding of their functions in marine invertebrate development. This guide serves to compare the initial, yet-to-be-replicated findings on this compound with the well-established roles of these alternative developmental modulators.

Comparative Analysis of Signaling Molecules in Marine Invertebrate Development

The following table provides a quantitative comparison of this compound and alternative signaling molecules, detailing their effects on the developmental processes of various marine invertebrates.

Signaling MoleculeOrganism(s)Effective ConcentrationKey Developmental EffectsReference(s)
This compound Hydractinia echinata10 - 20 µMPrevents metamorphosis from the larval to the adult stage and alters the pattern of adult structures by inhibiting head and stolon formation.[1]
Trigonelline Hydractinia echinata~10 - 20 µMExhibits effects similar to this compound, preventing the formation of heads and stolons.[1]
LWamide Neuropeptides Hydractinia echinata10⁻⁸ M (migration); 10⁻⁶ M (metamorphosis induction)At low concentrations, it stimulates larval migration, while at higher concentrations, it induces metamorphosis.[2]
RFamide Neuropeptides Hydractinia echinata10⁻⁷ M (migration inhibition); 10⁻⁵ M (metamorphosis inhibition)Acts as an antagonist to LWamides, inhibiting larval migration at lower concentrations and metamorphosis at higher concentrations.[2][3]
Catecholamines (Dopamine) Various marine invertebratesNanomolar to micromolar rangesRegulates a variety of developmental processes including ciliary beating, swimming behavior, larval settlement, and metamorphosis.[4][5]
Thyroid Hormones (T3, T4) Various marine invertebratesVaries by species and hormonePlays a crucial role in regulating metamorphosis, growth, and overall development.[6][7]

Detailed Experimental Protocols

Investigating this compound's Effect on Hydractinia echinata Metamorphosis (Berking, 1987)

Objective: To ascertain the impact of externally applied this compound on the metamorphosis and subsequent pattern formation of Hydractinia echinata larvae.

Methodology:

  • Animal Husbandry: Colonies of Hydractinia echinata were maintained in natural seawater at a temperature of 18-22°C. Larvae were collected on a daily basis for experimentation.

  • Metamorphosis Bioassay:

    • Developmentally competent larvae were transferred into filtered seawater.

    • This compound and a related compound, Trigonelline, were introduced into the seawater at final concentrations ranging from 10 to 20 µM.

    • Control cohorts were kept in filtered seawater devoid of the test compounds.

    • Larval development was monitored for the initiation and successful completion of metamorphosis, with a specific focus on the formation of head and stolon structures.

  • Temporal Application (Pulse Treatment): To assess the influence on pattern formation, the compounds were administered in a pulsatile manner during the metamorphic process.

  • Data Quantification: The percentage of larvae that successfully metamorphosed and the resulting morphological characteristics (i.e., presence or absence of heads and stolons) were meticulously recorded and statistically compared between the experimental and control groups.

General Experimental Designs for Alternative Signaling Molecules

The experimental procedures to study the effects of neuropeptides, catecholamines, and thyroid hormones on the development of marine invertebrates share a common framework with the this compound study, with specific adaptations depending on the molecule and organism under investigation.

  • Larval Procurement and Maintenance: Larvae of the species of interest are either collected from the wild or reared under controlled laboratory conditions.

  • Exposure to Signaling Molecules: The larvae are exposed to a range of concentrations of the specific signaling molecule, or its corresponding agonists and antagonists, within their aqueous environment.

  • Monitoring of Developmental Progression: Critical developmental events, such as larval settlement, the process of metamorphosis, and any specific morphological alterations, are systematically observed and quantified over a defined period.

  • Dose-Response Analysis: To determine the potency and effective concentrations of the signaling molecules, dose-response curves are typically constructed.

  • Elucidation of Mechanisms: Further investigations may be conducted to unravel the underlying mechanisms of action. These can include techniques such as immunohistochemistry to visualize receptor localization, gene expression profiling to identify downstream molecular targets, and the use of pharmacological inhibitors to dissect the signaling pathways involved.

Visualizing Signaling Pathways and Experimental Workflows

Proposed Inhibitory Action of this compound in Development

While the exact signaling pathway for this compound in Hydractinia remains to be discovered, the original research suggests an inhibitory role in the developmental cascade. The logical workflow for this proposed action is depicted below.

Homarine_Inhibition_Workflow Larva Competent Hydractinia Larva This compound Exogenous this compound (10-20 µM) Interaction Interaction with Unidentified Receptor/Target This compound->Interaction Inhibition Inhibition of Metamorphosis Signaling Cascade Interaction->Inhibition No_Morph Prevention of Head and Stolon Formation Inhibition->No_Morph

Caption: Proposed inhibitory workflow of this compound on Hydractinia metamorphosis.

Antagonistic Neuropeptide Signaling in Hydractinia

In Hydractinia, the process of metamorphosis is regulated by the opposing actions of LWamide and RFamide neuropeptides, which are thought to signal through distinct receptor systems.

Neuropeptide_Signaling_Pathway cluster_antagonistic Antagonistic Regulation of Metamorphosis LWamide LWamide Neuropeptides LW_Receptor LWamide Receptor LWamide->LW_Receptor Metamorphosis_Induction Induction of Metamorphosis LW_Receptor->Metamorphosis_Induction RFamide RFamide Neuropeptides RF_Receptor RFamide Receptor RFamide->RF_Receptor Metamorphosis_Inhibition Inhibition of Metamorphosis RF_Receptor->Metamorphosis_Inhibition

Caption: Antagonistic signaling of LWamide and RFamide neuropeptides in Hydractinia.

A Generalized Catecholamine Signaling Pathway in Development

Catecholamines, such as dopamine, typically exert their effects by binding to G-protein coupled receptors (GPCRs), which triggers intracellular signaling cascades that can modulate a wide array of developmental processes.

Catecholamine_Signaling_Pathway Dopamine Dopamine GPCR Dopamine Receptor (GPCR) Dopamine->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Ciliary Beating, Gene Expression) Second_Messenger->Cellular_Response

Caption: A generalized catecholamine signaling pathway in invertebrate development.

Canonical Thyroid Hormone Signaling in Invertebrate Metamorphosis

Thyroid hormones are known to mediate developmental transitions by binding to nuclear receptors, which then act as transcription factors to directly regulate the expression of target genes.

Thyroid_Hormone_Signaling_Pathway TH Thyroid Hormone (T3/T4) Transport Membrane Transport TH->Transport Nuclear_Receptor Nuclear Thyroid Hormone Receptor Transport->Nuclear_Receptor DNA_Binding Binding to Thyroid Response Elements (TREs) on DNA Nuclear_Receptor->DNA_Binding Gene_Expression Modulation of Gene Expression DNA_Binding->Gene_Expression Developmental_Response Developmental Response (e.g., Metamorphosis) Gene_Expression->Developmental_Response

Caption: Canonical thyroid hormone signaling pathway via nuclear receptors.

References

Evaluating the efficacy of different Homarine extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Homarine, a quaternary ammonium compound with significant biological activity, from marine sources. The objective is to offer an evidence-based overview of the efficacy of different techniques, supported by available experimental data, to aid researchers in selecting the most appropriate method for their specific applications.

Introduction to this compound Extraction

This compound (N-methylpicolinic acid) is a small, polar molecule found in a variety of marine invertebrates, including mollusks and crustaceans. Its extraction presents unique challenges due to its high solubility in water and the complex matrices of marine organisms. The choice of extraction method can significantly impact the yield, purity, and overall efficiency of the process. This guide evaluates both conventional and modern extraction techniques.

Comparative Analysis of Extraction Methods

The efficacy of this compound extraction is dependent on several factors, including the chosen solvent, temperature, pressure, and the use of assistive technologies. Below is a summary of common methods with their principles, advantages, and disadvantages.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction, often referred to as maceration or Soxhlet extraction, is a traditional and widely used method for isolating natural products.

Experimental Protocol (General):

  • Sample Preparation: The marine organism tissue (e.g., mussel, scallop) is lyophilized and ground into a fine powder.

  • Extraction: The powdered sample is suspended in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) and stirred or shaken for an extended period (several hours to days) at room temperature or with gentle heating. For Soxhlet extraction, the solvent is continuously refluxed over the sample.

  • Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Experimental Protocol (General):

  • Sample Preparation: Lyophilized and powdered marine invertebrate tissue is used.

  • Extraction: The sample is mixed with a polar solvent (e.g., 70% ethanol in water) in a microwave-transparent vessel. The mixture is then subjected to microwave irradiation in a controlled system for a short duration (typically 5-30 minutes) at a specific power and temperature.

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.

  • Concentration and Purification: The solvent is removed under vacuum, and the resulting extract is purified.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances solvent penetration and mass transfer, leading to more efficient extraction.

Experimental Protocol (General):

  • Sample Preparation: The marine sample is prepared as a fine powder.

  • Extraction: The powder is suspended in a solvent in an extraction vessel, which is then placed in an ultrasonic bath or treated with an ultrasonic probe for a defined period (e.g., 20-60 minutes) and frequency.

  • Filtration and Concentration: The extract is separated from the solid residue by filtration and concentrated.

  • Purification: Further purification is performed to isolate this compound.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.

Experimental Protocol (General):

  • Sample Preparation: The dried and ground marine sample is packed into an extraction vessel.

  • Extraction: Supercritical CO2, often with a polar co-solvent like ethanol to enhance the extraction of polar compounds like this compound, is passed through the sample at a specific temperature and pressure.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.

  • Collection and Purification: The collected extract is then subjected to purification.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the cell walls and matrix components of the biological tissue, facilitating the release of intracellular compounds.

Experimental Protocol (General):

  • Sample Preparation: Fresh or frozen marine tissue is homogenized.

  • Enzymatic Hydrolysis: The homogenate is incubated with specific enzymes (e.g., proteases, cellulases) under optimized conditions of pH, temperature, and time.

  • Inactivation and Separation: The enzymes are inactivated (e.g., by heat), and the mixture is centrifuged or filtered to separate the liquid extract from the solid residue.

  • Concentration and Purification: The aqueous extract is concentrated and purified to isolate this compound. While specific data for this compound yield is limited, studies on mussel meat have shown that enzymatic hydrolysis can yield high percentages of protein hydrolysates (e.g., 45-48%)[1][2][3].

Quantitative Data Summary

Direct comparative studies on the extraction of this compound using all these methods are scarce in the published literature. The following table summarizes expected performance based on the extraction of similar bioactive compounds from marine sources. Note: The data presented are indicative and may vary significantly based on the specific marine species, tissue type, and precise experimental conditions.

Extraction MethodTypical YieldPurity of Crude ExtractExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (CSE) ModerateLow to ModerateLong (hours to days)HighSimple setup, well-establishedTime-consuming, high solvent use, potential for thermal degradation
Microwave-Assisted Extraction (MAE) HighModerateShort (minutes)Low to ModerateRapid, reduced solvent useRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) HighModerateShort (minutes to an hour)Low to ModerateEfficient at room temperature, good for heat-sensitive compoundsPotential for free radical formation, equipment can be expensive
Supercritical Fluid Extraction (SFE) Moderate to HighHighModerateLow (CO2 is recycled)Highly selective, solvent-free extractHigh initial equipment cost, may require co-solvents for polar compounds
Enzyme-Assisted Extraction (EAE) Potentially HighModerate to HighModerate (hours)Low (aqueous medium)Environmentally friendly, high specificityEnzyme cost, requires precise control of conditions (pH, temp.)

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a marine source.

Homarine_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Downstream Processing MarineSource Marine Source (e.g., Mussels, Scallops) Homogenization Homogenization/ Grinding MarineSource->Homogenization Drying Lyophilization/ Drying Homogenization->Drying ExtractionMethod Extraction Method (CSE, MAE, UAE, SFE, EAE) Drying->ExtractionMethod Filtration Filtration/ Centrifugation ExtractionMethod->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound

Caption: Generalized workflow for this compound extraction and purification.

Signaling Pathways and Logical Relationships

The selection of an appropriate extraction method often involves a trade-off between various factors. The following diagram illustrates the logical relationships influencing this decision-making process.

Extraction_Decision_Tree Goal Goal: Efficient this compound Extraction Yield High Yield Goal->Yield Purity High Purity Goal->Purity Speed High Throughput (Speed) Goal->Speed Green 'Green' Chemistry (Sustainability) Goal->Green MAE_UAE MAE / UAE Yield->MAE_UAE EAE EAE Yield->EAE SFE SFE Purity->SFE Purity->EAE Speed->MAE_UAE Green->SFE Green->EAE MAE_UAE->Speed SFE->Purity EAE->Green CSE CSE CSE->Goal Baseline/ Conventional

Caption: Decision factors for selecting a this compound extraction method.

Conclusion

The selection of an optimal method for this compound extraction is a multi-faceted decision that depends on the specific research or developmental goals. For rapid screening and high-throughput applications, Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of speed and reduced solvent consumption. For applications requiring high purity of the final product, Supercritical Fluid Extraction is a powerful, albeit more capital-intensive, option. Enzyme-Assisted Extraction stands out as a green and highly specific method, particularly suitable for large-scale and environmentally conscious processes. Conventional Solvent Extraction , while less efficient, remains a viable option for laboratories with limited access to specialized equipment. Further research directly comparing these methods for this compound extraction from various marine sources is warranted to provide more definitive quantitative benchmarks.

References

Safety Operating Guide

Proper Disposal of Homarine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of Homarine, ensuring the protection of laboratory personnel and the environment. This document provides immediate safety information, logistical planning for disposal, and step-by-step procedural guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or this compound hydrochloride.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] In case of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste in a sealed container.[2]

Summary of this compound Properties

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Chemical FormulaC₇H₇NO₂[3][4][5]
Molecular Weight137.14 g/mol [5]
AppearanceSolid
SolubilitySoluble in water and polar solvents[4]
CAS Number445-30-7[4][5]

This compound Disposal Procedures

The disposal of this compound must adhere to all local, regional, and national regulations for chemical waste.[1] Do not discharge this compound directly into the sewer system or the environment.[1]

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Label a dedicated, sealed container as "Hazardous Waste: this compound."

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Small Quantity Disposal (Aqueous Solutions):

    • For very dilute aqueous solutions of this compound (concentrations typically less than 1%), consult your institution's guidelines for the disposal of water-soluble, non-hazardous organic compounds. Some institutions may permit drain disposal with copious amounts of water, but this requires explicit approval from your environmental health and safety (EHS) department.

    • Given that this compound is a quaternary ammonium compound, it may have an impact on aquatic life, making drain disposal generally inadvisable without specific institutional guidance.

  • Large Quantity and Solid Waste Disposal:

    • All solid this compound waste and concentrated solutions must be collected for disposal by a licensed hazardous waste contractor.

    • Place the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

    • Contact your institution's EHS department to arrange for pickup and disposal.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly rinse any glassware or surfaces that have come into contact with this compound with water.

    • Collect the initial rinsate as hazardous waste. Subsequent rinses may be disposed of down the drain, subject to institutional policies.

Experimental Protocol for Potential Neutralization (for Research Purposes Only)

While there are no standard, validated neutralization protocols specifically for this compound, its chemical structure as a quaternary ammonium compound and a pyridine derivative suggests potential degradation pathways. The following is a conceptual experimental protocol for investigating the neutralization of this compound for disposal. This is not a validated disposal procedure and should only be conducted on a small scale in a controlled laboratory setting for research purposes.

Objective: To explore the chemical degradation of this compound into potentially less harmful byproducts.

Materials:

  • This compound

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide

  • pH meter

  • Stir plate and stir bar

  • Appropriate analytical instrumentation (e.g., HPLC, GC-MS) to monitor the degradation

Methodology:

  • Prepare a dilute aqueous solution of this compound.

  • In a well-ventilated fume hood, slowly add a solution of sodium hypochlorite while stirring. The reaction may be exothermic.

  • Monitor the reaction progress using an appropriate analytical technique to confirm the degradation of this compound.

  • Once the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 using a suitable acid or base.

  • Analyze the final solution to identify the degradation products and assess their toxicity before considering any further disposal steps.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

HomarineDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid or Concentrated This compound Waste assess_waste->solid_waste Solid or Concentrated dilute_waste Dilute Aqueous This compound Solution assess_waste->dilute_waste Dilute Aqueous collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid consult_ehs Consult Institutional EHS Guidelines dilute_waste->consult_ehs store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste drain_disposal Permitted Drain Disposal? (with copious water) consult_ehs->drain_disposal Guidelines Reviewed ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup collect_dilute Collect as Hazardous Waste drain_disposal->collect_dilute No end End: Waste Disposed drain_disposal->end Yes ehs_pickup->end collect_dilute->store_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Homarine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Homarine. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

This compound: Key Safety Information

This compound is a naturally occurring quaternary ammonium salt found primarily in marine organisms.[1][2] While research indicates low toxicity, its hydrochloride salt is classified with specific hazards.[1][3] It is also noted to be a hygroscopic substance, readily absorbing moisture from the air.[4][5]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₇H₇NO₂[2]
Molar Mass 137.14 g/mol [6]
CAS Number 445-30-7[2]
Appearance Crystals or fine needles[7]
Solubility Freely soluble in water; less soluble in methanol and ethanol[7]
Hazards (as Hydrochloride Salt) Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332)[3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, particularly its salt forms, the following personal protective equipment is mandatory.

  • Hand Protection : Wear compatible chemical-resistant gloves.[3] Gloves must be inspected before use and disposed of properly after handling.[8]

  • Eye and Face Protection : Use chemical safety goggles or a face shield to prevent splashes.[3]

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or in poorly ventilated areas.[3]

  • Skin and Body Protection : A laboratory coat is required. Ensure it is buttoned to protect from potential splashes.

Operational Plan: Step-by-Step Handling Protocol

Due to this compound's hygroscopic nature, special care must be taken to minimize its exposure to atmospheric moisture.

Preparation:

  • Work Area : Conduct all weighing and handling of solid this compound in a controlled environment, such as a chemical fume hood or a glove box, to minimize inhalation exposure and moisture absorption.[3][5]

  • Equipment : Ensure all glassware and tools are clean and thoroughly dry before use. Oven-drying glassware is recommended.[9]

  • Spill Kit : Have a chemical spill kit readily accessible. The kit should contain absorbent materials, neutralizers for acids/bases if applicable, and appropriate waste disposal bags.[10]

Handling:

  • Storage Container : Keep the this compound container tightly sealed when not in use and store it in a cool, dry place, preferably in a desiccator.[2][5]

  • Weighing : When weighing, work quickly to minimize the time the compound is exposed to the air.[2]

  • Solution Preparation : If preparing a solution, add the weighed this compound to the solvent in a closed container and mix until dissolved.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Prepare Work Area (Fume Hood/Glove Box) prep_equip Ensure Dry Equipment prep_area->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe prep_spill Verify Spill Kit is Ready prep_ppe->prep_spill handle_retrieve Retrieve this compound from Desiccator prep_spill->handle_retrieve handle_weigh Weigh Quickly handle_retrieve->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_store Reseal & Store Promptly handle_transfer->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[3] If not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Spills:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure adequate ventilation, such as a fume hood, to disperse vapors.[3]

  • Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[3]

Disposal Plan

As a quaternary ammonium compound, this compound may be toxic to aquatic life and should be disposed of as hazardous chemical waste.[4]

  • Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of this compound solutions down the drain.[4]

  • Disposal Method : All waste containing this compound must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homarine
Reactant of Route 2
Homarine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.